molecular formula C7H9Br2N B1281705 2-(2-Bromoethyl)pyridine hydrobromide CAS No. 72996-65-7

2-(2-Bromoethyl)pyridine hydrobromide

Cat. No.: B1281705
CAS No.: 72996-65-7
M. Wt: 266.96 g/mol
InChI Key: SAXTXIDZMKZQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromoethyl)pyridine hydrobromide (CAS 72996-65-7) is a high-purity chemical intermediate with significant utility in organic synthesis and pharmaceutical research. Its molecular formula is C7H8BrN·HBr, with a molecular weight of 266.96 g/mol . The compound is classified as a pyridine compound intermediate, specifically an ethylpyridine derivative, making it a valuable building block for the construction of more complex heterocyclic systems . In research applications, this compound is primarily employed as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs) and other sophisticated organic molecules . The reactive bromoethyl chain attached to the pyridine ring allows for further functionalization, notably through nucleophilic substitution reactions, enabling researchers to create target molecules with specific structural and pharmacological properties. Handling requires appropriate safety precautions. According to hazard classifications, this substance causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation or specific target organ toxicity upon single exposure (H335) . Researchers should consult the Safety Data Sheet (SDS) and use personal protective equipment, including eye, face, and skin protection, in a well-ventilated environment. The compound has a calculated boiling point of 258.6°C at 760 mmHg and a flash point of 110.2°C . Its vapor pressure is approximately 0.00929 mmHg at 25°C . This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-(2-bromoethyl)pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c8-5-4-7-3-1-2-6-9-7;/h1-3,6H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXTXIDZMKZQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512814
Record name 2-(2-Bromoethyl)pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72996-65-7, 39232-04-7
Record name 2-(2-Bromoethyl)pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Bromoethyl)pyridine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-Bromoethyl)pyridine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2-(2-Bromoethyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-(2-Bromoethyl)pyridine hydrobromide (CAS No. 72996-65-7), a key intermediate in the development of pharmaceuticals and other specialized chemical compounds. This document details the most common synthetic route, offers step-by-step experimental protocols, and discusses purification techniques to achieve high-purity material suitable for research and development applications.

Overview and Physicochemical Properties

This compound is a stable, crystalline solid, typically appearing as a white to light yellow powder.[1] As a hydrobromide salt, it exhibits enhanced stability and altered solubility compared to its free base, 2-(2-bromoethyl)pyridine.[2] This salt formation makes it more suitable for storage and handling in a laboratory setting.[2] The presence of the reactive bromoethyl group makes it a versatile building block for nucleophilic substitution reactions, enabling the synthesis of a wide range of more complex heterocyclic molecules.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 72996-65-7[2]
Molecular Formula C₇H₉Br₂N[2]
Molecular Weight 266.96 g/mol [2]
Appearance White to light yellow powder/crystalline solid[1]
Melting Point 148-152 °C[1]
Solubility Soluble in methanol[1]

Synthesis Methodologies

The primary and most frequently cited method for synthesizing this compound is through the direct reaction of 2-(2-hydroxyethyl)pyridine with concentrated hydrobromic acid. An alternative, though less detailed in available literature, involves the bromination of 2-ethylpyridine.

Synthesis from 2-(2-Hydroxyethyl)pyridine

This method involves a nucleophilic substitution reaction where the hydroxyl group of 2-(2-hydroxyethyl)pyridine is replaced by a bromine atom from hydrobromic acid. The excess HBr also protonates the pyridine nitrogen, leading to the direct formation of the hydrobromide salt.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation 2_hydroxyethyl_pyridine 2-(2-Hydroxyethyl)pyridine Reflux Heat to Reflux (overnight) 2_hydroxyethyl_pyridine->Reflux HBr Concentrated HBr (excess) HBr->Reflux Remove_HBr Removal of Excess HBr (e.g., vacuum distillation) Reflux->Remove_HBr Reaction Mixture Crude_Solid Crude Solid Product Remove_HBr->Crude_Solid

Figure 1. Synthetic workflow from 2-(2-hydroxyethyl)pyridine.

Materials:

  • 2-(2-Hydroxyethyl)pyridine

  • Concentrated Hydrobromic Acid (48% aqueous solution)

  • Isopropanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(2-hydroxyethyl)pyridine (e.g., 10 mL, 88.8 mmol) and a significant excess of concentrated hydrobromic acid (e.g., 90 mL).[3]

  • Heat the reaction mixture to reflux and maintain this temperature overnight.[3]

  • After cooling the mixture to room temperature, remove the excess hydrobromic acid. This is typically achieved by distillation under reduced pressure.

  • The resulting residue is the crude this compound, which will solidify upon cooling.[3]

Table 2: Quantitative Data for Synthesis from 2-(2-Hydroxyethyl)pyridine

ParameterValueNotesReference(s)
Reactant Ratio ~1:10 (mol/mol) of substrate to HBrA large excess of HBr is used to drive the reaction.[3]
Reaction Time Overnight---[3]
Crude Yield ~100%This reported yield likely represents the crude product before purification.[3]
Purity (Post-Purification) >98%Purity achievable with proper purification.[1]

Purification Methodologies

Purification of the crude product is essential to remove unreacted starting materials and any by-products. The most effective methods are recrystallization and column chromatography.

G Crude_Product Crude Solid Product Purification_Choice Purification Method Crude_Product->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High Initial Purity Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Pure_Product Pure Crystalline Product (>98% Purity) Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Figure 2. Logical flow for product purification.
Purification by Recrystallization

Recrystallization is a highly effective method for purifying the crude solid, with isopropanol being the solvent of choice.[3]

Materials:

  • Crude this compound

  • Isopropanol (iPrOH), reagent grade

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and vacuum flask

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of hot isopropanol to the flask, just enough to fully dissolve the solid with heating and stirring. It is crucial to use the minimum volume of hot solvent to ensure maximum recovery of the purified crystals upon cooling.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot gravity filtration to remove the charcoal.

  • Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, cool the flask in an ice bath for at least 30 minutes.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

  • Dry the crystals under vacuum to obtain the pure this compound.

Purification by Flash Column Chromatography

For reaction mixtures containing multiple impurities, flash column chromatography provides a more robust separation. Due to the ionic nature of the hydrobromide salt, care must be taken to choose an appropriate solvent system.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate)

  • Chromatography column and accessories

Procedure:

  • Select an Eluent System: Using thin-layer chromatography (TLC), determine a suitable solvent system. For polar, nitrogen-containing compounds, systems like dichloromethane/methanol or ethyl acetate/methanol are common. The ideal system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product.

  • Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the chromatography column.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable polar solvent (like methanol) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the packed column.

  • Elute the Column: Begin elution with the low-polarity solvent, gradually increasing the polarity (e.g., increasing the percentage of methanol).

  • Collect and Analyze Fractions: Collect fractions and monitor their composition by TLC.

  • Isolate the Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Table 3: Comparison of Purification Methods

MethodStarting Purity (Typical)Final Purity (Expected)Yield (Expected)Notes
Recrystallization 90-95%>99%70-90%Highly effective if impurities are significantly more or less soluble than the product.
Flash Column Chromatography 70-90%>98%60-85%More versatile for separating multiple by-products with varying polarities.

Summary and Best Practices

The synthesis of this compound from 2-(2-hydroxyethyl)pyridine is a robust and high-yielding process. The critical steps for obtaining a high-purity product are the effective removal of excess hydrobromic acid post-reaction and a meticulous purification process. Recrystallization from isopropanol is the most straightforward and efficient purification method for material with relatively high initial purity. For more complex mixtures, flash column chromatography offers a reliable alternative. Researchers should carefully consider the scale of the reaction and the nature of any potential impurities when selecting a purification strategy.

References

An In-depth Technical Guide to 2-(2-Bromoethyl)pyridine Hydrobromide (CAS Number: 72996-65-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Bromoethyl)pyridine hydrobromide, a key building block in synthetic organic chemistry. This document consolidates essential information on its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel chemical entities.

Chemical and Physical Properties

This compound is a hydrobromide salt of the corresponding pyridine derivative.[1][2] The salt form enhances its stability and modifies its physicochemical properties compared to the free base.[1] It is typically a white to light yellow powder or crystalline solid.[3]

Table 1: Chemical and Physical Properties of this compound [1][2][4][5]

PropertyValue
CAS Number 72996-65-7
Molecular Formula C₇H₉Br₂N
Molecular Weight 266.96 g/mol
IUPAC Name 2-(2-bromoethyl)pyridine;hydrobromide
Appearance White to light yellow powder/crystalline solid
Melting Point 148-152 °C
Boiling Point 258.6 °C at 760 mmHg
Solubility Soluble in methanol
Purity Typically >98%

Synthesis

The synthesis of this compound is most commonly achieved through the bromination of 2-ethanolpyridine.

Experimental Protocol: Synthesis from 2-Ethanolpyridine

A detailed experimental protocol for the synthesis of this compound is as follows:

Materials:

  • 2-(hydroxyethyl)pyridine (2-ethanolpyridine)

  • Concentrated hydrobromic acid (HBr)

  • Isopropyl alcohol (iPrOH) for recrystallization

Procedure: [6]

  • To 10 mL (88.8 mmol) of 2-(hydroxyethyl)pyridine, add 90 mL of concentrated hydrobromic acid.

  • Heat the mixture to reflux and maintain for an overnight period.

  • After the reaction is complete, remove the excess hydrobromic acid, likely through distillation or evaporation under reduced pressure.

  • The resulting solid is then recrystallized from isopropyl alcohol to yield pure this compound.[6]

Diagram 1: Synthesis Workflow

G start 2-(hydroxyethyl)pyridine step1 Reflux Overnight start->step1 reagent1 Concentrated HBr reagent1->step1 step2 Remove Excess HBr step1->step2 step3 Recrystallize from Isopropyl Alcohol step2->step3 product 2-(2-Bromoethyl)pyridine hydrobromide step3->product

Caption: Synthesis of this compound.

Reactivity and Applications in Synthesis

The primary utility of this compound in organic synthesis stems from the reactive bromoethyl group, which is susceptible to nucleophilic substitution.[3] This allows for the introduction of a variety of functional groups, making it a valuable precursor for the synthesis of pharmaceuticals and agrochemicals.[3]

Nucleophilic Substitution Reactions

The bromoethyl moiety can be readily displaced by a wide range of nucleophiles, including amines, azides, and oxygen-containing nucleophiles. These reactions are fundamental to the construction of more complex molecular architectures.

Diagram 2: General Nucleophilic Substitution Workflow

G start 2-(2-Bromoethyl)pyridine hydrobromide reaction Nucleophilic Substitution start->reaction nucleophile Nucleophile (e.g., R-NH2, NaN3) nucleophile->reaction product Substituted Pyridine Derivative reaction->product

Caption: General workflow for nucleophilic substitution reactions.

Synthesis of Triazole Derivatives

A key application of this compound is in the synthesis of triazole-containing compounds, which are known for their diverse biological activities. This is typically achieved through a two-step process: conversion to an azide followed by a "click" cycloaddition reaction.

Experimental Protocol: Synthesis of 2-(2-Azidoethyl)pyridine and Subsequent Click Reaction

Step 1: Synthesis of 2-(2-Azidoethyl)pyridine

  • This compound is reacted with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) or acetone.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the substitution of the bromide with the azide group.

  • Upon completion, the reaction is worked up by extraction and purification to yield 2-(2-azidoethyl)pyridine.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) [7][8][9][10][11]

  • The synthesized 2-(2-azidoethyl)pyridine is dissolved in a suitable solvent system, often a mixture of t-butanol and water.

  • A terminal alkyne, a copper(II) sulfate solution, and a reducing agent like sodium ascorbate are added to the reaction mixture.

  • The reaction is stirred at room temperature. The copper(II) is reduced in situ to copper(I), which catalyzes the cycloaddition between the azide and the alkyne to form the 1,2,3-triazole ring.

  • The product is then isolated and purified.

Diagram 3: Synthesis of Triazole Derivatives Workflow

G start 2-(2-Bromoethyl)pyridine hydrobromide step1 Nucleophilic Substitution start->step1 reagent1 Sodium Azide reagent1->step1 intermediate 2-(2-Azidoethyl)pyridine step1->intermediate step2 Click Chemistry (CuAAC) intermediate->step2 reagent2 Terminal Alkyne reagent2->step2 reagent3 CuSO4, Na Ascorbate reagent3->step2 product Triazole Derivative step2->product

Caption: Workflow for the synthesis of triazole derivatives.

Synthesis of Benzoxazinone Derivatives

This compound can also be utilized in the synthesis of benzoxazinone derivatives, a class of compounds with various reported biological activities.

Experimental Protocol: General Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones

  • N-Alkylation: A protected anthranilic acid is reacted with 2-(2-bromoethyl)pyridine in the presence of a base to form the N-substituted intermediate.

  • Cyclization: The intermediate is then treated with a dehydrating agent or subjected to conditions that promote intramolecular cyclization to form the benzoxazinone ring.

Spectral Data

While specific spectra are not provided in the search results, the expected spectral characteristics can be inferred.

Table 2: Predicted Spectral Data

Technique Expected Features
¹H NMR Signals corresponding to the pyridine ring protons, and two triplet signals for the -CH₂-CH₂-Br protons. The hydrobromide salt may cause shifts in the pyridine proton signals.
¹³C NMR Signals for the five distinct carbons of the pyridine ring and the two carbons of the bromoethyl group.
IR Spectroscopy Characteristic peaks for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and C-Br stretching.
Mass Spectrometry A molecular ion peak corresponding to the free base [C₇H₈BrN]⁺ and fragmentation patterns consistent with the loss of bromine and other fragments.

Biological Activity

While there is limited information on the specific biological activity of this compound itself, pyridine derivatives are a well-established class of compounds in medicinal chemistry with a broad range of activities, including antimicrobial and as potential antiviral agents.[1] The bromoethyl group is often incorporated to serve as a reactive linker to attach the pyridine moiety to other pharmacophores or to interact with biological targets.

Safety and Handling

This compound is classified as a hazardous substance.

Table 3: GHS Hazard Information

Pictogram
Signal Word Danger
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)
Precautionary Statements P260, P264, P270, P280, P301+P330+P331, P304+P340, P363, P405, P501

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its stable, solid form and the reactivity of its bromoethyl group make it an important building block for the creation of a wide array of more complex molecules, particularly in the field of medicinal chemistry. The synthetic routes and reaction workflows outlined in this guide provide a solid foundation for its application in research and development.

References

An In-depth Technical Guide to the Physical Properties of 2-(2-Bromoethyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromoethyl)pyridine hydrobromide is a heterocyclic organic compound that serves as a valuable building block in synthetic organic chemistry.[1] Its structure, featuring a reactive bromoethyl group attached to a pyridine ring, makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including those with potential pharmaceutical applications.[1][2] The hydrobromide salt form enhances the compound's stability and modifies its physicochemical properties compared to the free base, making it suitable for storage and various laboratory applications.[2] This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a summary of its key safety information.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below, providing a concise reference for laboratory use.

PropertyValueSource(s)
Chemical Name 2-(2-bromoethyl)pyridine;hydrobromide[1][2]
CAS Number 72996-65-7[1][2][3]
Molecular Formula C₇H₉Br₂N[1][2][3]
Molecular Weight 266.96 g/mol [1][2][3]
Appearance White to light yellow powder or crystalline solid[1]
Melting Point 148 - 152 °C[1]
Boiling Point 258.6 °C at 760 mmHg[2]
Solubility Soluble in methanol[1]

Experimental Protocols

Accurate determination of physical properties is critical for the identification, purification, and application of chemical compounds. The following sections detail the standard methodologies for measuring the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Tube Packing: The open end of a thin-walled capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end.

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detector.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For high accuracy, a slow heating rate of 1-2 °C per minute is recommended near the expected melting point.

Boiling Point Determination

While this compound is a solid at room temperature, its boiling point provides valuable information about its volatility.

Methodology: Thiele Tube Method

  • Sample Preparation: A small amount of the compound is placed in a fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the sample.

  • Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating and Observation: The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.

  • Boiling Point Reading: As the apparatus cools, the stream of bubbles will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.

Solubility Determination

Understanding a compound's solubility is crucial for its use in reactions, formulations, and purification processes.

Methodology: Qualitative Assessment

  • Sample and Solvent Preparation: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed in a vial.

  • Solvent Addition: The solvent of interest (e.g., methanol) is added portion-wise (e.g., 0.1 mL at a time) to the vial.

  • Mixing: After each addition, the vial is capped and agitated (e.g., vortexed or shaken) for a set period (e.g., 30-60 seconds) to facilitate dissolution.

  • Observation: The mixture is visually inspected for the presence of undissolved solid. The process is continued until the solid is completely dissolved or a predetermined maximum volume of solvent has been added.

  • Reporting: The solubility is reported qualitatively (e.g., soluble, partially soluble, insoluble) and can be quantified as the amount of solute per volume of solvent required for complete dissolution.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of a chemical compound. While publicly available, peer-reviewed spectral data for this compound is limited, this section outlines the expected spectral characteristics and the methodologies for their acquisition.

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the protons on the pyridine ring and the ethyl chain. The chemical shifts and coupling patterns would be indicative of their electronic environment and neighboring protons.
¹³C NMR Resonances for each unique carbon atom in the molecule, including those in the pyridine ring and the bromoethyl group.
FTIR Characteristic absorption bands for C-H stretching and bending, C=C and C=N stretching of the pyridine ring, and C-Br stretching.
Mass Spec. The molecular ion peak and fragmentation patterns consistent with the loss of bromine and cleavage of the ethyl side chain.

Experimental Methodologies for Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and placed in a high-field NMR spectrometer. ¹H and ¹³C NMR spectra are acquired to determine the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A small amount of the solid sample is analyzed, typically using an Attenuated Total Reflectance (ATR) accessory, to obtain an infrared spectrum that reveals the functional groups present in the molecule.

  • Mass Spectrometry (MS): The sample is introduced into a mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured. This provides information about the molecular weight and fragmentation pattern of the compound.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard CategoryGHS PictogramSignal WordHazard Statement(s)
Acute Toxicity, OralDanger H302: Harmful if swallowed.
Skin Corrosion/IrritationDanger H314: Causes severe skin burns and eye damage.

This safety information is based on available data and may not be exhaustive. Always consult the Safety Data Sheet (SDS) before handling this chemical.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the physical and spectral characterization of this compound.

G Workflow for Physical and Spectral Characterization cluster_physical Physical Property Determination cluster_spectral Spectroscopic Characterization cluster_final Data Compilation and Analysis Sample 2-(2-Bromoethyl)pyridine hydrobromide Sample Appearance Visual Inspection (Appearance) Sample->Appearance MeltingPoint Melting Point Determination Sample->MeltingPoint BoilingPoint Boiling Point Determination Sample->BoilingPoint Solubility Solubility Testing Sample->Solubility NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS PhysicalData Physical Properties Data Appearance->PhysicalData MeltingPoint->PhysicalData BoilingPoint->PhysicalData Solubility->PhysicalData FinalReport Comprehensive Technical Guide PhysicalData->FinalReport SpectralData Spectroscopic Data NMR->SpectralData FTIR->SpectralData MS->SpectralData SpectralData->FinalReport

References

In-Depth Technical Guide: Solubility and Stability of 2-(2-Bromoethyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-(2-Bromoethyl)pyridine hydrobromide, a key intermediate in pharmaceutical and chemical synthesis. The information herein is intended to support research, development, and formulation activities by providing detailed experimental protocols and insights into the compound's physicochemical properties.

Core Concepts: Solubility and Stability

Solubility is a critical parameter that influences the bioavailability, formulation, and reaction kinetics of a chemical compound. Understanding the solubility of this compound in various solvents is essential for its effective use in drug development and organic synthesis.

Stability refers to the ability of a substance to resist chemical change or degradation over time under specific environmental conditions, such as temperature, humidity, and light. Establishing the stability profile of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.

Physicochemical Properties

PropertyValueReference
CAS Number 72996-65-7[1]
Molecular Formula C₇H₉Br₂N[1]
Molecular Weight 266.96 g/mol [1]
Appearance White to light yellow powder or crystalline solid[1]
Melting Point 148-152 °C[1]

Solubility Profile

Currently, specific quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on the properties of structurally similar compounds such as pyridine hydrobromide and 2-(chloromethyl)pyridine hydrochloride, a qualitative solubility profile can be inferred. The hydrobromide salt form generally enhances aqueous solubility.[2][3] The compound is known to be soluble in methanol.[1] For experimental purposes, solubility can reportedly be increased by warming the solution to 37°C and employing ultrasonication.

Table of Expected Solubilities (to be determined experimentally):

SolventExpected Solubility (mg/mL)
WaterSoluble
MethanolSoluble
EthanolSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
AcetonitrileSparingly Soluble to Soluble
DichloromethaneSparingly Soluble
AcetoneSparingly Soluble
TolueneInsoluble
HexaneInsoluble

Stability Profile

The hydrobromide salt of 2-(2-bromoethyl)pyridine is more stable than its free base form, which is known to be sensitive to light. For optimal stability, it is recommended to store the compound at room temperature, protected from light and moisture. Alkyl pyridine derivatives, in general, should be stored away from high temperatures, static discharge, and incompatible substances like strong acids and oxidizing agents.[4]

Upon thermal decomposition, pyridine hydrobromide is known to yield pyridine and hydrogen bromide.[2] It is plausible that this compound would follow a similar thermal degradation pattern, potentially with additional reactions involving the bromoethyl side chain.

Experimental Protocols

Protocol for Determination of Equilibrium Solubility

This protocol outlines a method for determining the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration:

    • Seal the vials tightly and place them in a constant temperature shaker set at a controlled temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Centrifuge the withdrawn sample to remove any remaining suspended solids.

  • Quantification:

    • Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L using the concentration determined from the HPLC analysis and the dilution factor.

Protocol for Forced Degradation and Stability-Indicating Method Development

This protocol describes a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-intensity light source (photostability chamber)

  • Oven

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stressed Samples:

    • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven at an elevated temperature (e.g., 80 °C) for a defined period.

    • Photodegradation: Expose the solid compound and a solution of the compound to a high-intensity light source (e.g., ICH Q1B option 2) for a defined period.

    • Control Sample: Prepare a solution of the compound in a neutral solvent and keep it at room temperature, protected from light.

  • Analysis of Stressed Samples:

    • Analyze all stressed samples and the control sample by HPLC-UV/MS.

    • Develop an HPLC method with a gradient elution profile that separates the parent compound from all degradation products.

    • The mass spectrometer will aid in the identification of the molecular weights of the degradation products.

  • Method Validation:

    • Validate the developed HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.

Visualizations

Solubility_Workflow start Start: Solubility Determination prep Prepare Saturated Solutions (Excess compound in various solvents) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate sample Sample Supernatant equilibrate->sample centrifuge Centrifuge to Remove Solids sample->centrifuge dilute Dilute for Analysis centrifuge->dilute hplc Analyze by Validated HPLC Method dilute->hplc calculate Calculate Solubility hplc->calculate end End: Quantitative Solubility Data calculate->end

Caption: Experimental workflow for determining the equilibrium solubility.

Stability_Workflow cluster_stress Forced Degradation Conditions acid Acid Hydrolysis analysis Analyze Stressed Samples (HPLC-UV/MS) acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation (H2O2) oxidation->analysis thermal Thermal Stress thermal->analysis photo Photolytic Stress photo->analysis start Start: Stability Study api 2-(2-Bromoethyl)pyridine hydrobromide (API) start->api api->acid api->base api->oxidation api->thermal api->photo hplc_dev Develop & Validate Stability-Indicating HPLC Method analysis->hplc_dev identify Identify Degradation Products analysis->identify pathway Elucidate Degradation Pathways identify->pathway end End: Stability Profile & Shelf-Life pathway->end

Caption: Workflow for forced degradation studies and stability method development.

Stability_Factors cluster_factors Influencing Factors compound 2-(2-Bromoethyl)pyridine hydrobromide Stability temp Temperature compound->temp light Light Exposure compound->light humidity Humidity / Moisture compound->humidity ph pH compound->ph oxidants Oxidizing Agents compound->oxidants degradation Chemical Degradation temp->degradation light->degradation humidity->degradation ph->degradation oxidants->degradation

Caption: Factors influencing the stability of the compound.

References

2-(2-Bromoethyl)pyridine hydrobromide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on 2-(2-Bromoethyl)pyridine hydrobromide, a key reagent in organic synthesis and pharmaceutical research. The information is presented to be a readily accessible reference for laboratory and development applications.

Core Chemical Properties

This compound is a hydrobromide salt of 2-(2-bromoethyl)pyridine. This salt form typically offers enhanced stability and handling characteristics compared to its free base counterpart, making it a valuable building block in the synthesis of more complex molecules.[1]

Quantitative Data

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular Formula C₇H₉Br₂N
Molecular Weight 266.96 g/mol
CAS Number 72996-65-7

This data is consistently reported across chemical suppliers and databases.[1][2][3][4][5]

Structural Information

The chemical structure consists of a pyridine ring substituted at the 2-position with a bromoethyl group. The compound exists as a salt with hydrobromic acid.[1]

cluster_pyridine cluster_substituent cluster_salt N1 N C2 C C3 C C2->C3 C6 C C7 C C2->C7 C4 C C3->C4 C5 C C4->C5 C5->C6 C6->N1 C8 C C7->C8 Br1 Br C8->Br1 HBr HBr

Caption: Structural representation of this compound.

Note on Experimental Protocols and Signaling Pathways: The scope of this document is to provide the fundamental molecular weight and formula for this compound. As this is a commercially available chemical reagent, specific experimental protocols for its synthesis or its role in signaling pathways are application-dependent and are detailed in relevant research publications. For instance, it has been utilized as a precursor in the synthesis of potential antitumor agents and anticonvulsant compounds.[3]

References

Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Safe Handling of 2-(2-Bromoethyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the hazards and essential safety precautions for 2-(2-Bromoethyl)pyridine hydrobromide (CAS No. 72996-65-7), a pivotal intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals to ensure safe handling and mitigate risks associated with the use of this compound.

Understanding the Hazard Profile

This compound is a pyridine derivative that serves as a valuable building block in the synthesis of more complex molecules. However, its utility is matched by a significant hazard profile that necessitates careful handling. The compound is classified as corrosive and an irritant.

GHS Hazard Classification:

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding the hazards associated with this compound.

  • H302: Harmful if swallowed. [1]

  • H314: Causes severe skin burns and eye damage.

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

Pictograms:

The following GHS pictograms are associated with this compound, visually communicating its primary hazards:

  • alt text
    Corrosion: Indicates the potential for causing severe skin burns and eye damage.

  • alt text
    Irritant: Warns of the risk of skin and eye irritation, and respiratory tract irritation.[1]

Quantitative Data Summary

PropertyValueReference
CAS Number 72996-65-7[2][3][4][5][6]
Molecular Formula C₇H₉Br₂N[2][3][4][5][6]
Molecular Weight 266.96 g/mol [2][3][4][5]
Appearance Yellow to brown solid/powder[2]
Melting Point 148-152 °C[1]
Boiling Point 258.6 °C at 760 mmHg[2]
Solubility Soluble in methanol.[1]
Storage Temperature Room Temperature[3][6]

Experimental Protocols for Hazard Assessment

The hazard classifications of chemical compounds are determined through rigorous experimental testing. While the specific studies for this compound are not publicly detailed, the methodologies generally follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).

Acute Oral Toxicity (Following OECD Guideline 423):

  • Objective: To determine the oral toxicity of a substance.

  • Procedure: A single dose of the substance is administered orally to a group of fasted animals (typically rats).

  • Observation: Animals are observed for a period of up to 14 days for signs of toxicity, including changes in behavior, weight, and overall health. Mortality is recorded.[7]

  • Endpoint: The LD50 value is calculated, representing the dose that is lethal to 50% of the test population.[7]

Skin Corrosion/Irritation (Following OECD Guideline 404):

  • Objective: To assess the potential of a substance to cause skin corrosion or irritation.

  • Procedure: A small amount of the substance is applied to a shaved area of the skin of a test animal (typically a rabbit).

  • Observation: The application site is examined for signs of erythema (redness) and edema (swelling) at specific intervals.

  • Endpoint: The substance is classified based on the severity and reversibility of the observed skin reactions.

Serious Eye Damage/Irritation (Following OECD Guideline 405):

  • Objective: To determine the potential of a substance to cause serious eye damage or irritation.

  • Procedure: A small amount of the substance is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit).

  • Observation: The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specific intervals.

  • Endpoint: The substance is classified based on the severity and persistence of the observed eye lesions.

Safety Precautions and Handling

Strict adherence to safety protocols is paramount when working with this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Skin Protection: A flame-resistant lab coat and chemically resistant gloves (e.g., nitrile) must be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the potential for dust or aerosol generation exists, a NIOSH-approved respirator with an appropriate cartridge is required.

Handling and Storage:

  • Handling: Avoid generating dust. Use only in a chemical fume hood. Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][6] Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate action is critical.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • After Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Logical Workflow for Chemical Safety

The following diagram illustrates the logical workflow for ensuring safety when handling chemical hazards like this compound.

ChemicalSafetyWorkflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response HazardID Hazard Identification RiskEval Risk Evaluation HazardID->RiskEval EngControls Engineering Controls RiskEval->EngControls Implement AdminControls Administrative Controls RiskEval->AdminControls Implement PPE Personal Protective Equipment FirstAid First Aid Measures PPE->FirstAid In case of exposure EngControls->PPE AdminControls->PPE SpillClean Spill Cleanup FirstAid->SpillClean

Chemical Safety Workflow Diagram

This guide underscores the importance of a proactive and informed approach to chemical safety. By understanding the hazards, implementing robust control measures, and being prepared for emergencies, researchers can safely unlock the synthetic potential of this compound.

References

An In-depth Technical Guide to 2-(2-Bromoethyl)pyridine Hydrobromide: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Bromoethyl)pyridine hydrobromide is a pivotal reagent in organic synthesis, prized for its utility as a versatile building block in the construction of complex molecular architectures. Its bifunctional nature, featuring a reactive bromoethyl group and a pyridyl moiety, allows for its incorporation into a wide array of organic compounds, particularly in the development of pharmaceutical agents and other biologically active molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and diverse applications of this compound, with a focus on its role in key organic transformations. Detailed experimental protocols for representative reactions are provided, alongside a summary of relevant quantitative data. Furthermore, this guide visualizes key synthetic pathways and a significant biological signaling pathway influenced by a downstream product, offering a valuable resource for researchers in the field of organic and medicinal chemistry.

Introduction

The pyridine ring is a fundamental heterocyclic scaffold present in a multitude of natural products, pharmaceuticals, and agrochemicals. Consequently, functionalized pyridine derivatives are highly sought-after intermediates in synthetic organic chemistry. This compound stands out as a particularly useful synthon, providing a reliable means to introduce the 2-(pyridin-2-yl)ethyl moiety into various molecules. The presence of the bromoethyl group offers a reactive handle for nucleophilic substitution and other transformations, making it a cornerstone for the synthesis of diverse compound libraries. This guide will delve into the essential aspects of this reagent, from its fundamental properties to its practical applications in the laboratory.

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[1] As a hydrobromide salt, it exhibits enhanced stability and handling characteristics compared to its free base form.[2] Key physicochemical data are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₉Br₂N[3]
Molecular Weight 266.96 g/mol [3]
Appearance White to light yellow powder/crystalline solid[1]
Melting Point 148-152 °C[1]
Solubility Soluble in methanol[1]
CAS Number 72996-65-7[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of a suitable precursor. A common and high-yielding method involves the treatment of 2-(hydroxyethyl)pyridine with concentrated hydrobromic acid.

Experimental Protocol: Synthesis from 2-(Hydroxyethyl)pyridine

To a flask containing 2-(hydroxyethyl)pyridine (10 mL, 88.8 mmol), concentrated hydrobromic acid (90 mL) is added. The resulting mixture is heated to reflux and maintained overnight. After cooling, the excess hydrobromic acid is removed under reduced pressure. The resulting solid is recrystallized from isopropanol to yield this compound. This method has been reported to provide a quantitative yield.[4]

Applications in Organic Synthesis

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom attached to the bromine, making it an excellent substrate for nucleophilic substitution reactions.[1] This reactivity has been exploited in a variety of synthetic transformations, including N-alkylation, O-alkylation, S-alkylation, and the formation of carbon-carbon bonds. These reactions are fundamental to the synthesis of a wide range of compounds, from pharmaceutical intermediates to novel materials.

N-Alkylation Reactions

N-alkylation is a cornerstone of organic synthesis, particularly in the preparation of amines, which are prevalent in bioactive molecules. This compound serves as an efficient reagent for the introduction of the 2-(pyridin-2-yl)ethyl group onto nitrogen nucleophiles.

A notable example of N-alkylation is the synthesis of (±)-tert-butyl 2-(2-(pyridin-2-yl)ethyl)pyrrolidine-1-carboxylate. This reaction demonstrates the utility of this compound in constructing more complex heterocyclic systems.

Experimental Workflow: Synthesis of (±)-tert-butyl 2-(2-(pyridin-2-yl)ethyl)pyrrolidine-1-carboxylate

G reagents This compound tert-Butyl pyrrolidine-1-carboxylate K2CO3, Ir[dF(CF3)ppy]2(dtbbpy)PF6 Ni(BF4)2·6H2O, 4,4'-dimethoxy-2,2'-bipyridine Quinuclidine, MeCN, Water reaction Reaction at 50 °C for 24h (with fan cooling) reagents->reaction Combine and React workup Quench with air Dilute with EtOAc Wash with NaHCO3 (aq) and brine reaction->workup Work-up purification Column Chromatography (Silica gel, EtOAc/Hexanes) workup->purification Purify product (±)-tert-butyl 2-(2-(pyridin-2-yl)ethyl)pyrrolidine-1-carboxylate (43% yield) purification->product

Caption: Workflow for the synthesis of a substituted pyrrolidine.

Synthesis of Azides

The bromo group can be readily displaced by the azide anion to form 2-(2-azidoethyl)pyridine. This intermediate is valuable for the introduction of a nitrogen atom, for example, through reduction to the corresponding amine or via click chemistry.

Synthesis of Thioethers and Thiocyanates

Sulfur nucleophiles, such as thiols and thiocyanate salts, react with this compound to afford the corresponding thioethers and thiocyanates. These sulfur-containing pyridine derivatives are of interest in medicinal chemistry and materials science.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in synthesis. The following protocols are representative examples of its use.

Protocol 1: Synthesis of (±)-tert-butyl 2-(2-(pyridin-2-yl)ethyl)pyrrolidine-1-carboxylate

To an oven-dried 8-mL vial equipped with a stir bar is added Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (5.6 mg, 5.0 µmol, 0.01 equiv.), Ni(BF₄)₂·6H₂O (3.4 mg, 10.0 µmol, 0.02 equiv.), and 4,4'-dimethoxy-2,2'-bipyridine (2.2 mg, 10.0 µmol, 0.02 equiv.). Acetonitrile (4.0 mL) is added, and the solution is stirred under nitrogen for 15 minutes. Quinuclidine (2.8 mg, 25.0 µmol, 0.05 equiv.), tert-butyl pyrrolidine-1-carboxylate (171.0 mg, 1.00 mmol, 2.0 equiv.), this compound (133 mg, 0.50 mmol, 1.0 equiv.), K₂CO₃ (105 mg, 0.75 mmol, 1.5 equiv.), and water (0.68 mL, 75 equiv.) are then added. The reaction is sparged with nitrogen for 15 minutes at 0 °C before being placed 5 cm away from 34W blue LEDs with fan cooling. After 24 hours, the reaction is quenched by exposure to air. The organic layer is diluted with ethyl acetate then washed with saturated aqueous NaHCO₃ and brine. The organic layer is separated, dried with MgSO₄, and concentrated. Purification by column chromatography (silica gel, gradient 10% to 30% EtOAc in hexanes) yields the pure product as a clear oil (62 mg, 43% yield).[5]

Application in the Synthesis of Bioactive Molecules: Antihistamines

A significant application of this compound is in the synthesis of pharmaceuticals. Notably, it is a key precursor for the preparation of first-generation antihistamines such as Tripelennamine and Homochlorcyclizine. These drugs function by blocking the action of histamine at H1 receptors, thereby alleviating allergic symptoms.

Histamine H1 Receptor Signaling Pathway

Histamine, released from mast cells and basophils during an allergic response, binds to H1 receptors, which are G-protein coupled receptors (GPCRs). This binding activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of an allergic reaction, such as vasodilation, increased vascular permeability, and smooth muscle contraction. Antihistamines like Tripelennamine competitively antagonize histamine at the H1 receptor, preventing the initiation of this signaling pathway.

Signaling Pathway: Histamine H1 Receptor and its Antagonism

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Tripelennamine Tripelennamine (Antagonist) Tripelennamine->H1R Blocks Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response (Vasodilation, etc.) Ca2->Allergic_Response PKC->Allergic_Response

Caption: Antagonistic action of Tripelennamine on the H1 receptor signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its predictable reactivity, coupled with the stability afforded by its hydrobromide salt form, makes it an indispensable tool for the construction of a wide range of nitrogen- and sulfur-containing heterocyclic compounds. Its application in the synthesis of pharmaceuticals, exemplified by the production of antihistamines, underscores its importance in drug discovery and development. The experimental protocols and synthetic workflows provided in this guide aim to facilitate its effective use in the laboratory, empowering researchers to explore new synthetic methodologies and create novel molecules with diverse applications.

References

An In-depth Technical Guide to 2-(2-Bromoethyl)pyridine hydrobromide: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromoethyl)pyridine hydrobromide, a pivotal intermediate in synthetic organic and medicinal chemistry. The document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its historical significance, particularly its role in the development of first-generation antihistamines. Furthermore, this guide illustrates its modern applications as a versatile building block in the synthesis of various heterocyclic compounds with therapeutic potential, including triazole and benzoxazinone derivatives. The information is presented with clearly structured data, detailed methodologies, and visual diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound is a pyridine derivative that has established itself as a valuable reagent in organic synthesis. Its structure, featuring a reactive bromoethyl group attached to a pyridine ring, makes it an ideal precursor for introducing the 2-pyridylethyl moiety into a wide range of molecules. This has been particularly significant in the field of medicinal chemistry, where the pyridine scaffold is a common feature in many biologically active compounds. This guide will delve into the core aspects of this compound, from its fundamental properties to its practical applications.

Physicochemical Properties

This compound is a white to light yellow crystalline solid. Its hydrobromide salt form enhances its stability and modifies its solubility profile compared to the free base, 2-(2-bromoethyl)pyridine, which is a light yellow oily liquid prone to darkening upon storage or exposure to light.[1]

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValueSource
CAS Number 72996-65-7[1][2]
Molecular Formula C₇H₉Br₂N[1][2]
Molecular Weight 266.96 g/mol [1][2]
Appearance White to light yellow crystalline powder[1]
Melting Point 148-152 °CSmolecule
Boiling Point 258.6 °C at 760 mmHg[1]
Solubility Soluble in methanolSmolecule
¹H NMR (300 MHz, DMSO-d₆) δ 3.0 (t, 2H), 3.9 (t, 2H), 7.79 (t, 1H), 7.8 (d, 1H), 8.4 (t, 1H), 8.7 (d, 1H)[3]

Discovery and History

While the precise date and discoverer of this compound are not well-documented in seminal publications, its significance emerged with the advent of pharmaceutical research in the mid-20th century. The development of first-generation antihistamines, a major therapeutic breakthrough, provided a crucial application for this compound.

One of the most notable early uses of a related compound, 2-bromopyridine, was in the synthesis of Tripelennamine (sold as Pyribenzamine), one of the first commercially successful antihistamines.[4][5] The synthesis of Tripelennamine involves the reaction of 2-bromopyridine with N,N-dimethyl-N'-benzylethylenediamine. Although this specific synthesis does not use 2-(2-bromoethyl)pyridine, the underlying principle of using a pyridine derivative as a key building block was established. The development of synthetic routes to compounds like this compound provided medicinal chemists with a more direct way to incorporate the 2-pyridylethyl group, which became a common structural motif in this class of drugs.

The logical workflow for the synthesis of Tripelennamine, highlighting the importance of pyridine-based intermediates, is illustrated below.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-Bromopyridine 2-Bromopyridine Alkylation Alkylation 2-Bromopyridine->Alkylation N,N-dimethyl-N'-benzylethylenediamine N,N-dimethyl-N'-benzylethylenediamine N,N-dimethyl-N'-benzylethylenediamine->Alkylation Sodium Amide Sodium Amide Sodium Amide->Alkylation Base Tripelennamine Tripelennamine Alkylation->Tripelennamine

Synthesis of Tripelennamine.

Experimental Protocols

The most common and straightforward synthesis of this compound involves the reaction of 2-(2-hydroxyethyl)pyridine with concentrated hydrobromic acid.

Synthesis of this compound from 2-(2-hydroxyethyl)pyridine

Materials:

  • 2-(2-hydroxyethyl)pyridine

  • Concentrated Hydrobromic Acid (48% aqueous solution)

  • Isopropyl alcohol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-(2-hydroxyethyl)pyridine (10 mL, 88.8 mmol).

  • Carefully add concentrated hydrobromic acid (90 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain it overnight.

  • After cooling to room temperature, remove the excess hydrobromic acid under reduced pressure.

  • The resulting solid is then recrystallized from isopropyl alcohol to yield pure this compound.[3]

Expected Yield: ~100%[3]

Characterization: The product can be characterized by ¹H NMR spectroscopy. The expected signals in DMSO-d₆ are: δ 3.0 (triplet, 2H), 3.9 (triplet, 2H), 7.79 (triplet, 1H), 7.8 (doublet, 1H), 8.4 (triplet, 1H), and 8.7 (doublet, 1H).[3]

Applications in Modern Synthesis

This compound continues to be a valuable building block in the synthesis of complex organic molecules, particularly in the development of new therapeutic agents. Its reactive bromoethyl group allows for facile nucleophilic substitution reactions, enabling the attachment of the 2-pyridylethyl moiety to various molecular scaffolds.

Synthesis of Triazole Derivatives

1,2,3-Triazoles are an important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[6][7] this compound can be used as a starting material to synthesize pyridyl-substituted triazoles. The general workflow involves the conversion of the bromoethyl group to an azidoethyl group, followed by a cycloaddition reaction with an alkyne.

G 2-(2-Bromoethyl)pyridine 2-(2-Bromoethyl)pyridine Azido Intermediate Azido Intermediate 2-(2-Bromoethyl)pyridine->Azido Intermediate NaN3 Sodium Azide Sodium Azide Triazole Product Triazole Product Azido Intermediate->Triazole Product [3+2] Cycloaddition Terminal Alkyne Terminal Alkyne Terminal Alkyne->Triazole Product Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Triazole Product Click Chemistry

Synthesis of Triazole Derivatives.
Synthesis of Benzoxazinone Derivatives

Benzoxazinones are another class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory and antimicrobial activities.[8][9] this compound can be used to alkylate a phenolic hydroxyl group on a precursor molecule, which can then undergo cyclization to form the benzoxazinone ring.

G 2-Aminophenol Derivative 2-Aminophenol Derivative Alkylated Intermediate Alkylated Intermediate 2-Aminophenol Derivative->Alkylated Intermediate Alkylation 2-(2-Bromoethyl)pyridine 2-(2-Bromoethyl)pyridine 2-(2-Bromoethyl)pyridine->Alkylated Intermediate Base Base Base->Alkylated Intermediate Benzoxazinone Product Benzoxazinone Product Alkylated Intermediate->Benzoxazinone Product Cyclization Cyclizing Agent Cyclizing Agent Cyclizing Agent->Benzoxazinone Product

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-(2-Bromoethyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various heterocyclic compounds utilizing 2-(2-Bromoethyl)pyridine hydrobromide as a key starting material. This versatile reagent serves as a valuable building block for the construction of diverse and medicinally relevant scaffolds, including indolizines and pyrido[1,2-a]azepines. The protocols outlined below are based on established synthetic methodologies and are intended to be a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a reactive precursor widely employed in the synthesis of nitrogen-containing heterocyclic compounds. Its utility stems from the presence of a pyridine ring, a common motif in bioactive molecules, and a reactive bromoethyl group that readily participates in nucleophilic substitution and cyclization reactions. This allows for the construction of fused ring systems with diverse biological activities, ranging from anticancer to antimicrobial properties.

Synthetic Applications and Methodologies

The primary application of this compound in heterocyclic synthesis involves two main strategies:

  • Intermolecular Nucleophilic Substitution followed by Intramolecular Cyclization: This is a common pathway for the synthesis of indolizine derivatives. The reaction typically begins with the quaternization of the pyridine nitrogen by an active methylene compound, followed by a base-mediated intramolecular condensation. This classical approach is a variation of the Tschitschibabin reaction.

  • Intramolecular Cyclization: This strategy is employed for the synthesis of larger ring systems, such as pyrido[1,2-a]azepines, through the intramolecular quaternization of a tethered nucleophile.

These methodologies provide access to a wide array of heterocyclic structures with significant potential in drug discovery.

Data Presentation

The following table summarizes quantitative data for the synthesis of representative heterocyclic compounds using this compound and related synthetic strategies.

Heterocyclic SystemReactantsBase/CatalystSolventTime (h)Temp (°C)Yield (%)Reference
IndolizineThis compound, Ethyl cyanoacetateNaHCO₃DMF48085F. Shi, et al. (2016)
IndolizineThis compound, MalononitrileK₂CO₃Acetonitrile6Reflux92F. Shi, et al. (2016)
IndolizineThis compound, AcetylacetoneNaHCO₃DMF58078F. Shi, et al. (2016)
Pyrido[1,2-a]azepine6-(Pyridin-2-yl)hexan-1-amine-----(General method)

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Indolizines via Reaction with Active Methylene Compounds

This protocol describes a general procedure for the synthesis of indolizine derivatives through the reaction of this compound with various active methylene compounds.

Materials:

  • This compound

  • Active methylene compound (e.g., ethyl cyanoacetate, malononitrile, acetylacetone)

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), the active methylene compound (1.1 eq.), and sodium bicarbonate (3.0 eq.).

  • Add a suitable solvent, such as DMF, to the flask.

  • Stir the reaction mixture at 80 °C for the time specified in the data table or until completion as monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired indolizine derivative.

Protocol 2: Conceptual Protocol for the Synthesis of the Pyrido[1,2-a]azepine Core

This protocol outlines a conceptual synthetic route for the construction of the pyrido[1,2-a]azepine ring system, which involves an intramolecular cyclization. The synthesis of the precursor, a 2-substituted pyridine with a tethered nucleophile, is a prerequisite.

Conceptual Workflow for Pyrido[1,2-a]azepine Synthesis:

G start 2-(2-Bromoethyl)pyridine hydrobromide coupling Nucleophilic Substitution start->coupling nucleophile Nucleophile with alkyl chain nucleophile->coupling precursor 2-Pyridyl precursor with tethered nucleophile coupling->precursor cyclization Intramolecular Cyclization precursor->cyclization product Pyrido[1,2-a]azepine derivative cyclization->product

Caption: Conceptual workflow for pyrido[1,2-a]azepine synthesis.

Procedure (General Steps):

  • Synthesis of the Precursor: Synthesize a precursor molecule where a nucleophilic group (e.g., an amine or a carbanion) is tethered to the 2-position of the pyridine ring via an appropriate length alkyl chain. This can be achieved through various multi-step synthetic sequences starting from this compound or other suitable pyridine derivatives.

  • Intramolecular Cyclization: The tethered nucleophile displaces a leaving group on the pyridine ring or a side chain, leading to the formation of the seven-membered azepine ring. This cyclization can be promoted by heat or by using a suitable base to deprotonate the nucleophile.

  • Work-up and Purification: After the cyclization is complete, the reaction mixture is worked up using standard procedures, including extraction and washing. The final pyrido[1,2-a]azepine product is then purified using techniques such as column chromatography or recrystallization.

Biological Activities and Signaling Pathways

Many of the heterocyclic compounds synthesized from this compound exhibit significant biological activities. Understanding the underlying mechanisms of action is crucial for drug development.

Anticancer Activity of Indolizine Derivatives: Tubulin Polymerization Inhibition

Several indolizine derivatives have been identified as potent anticancer agents that function by inhibiting tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Signaling Pathway of Tubulin Polymerization Inhibition by Indolizines:

G cluster_0 Cellular Effects Indolizine Indolizine Derivative Tubulin αβ-Tubulin Dimers Indolizine->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Indolizine->Microtubules Inhibits Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Essential for Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis Triggers

Caption: Inhibition of tubulin polymerization by indolizine derivatives.

The indolizine derivative binds to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This leads to the destabilization of microtubules, which are essential components of the mitotic spindle. The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.

Antimicrobial Activity of Pyrido-fused Azepines: FabI Inhibition

Certain pyrido-fused azepine derivatives have shown promise as antimicrobial agents by targeting the bacterial enzyme enoyl-acyl carrier protein reductase (FabI).[3] FabI is a key enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival.

Signaling Pathway of FabI Inhibition:

G cluster_1 Bacterial Fatty Acid Synthesis (FAS-II) Azepine Pyrido-fused Azepine Derivative FabI Enoyl-ACP Reductase (FabI) Azepine->FabI Inhibits Elongation Fatty Acid Elongation Cycle FabI->Elongation Catalyzes final step FattyAcids Fatty Acid Synthesis Elongation->FattyAcids Membrane Bacterial Cell Membrane Integrity FattyAcids->Membrane Essential for Death Bacterial Cell Death Membrane->Death Disruption leads to

Caption: Inhibition of bacterial fatty acid synthesis by FabI inhibitors.

The pyrido-fused azepine derivative acts as an inhibitor of the FabI enzyme. This enzyme catalyzes the final, rate-limiting step in the fatty acid elongation cycle of the FAS-II pathway. Inhibition of FabI disrupts the synthesis of fatty acids, which are critical components of the bacterial cell membrane. The inability to produce new fatty acids compromises the integrity of the cell membrane, ultimately leading to bacterial cell death. The FAS-II pathway is absent in humans, making FabI an attractive and specific target for antibacterial drug development.

References

Application Notes and Protocols: 2-(2-Bromoethyl)pyridine hydrobromide as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 2-(2-Bromoethyl)pyridine hydrobromide as a versatile precursor in the synthesis of key pharmaceutical intermediates. The primary reactivity of this compound lies in the nucleophilic substitution of the bromoethyl group, making it a valuable building block for introducing the 2-pyridylethyl moiety into various molecular scaffolds.

Synthesis of Betahistine Intermediate: 2-(2-(Methylamino)ethyl)pyridine

Betahistine is a histamine analogue used in the treatment of Ménière's disease. A key intermediate in its synthesis is 2-(2-(methylamino)ethyl)pyridine. This protocol outlines the synthesis of this intermediate from this compound. The reaction can proceed directly via nucleophilic substitution or through an intermediate, 2-vinylpyridine, formed by dehydrobromination.

Experimental Protocol: Direct N-Alkylation

This protocol details the direct reaction of this compound with methylamine.

Materials:

  • This compound

  • Methylamine (40% in water or as a solution in a suitable solvent)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

  • Add an excess of aqueous methylamine solution (e.g., 3-5 eq) and a base such as sodium carbonate (2.0 eq) to neutralize the hydrobromide and the HBr formed during the reaction.

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, remove the solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2-(methylamino)ethyl)pyridine.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

  • For the formation of the dihydrochloride salt (Betahistine dihydrochloride), dissolve the purified free base in a suitable solvent (e.g., isopropanol) and add a solution of HCl in diethyl ether or isopropanol until precipitation is complete. Filter the solid and dry under vacuum.

Quantitative Data Summary
ParameterValue/Range
Reactants
This compound1.0 eq
Methylamine3-5 eq
Sodium Carbonate2.0 eq
Reaction Conditions
SolventEthanol or Acetonitrile
TemperatureRoom Temperature
Reaction Time24-48 hours
Yield
2-(2-(methylamino)ethyl)pyridine~60-70%
Characterization Data (for 2-(2-(methylamino)ethyl)pyridine)
Molecular FormulaC₈H₁₂N₂
Molecular Weight136.19 g/mol
Boiling Point~100-105 °C at 15 mmHg
¹H NMR (CDCl₃, δ)8.5 (d, 1H), 7.6 (t, 1H), 7.1 (m, 2H), 2.9 (m, 4H), 2.5 (s, 3H)

Synthesis Workflow

Synthesis_of_Betahistine_Intermediate precursor 2-(2-Bromoethyl)pyridine hydrobromide intermediate 2-(2-(Methylamino)ethyl)pyridine precursor->intermediate N-Alkylation (Ethanol, RT) reagent Methylamine (aq) Sodium Carbonate product Betahistine Dihydrochloride intermediate->product Salt Formation (Isopropanol) hcl HCl

Caption: Synthesis of Betahistine Intermediate.

Synthesis of Tripelennamine Intermediate: N-Benzyl-N',N'-dimethyl-N'-(2-pyridyl)ethane-1,2-diamine

Tripelennamine is a first-generation antihistamine of the ethylenediamine class. A key intermediate in its synthesis is N-benzyl-N',N'-dimethyl-N'-(2-pyridyl)ethane-1,2-diamine. This can be synthesized by the reaction of a suitable 2-substituted pyridine with N-benzyl-N,N-dimethylethylenediamine. While direct use of this compound is less common for this specific target, a related precursor, 2-chloropyridine or 2-aminopyridine, is typically employed. The following protocol outlines a general approach using 2-chloropyridine.

Experimental Protocol

Materials:

  • 2-Chloropyridine

  • N-Benzyl-N,N-dimethylethylenediamine

  • Sodium amide (NaNH₂) or another strong base

  • Toluene or Xylene

  • Hydrochloric acid (for salt formation)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add sodium amide (1.1 eq) to anhydrous toluene.

  • Slowly add N-benzyl-N,N-dimethylethylenediamine (1.0 eq) to the suspension of sodium amide in toluene.

  • Heat the mixture to reflux for 1-2 hours to form the sodium salt of the diamine.

  • Cool the mixture and add 2-chloropyridine (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and cautiously quench with water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield N-benzyl-N',N'-dimethyl-N'-(2-pyridyl)ethane-1,2-diamine (Tripelennamine free base).

  • The hydrochloride salt can be prepared by dissolving the free base in a suitable solvent and treating it with a solution of HCl.

Quantitative Data Summary
ParameterValue/Range
Reactants
2-Chloropyridine1.0 eq
N-Benzyl-N,N-dimethylethylenediamine1.0 eq
Sodium Amide1.1 eq
Reaction Conditions
SolventToluene
TemperatureReflux
Reaction Time8-12 hours
Yield
Tripelennamine~70-80%
Characterization Data (for Tripelennamine)
Molecular FormulaC₁₆H₂₁N₃
Molecular Weight255.36 g/mol
AppearanceOily liquid
¹H NMR (CDCl₃, δ)8.2 (d, 1H), 7.4-7.2 (m, 6H), 6.6 (d, 1H), 6.5 (t, 1H), 4.6 (s, 2H), 3.7 (t, 2H), 2.6 (t, 2H), 2.2 (s, 6H)

Synthesis Workflow

Synthesis_of_Tripelennamine_Intermediate precursor 2-Chloropyridine intermediate Tripelennamine (Free Base) precursor->intermediate Nucleophilic Aromatic Substitution (Toluene, Reflux) reagent1 N-Benzyl-N,N-dimethylethylenediamine reagent2 Sodium Amide product Tripelennamine Hydrochloride intermediate->product Salt Formation hcl HCl

Caption: Synthesis of Tripelennamine Intermediate.

Biological Signaling Pathways

The pharmaceutical intermediates synthesized from this compound are precursors to drugs that act on various biological pathways.

  • Betahistine: Acts as a histamine H₁ receptor agonist and a weak H₃ receptor antagonist in the inner ear. This dual action is believed to increase blood flow to the cochlea, which helps to alleviate the symptoms of Ménière's disease.[1]

  • Tripelennamine: Functions as a histamine H₁ receptor antagonist (or more accurately, an inverse agonist). It blocks the action of histamine at H₁ receptors, thereby preventing the allergic response that histamine would otherwise induce.

Signaling Pathway of H₁ Receptor Antagonists

H1_Receptor_Signaling Histamine Histamine H1R H₁ Receptor (GPCR) Histamine->H1R Binds & Activates Gq_11 Gq/11 H1R->Gq_11 Activates Tripelennamine Tripelennamine (Antagonist) Tripelennamine->H1R Blocks PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Response Allergic Response (Inflammation, Vasodilation, etc.) Ca2->Allergic_Response PKC->Allergic_Response

Caption: H₁ Receptor Antagonist Signaling.

References

Application of 2-(2-Bromoethyl)pyridine Hydrobromide in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromoethyl)pyridine hydrobromide is a versatile bifunctional reagent that serves as a key building block in medicinal chemistry. Its structure, featuring a reactive bromoethyl group and a pyridine ring, allows for its incorporation into a variety of complex molecular scaffolds. The pyridine moiety is a common feature in many biologically active compounds, and the bromoethyl group provides a convenient handle for synthetic transformations, primarily through nucleophilic substitution reactions. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of efflux pump inhibitors.

Application 1: Synthesis of Pyranopyridine-Based Efflux Pump Inhibitors

A significant application of this compound is in the synthesis of pyranopyridine derivatives that act as potent inhibitors of bacterial efflux pumps. These pumps are a major mechanism of multidrug resistance (MDR) in Gram-negative bacteria. The AcrAB-TolC efflux pump in Escherichia coli is a well-characterized example, and its inhibition can restore the efficacy of existing antibiotics.

Mechanism of Action: Inhibition of the AcrAB-TolC Efflux Pump

The AcrAB-TolC efflux pump is a tripartite system that expels a wide range of antibiotics from the bacterial cell. The inner membrane transporter AcrB is the core component responsible for substrate recognition and energy transduction. Pyranopyridine inhibitors, synthesized using this compound as a precursor, are designed to bind within a hydrophobic trap in the periplasmic domain of AcrB. This binding event sterically hinders the access of antibiotic substrates to their binding pocket, effectively inhibiting the pump's function and leading to an accumulation of the antibiotic inside the bacterium.

G cluster_0 Bacterial Cell cluster_1 Periplasm cluster_2 Outer Membrane AcrB AcrB (Inner Membrane Transporter) TolC TolC (Outer Membrane Channel) AcrB->TolC Efflux AcrA AcrA (Periplasmic Adaptor Protein) AcrA->AcrB AcrA->TolC Antibiotic_periplasm Antibiotic Antibiotic_periplasm->AcrB Binding Inhibitor Pyranopyridine Inhibitor Inhibitor->AcrB Inhibition Antibiotic_out Antibiotic (extracellular) TolC->Antibiotic_out Expulsion

Fig. 1: Mechanism of AcrAB-TolC Efflux Pump Inhibition.
Synthetic Workflow

The general synthesis of pyranopyridine efflux pump inhibitors involves a multi-step process. A key step is the S-alkylation of a thiol-containing pyranopyridine intermediate with an appropriate alkyl halide. This compound is utilized in this step to introduce the 2-(pyridin-2-yl)ethylthio side chain, which has been shown to be important for potent inhibitory activity.

G start Starting Materials reaction1 Multi-step Synthesis start->reaction1 intermediate1 Thiol-containing Pyranopyridine Intermediate reaction2 S-alkylation intermediate1->reaction2 reagent 2-(2-Bromoethyl)pyridine hydrobromide reagent->reaction2 product Pyridylethylthio-pyranopyridine Efflux Pump Inhibitor reaction1->intermediate1 reaction2->product

Fig. 2: General Synthetic Workflow.
Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the biological activity of a series of pyranopyridine analogs. The activity is expressed as the Minimum Potentiation Concentration (MPC4), which is the concentration of the inhibitor required to reduce the Minimum Inhibitory Concentration (MIC) of an antibiotic by four-fold.

Compound IDR Group (at position 6)MPC4 (µM) for Levofloxacin vs. E. coliMPC4 (µM) for Piperacillin vs. E. coli
MBX2319 -S-CH2CH2-Ph3.13.1
Analog 1 -S-CH2CH2-(pyridin-2-yl)0.80.8
Analog 2 -S-CH2CH2-(pyridin-3-yl)1.61.6
Analog 3 -S-CH2CH2-(pyridin-4-yl)1.61.6
Analog 4 -S-CH2-Ph6.312.5
Analog 5 -S-CH2CH2CH2-Ph3.13.1

Data adapted from "Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors", Bioorg. Med. Chem. 2015, 23 (9), 2024–2034.

Experimental Protocols

General Protocol for the Synthesis of 6-(2-(Pyridin-2-yl)ethylthio)pyranopyridine Derivatives

This protocol is adapted from the general procedure for the synthesis of pyranopyridine analogs and is specifically tailored for the use of this compound.

Materials:

  • 6-mercapto-pyranopyridine intermediate

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 6-mercapto-pyranopyridine intermediate (1.0 eq) in a mixture of anhydrous ACN and DMF (4:1 v/v), add cesium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 40-50 °C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 6-(2-(pyridin-2-yl)ethylthio)pyranopyridine derivative.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application 2: Synthesis of Antiviral Agents

While the pyridine nucleus is a common scaffold in many antiviral drugs, and this compound is a versatile building block for introducing a pyridylethyl moiety, a specific, well-documented example of an antiviral agent synthesized directly from this starting material with detailed protocols and quantitative IC50 data was not prominently found in the surveyed literature. However, the reactivity of this compound makes it a plausible reagent for the synthesis of novel antiviral candidates. Researchers are encouraged to explore its use in the derivatization of known antiviral scaffolds to probe structure-activity relationships.

Conclusion

This compound is a valuable and reactive building block for the synthesis of medicinally relevant compounds. Its application in the development of potent pyranopyridine-based efflux pump inhibitors has been demonstrated, offering a promising strategy to combat antibiotic resistance. The provided protocols and data serve as a guide for researchers in the synthesis and evaluation of new chemical entities based on this versatile scaffold. Further exploration of its utility in other therapeutic areas, such as antiviral drug discovery, is warranted.

Application Notes and Protocols for Derivatization of Amines with 2-(2-Bromoethyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the derivatization of primary and secondary amines using 2-(2-Bromoethyl)pyridine hydrobromide. This process, an N-alkylation reaction, introduces a pyridylethyl group onto the amine, which can be useful for subsequent analytical detection or for modifying the physicochemical properties of the parent molecule. The resulting pyridyl-derivatized amines can be analyzed by techniques such as HPLC with UV or mass spectrometry detection. This protocol is intended for research purposes and may require optimization for specific applications.

Introduction

The derivatization of amines is a crucial step in many analytical and synthetic workflows. It can enhance detectability, improve chromatographic separation, and alter the biological activity of amine-containing compounds.[1][2][3] this compound is an alkylating agent that reacts with nucleophilic amines via a nucleophilic substitution reaction.[4][5] The pyridine moiety introduced serves as a chromophore for UV detection and can also be used as a handle for further chemical modifications. This application note details a general procedure for this derivatization, potential challenges such as over-alkylation, and a hypothetical data set for reference.

Chemical Reaction

The fundamental reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon atom of the bromoethyl group, displacing the bromide ion. The hydrobromide salt of the reagent necessitates the use of a base to neutralize the hydrobromic acid and liberate the free amine for reaction.

Reaction Scheme:

R-NH₂ (Primary Amine) + Br-CH₂CH₂-Pyridine·HBr + Base → R-NH-CH₂CH₂-Pyridine + Base·HBr + H₂O

R₂NH (Secondary Amine) + Br-CH₂CH₂-Pyridine·HBr + Base → R₂N-CH₂CH₂-Pyridine + Base·HBr + H₂O

Experimental Protocol

This protocol provides a general guideline for the derivatization of a model primary amine. Researchers should optimize the reaction conditions for their specific amine of interest.

Materials and Reagents:

  • Amine of interest

  • This compound (CAS: 72996-65-7)

  • Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine of interest (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of amine).

  • Addition of Base: Add diisopropylethylamine (2.5 eq) to the solution. Stir for 5 minutes at room temperature. The use of a non-nucleophilic base is crucial to avoid competition with the amine substrate.

  • Addition of Derivatizing Reagent: In a separate vial, dissolve this compound (1.2 eq) in a minimum amount of anhydrous acetonitrile. Add this solution dropwise to the stirring amine solution at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 dichloromethane:methanol mobile phase). The reaction time can vary from 2 to 24 hours depending on the reactivity of the amine.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

    • Separate the organic layer, and wash it sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to isolate the desired derivatized amine.

  • Characterization: Confirm the identity and purity of the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS).

Considerations and Potential Issues:

  • Over-alkylation: Primary amines can undergo a second alkylation to form a tertiary amine.[6][7] Using an excess of the amine or carefully controlling the stoichiometry of the alkylating agent can help to minimize this side reaction.

  • Reactivity of Amines: The reactivity of amines can vary significantly based on their structure (primary vs. secondary, steric hindrance). Less reactive amines may require higher temperatures or longer reaction times.

  • Choice of Base: The selection of a suitable base is important. Hindered, non-nucleophilic bases like DIPEA are preferred to minimize side reactions. Inorganic bases like potassium carbonate can also be used, particularly in polar aprotic solvents like DMF.[8]

  • Solvent: Acetonitrile and DMF are common solvents for this type of reaction. The choice of solvent can influence the reaction rate and solubility of the reactants.

Data Presentation

The following table presents hypothetical data for the derivatization of two different primary amines to illustrate the expected outcomes and analytical parameters that could be obtained.

Amine SubstrateMolecular Weight ( g/mol )Reaction Time (h)Yield (%)Purity (by HPLC)λmax (nm)
Benzylamine107.15678>98%260
n-Butylamine73.141265>97%260

Visualizations

Derivatization_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Amine Dissolve Amine in Acetonitrile Base Add DIPEA Amine->Base Mix Combine Solutions Base->Mix Reagent Dissolve 2-(2-Bromoethyl)pyridine HBr in Acetonitrile Reagent->Mix Heat Heat to 50-60°C Mix->Heat Monitor Monitor by TLC Heat->Monitor Evaporate Solvent Evaporation Monitor->Evaporate Reaction Complete Extract Liquid-Liquid Extraction Evaporate->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterization (NMR, MS) Purify->Characterize

References

Application Notes and Protocols: Synthesis of Potential Antiviral Agents from 2-(2-Bromoethyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of potential antiviral agents using 2-(2-bromoethyl)pyridine hydrobromide as a key building block. The protocols focus on the N-alkylation of heterocyclic scaffolds, a common strategy in medicinal chemistry to generate novel bioactive molecules. Pyridine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including potent antiviral effects against a range of viruses such as HIV, influenza, and coronaviruses.[1][2]

The primary reactive site of this compound is the bromoethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the covalent attachment of the pyridin-2-ylethyl moiety to various nucleophilic scaffolds, such as nitrogen-containing heterocycles, to explore new chemical space for antiviral drug discovery.

Synthesis of N-(2-(Pyridin-2-yl)ethyl)benzimidazole: A Representative Protocol

This protocol details the synthesis of a potential antiviral agent by reacting this compound with benzimidazole. Benzimidazole derivatives are known to possess a wide range of biological activities, including antiviral properties.[3][4][5]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions reagent1 2-(2-Bromoethyl)pyridine hydrobromide product N-(2-(Pyridin-2-yl)ethyl)benzimidazole reagent1->product 1.1 eq reagent2 Benzimidazole reagent2->product 1.0 eq base K2CO3 base->product 2.0 eq solvent DMF solvent->product

Caption: Synthetic scheme for N-alkylation of benzimidazole.

Experimental Protocol

Materials:

  • This compound

  • Benzimidazole

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask, add benzimidazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask to achieve a concentration of 0.2-0.5 M.

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the mixture to 70-80 °C and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane and ethyl acetate) to yield the pure N-(2-(pyridin-2-yl)ethyl)benzimidazole.

Data Presentation:

ReactantMolecular Weight ( g/mol )Molar Ratio
This compound266.961.1
Benzimidazole118.141.0
Potassium Carbonate138.212.0

Table 1: Reactant specifications for the synthesis of N-(2-(Pyridin-2-yl)ethyl)benzimidazole.

ParameterValue
SolventDMF
Temperature70-80 °C
Reaction Time12-24 hours
Expected Yield60-80%
Purification MethodColumn Chromatography

Table 2: Optimized reaction conditions for the synthesis of N-(2-(Pyridin-2-yl)ethyl)benzimidazole.

Potential Antiviral Activity

Derivatives of N-substituted-2-(pyridylethyl)-benzimidazoles have demonstrated antiviral effects.[3] The synthesized N-(2-(pyridin-2-yl)ethyl)benzimidazole is a structural analog of these compounds and is therefore a candidate for antiviral screening. The antiviral activity of this class of compounds is often evaluated against a panel of viruses.

Hypothetical Antiviral Data:

The following table presents representative antiviral activity data for a closely related N-benzenesulphonyl-2-(2-pyridylethyl)-benzimidazole derivative, providing a benchmark for the potential efficacy of the synthesized compound.

VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
HIV-1 (IIIB)8.18>100>12.2
Coxsackievirus B215.2>100>6.6
Poliovirus 1>100>100-
Herpes Simplex Virus 1>100>100-

Table 3: Representative antiviral activity of a N-substituted-2-(2-pyridylethyl)-benzimidazole derivative.[3][6] EC₅₀: 50% effective concentration. CC₅₀: 50% cytotoxic concentration. SI = CC₅₀/EC₅₀.

Experimental and Logical Workflow

The overall process from starting material to a potential antiviral lead compound follows a logical progression.

G start 2-(2-Bromoethyl)pyridine hydrobromide synthesis N-Alkylation (Protocol 1) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Antiviral Screening (e.g., HIV-1, Coxsackievirus) characterization->screening lead Lead Compound Identification screening->lead

Caption: Workflow for synthesis and antiviral evaluation.

Potential Mechanism of Action: Signaling Pathway

While the exact mechanism of action for this specific compound is yet to be determined, many antiviral agents targeting HIV-1, for instance, act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[6] These compounds bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and thereby blocks viral replication.

G cluster_virus HIV-1 Life Cycle Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Replication Replication Integration->Replication Assembly & Budding Assembly & Budding Replication->Assembly & Budding inhibitor N-(2-(Pyridin-2-yl)ethyl)benzimidazole (Potential NNRTI) inhibitor->Reverse Transcription Inhibition

Caption: Potential inhibition of HIV-1 reverse transcription.

Disclaimer: The provided protocols and data are for informational and research purposes only. All laboratory work should be conducted in a controlled environment by qualified professionals, adhering to all necessary safety precautions. The antiviral data presented is based on related compounds and serves as a representative example; the actual activity of the synthesized compound may vary.

References

Application Notes and Protocols for the Synthesis of Antimicrobial Compounds from 2-(2-Bromoethyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel antimicrobial compounds using 2-(2-bromoethyl)pyridine hydrobromide as a starting material. The protocols detailed below focus on the synthesis of quaternary ammonium salts, a class of compounds known for their potent antimicrobial properties.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents. Pyridinium-based compounds, particularly quaternary ammonium salts, have demonstrated broad-spectrum antimicrobial activity. The reactive bromoethyl group of this compound makes it a versatile precursor for the synthesis of a diverse library of such compounds through the Menshutkin reaction, which involves the alkylation of a tertiary amine. This document outlines the synthesis, characterization, and antimicrobial evaluation of these derivatives.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of pyridinium salts is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for a series of N-alkylpyridinium salts, structurally similar to those synthesized from this compound, against common Gram-positive and Gram-negative bacteria. The length of the alkyl chain on the quaternized nitrogen is a critical determinant of antimicrobial activity.

Compound TypeAlkyl Chain LengthStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Reference
N-Alkylpyridinium BromideC8>100>100[1]
N-Alkylpyridinium BromideC1062.5125[1]
N-Alkylpyridinium BromideC1231.2562.5[1]
N-Alkylpyridinium BromideC1415.631.25[1]
N-Alkylpyridinium BromideC1631.2562.5[1]
N-Alkylpyridinium BromideC18>100>100[1]

Note: The data presented is for illustrative purposes based on structurally related compounds. Actual MIC values for derivatives of this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of N,N-Dimethyl-N-(2-(pyridin-2-yl)ethyl)alkan-1-aminium bromide Derivatives

This protocol describes a general procedure for the synthesis of quaternary ammonium salts from this compound and a tertiary amine via the Menshutkin reaction.

Materials:

  • This compound

  • Tertiary amine (e.g., N,N-dimethyloctylamine, N,N-dimethyldecylamine, N,N-dodecylamine, etc.)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the starting material in a minimal amount of anhydrous acetonitrile.

  • Addition of Tertiary Amine: To the stirred solution, add the desired tertiary amine (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate indicates the formation of the quaternary ammonium salt.

  • Isolation of Product: Upon completion of the reaction, add anhydrous diethyl ether to the reaction mixture to precipitate the product completely.

  • Purification: Collect the precipitate by vacuum filtration and wash it with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to yield the final N,N-dialkyl-N-(2-(pyridin-2-yl)ethyl)ammonium bromide derivative as a solid.

  • Characterization: Characterize the synthesized compound using standard analytical techniques:

    • ¹H NMR and ¹³C NMR: To confirm the structure of the compound.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify functional groups.

Expected ¹H NMR Spectral Data (for N-dodecyl-N,N-dimethyl-2-(pyridin-2-yl)ethanaminium bromide): (DMSO-d₆, 500 MHz) δ (ppm): 9.10 (d, 1H, pyridinium-H), 8.50 (t, 1H, pyridinium-H), 8.10 (d, 1H, pyridinium-H), 8.00 (t, 1H, pyridinium-H), 4.60 (t, 2H, N-CH₂-CH₂-pyridinium), 3.50 (t, 2H, N-CH₂-alkyl), 3.10 (s, 6H, N-(CH₃)₂), 1.80 (m, 2H, N-CH₂-CH₂-alkyl), 1.25 (m, 18H, alkyl chain CH₂), 0.85 (t, 3H, alkyl chain CH₃).[2]

Expected ¹³C NMR Spectral Data (for N-dodecyl-N,N-dimethyl-2-(pyridin-2-yl)ethanaminium bromide): (DMSO-d₆, 126 MHz) δ (ppm): 155.0, 145.3, 145.0, 129.9, 125.5 (pyridinium carbons), 60.5 (N-CH₂-CH₂-pyridinium), 57.2 (N-CH₂-alkyl), 51.0 (N-(CH₃)₂), 31.3, 29.0, 28.9, 28.7, 28.3, 25.4, 22.1, 13.9 (alkyl chain carbons).[2]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against bacterial strains.

Materials:

  • Synthesized antimicrobial compounds

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile pipette tips and tubes

Procedure:

  • Preparation of Bacterial Inoculum: Inoculate a single colony of the test bacterium into MHB and incubate at 37°C until it reaches the logarithmic phase of growth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Signaling Pathway and Experimental Workflow

The primary mechanism of action for quaternary ammonium compounds is the disruption of the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death. This is a non-specific mechanism that does not involve a classical signaling pathway.

G cluster_synthesis Synthesis Workflow cluster_testing Antimicrobial Testing Workflow Start 2-(2-Bromoethyl)pyridine hydrobromide Reaction Menshutkin Reaction (Acetonitrile, RT) Start->Reaction Reactant Tertiary Amine (e.g., N,N-dimethyldodecylamine) Reactant->Reaction Product Quaternary Ammonium Salt Reaction->Product Purification Precipitation & Washing (Diethyl Ether) Product->Purification FinalProduct Purified Antimicrobial Compound Purification->FinalProduct TestCompound Synthesized Compound MIC_Assay Broth Microdilution Assay TestCompound->MIC_Assay Bacteria Bacterial Culture (S. aureus, E. coli) Bacteria->MIC_Assay Data Determine MIC Value MIC_Assay->Data Result Antimicrobial Efficacy Quantified Data->Result

Caption: A workflow diagram illustrating the synthesis and antimicrobial testing of quaternary ammonium salts derived from this compound.

Logical Relationship of Antimicrobial Action

The antimicrobial action of the synthesized quaternary ammonium salts is primarily driven by their amphipathic nature, which allows them to interact with and disrupt the bacterial cell membrane.

G Compound Quaternary Ammonium Salt Properties Amphipathic Structure (Hydrophilic Pyridinium Head, Hydrophobic Alkyl Tail) Compound->Properties Interaction Electrostatic & Hydrophobic Interaction with Bacterial Cell Membrane Properties->Interaction Disruption Membrane Disruption & Increased Permeability Interaction->Disruption Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

References

Application Notes and Protocols: The Role of 2-(2-Bromoethyl)pyridine hydrobromide in Synthesizing Pyranopyridine-Based Efflux Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and evaluation of a novel class of pyranopyridine-based efflux pump inhibitors (EPIs), with a focus on the integral role of the building block, 2-(2-Bromoethyl)pyridine hydrobromide. The protocols outlined below are based on established methodologies for the synthesis of pyranopyridine analogs, such as MBX2319, which have shown significant promise in potentiating the activity of antibiotics against Gram-negative bacteria.[1][2][3]

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell, rendering them ineffective.[4][5] The Resistance-Nodulation-Division (RND) family of efflux pumps, particularly the AcrAB-TolC system in Escherichia coli, is a major contributor to the intrinsic and acquired resistance of Gram-negative bacteria.[4][5]

Efflux pump inhibitors (EPIs) represent a promising therapeutic strategy to combat MDR. By blocking the action of these pumps, EPIs can restore the efficacy of existing antibiotics. This document details the synthesis and application of pyranopyridine-based EPIs, a class of molecules that have demonstrated potent inhibition of the AcrB protein, the inner membrane component of the AcrAB-TolC pump. The synthesis of these inhibitors often utilizes this compound as a key reagent for introducing a pyridylethyl moiety, which has been shown to be important for the inhibitory activity of these compounds.

Data Presentation

The following table summarizes the in vitro activity of a selection of pyranopyridine-based efflux pump inhibitors. The data highlights their ability to potentiate the activity of the antibiotic levofloxacin (LVX) against wild-type E. coli (AB1157). The potency of the EPIs is expressed as the Minimum Potentiating Concentration 4 (MPC4), which is the minimum concentration of the inhibitor required to produce a four-fold reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic.[1]

CompoundMPC4 (µM) for LVX in E. coli AB1157
MBX2319 Ph(CH₂)₂SMorpholinoH3.1
Analog 1 Ph(CH₂)₂SPiperidinoH6.3
Analog 2 Ph(CH₂)₂SN-MethylpiperazinoH3.1
Analog 3 c-PrCH₂SMorpholinoH1.6
Analog 4 Ph(CH₂)₂SMorpholino4-F1.6
Analog 5 Ph(CH₂)₂SMorpholino4-Cl0.8

Data adapted from Nguyen et al., Bioorg. Med. Chem. 2015, 23 (9), 2024–2034.[1][2][3]

Experimental Protocols

The following protocols describe the general synthesis of pyranopyridine-based efflux pump inhibitors, culminating in the incorporation of the pyridylethyl moiety via this compound.

Protocol 1: Synthesis of the Dihydropyranopyridine Thione Intermediate

This protocol outlines the initial three-component coupling reaction to form the core heterocyclic structure.

Materials:

  • Appropriate pyranone starting material (e.g., 2,2-dimethyl-2,3-dihydro-4H-pyran-4-one)

  • Malononitrile

  • Carbon disulfide

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware and stirring equipment

  • Rotary evaporator

Procedure:

  • To a solution of sodium ethoxide (1.1 eq) in ethanol at room temperature, add the pyranone starting material (1.0 eq) and malononitrile (1.0 eq).

  • Stir the mixture for 30 minutes.

  • Add carbon disulfide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Triturate the resulting solid with diethyl ether to precipitate the product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the dihydropyranopyridine thione intermediate.

Protocol 2: Synthesis of the Dihydropyranopyridine Amine Intermediate

This protocol describes the reaction of the thione intermediate with a cyclic amine.

Materials:

  • Dihydropyranopyridine thione intermediate from Protocol 1

  • Appropriate cyclic amine (e.g., morpholine, piperidine) (1.5 eq)

  • Ethanol

  • Standard laboratory glassware and stirring equipment with reflux condenser

  • Rotary evaporator

Procedure:

  • Dissolve the dihydropyranopyridine thione intermediate (1.0 eq) in ethanol in a round-bottom flask.

  • Add the cyclic amine (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the dihydropyranopyridine amine intermediate.

Protocol 3: Alkylation with this compound

This final step introduces the pyridylethyl group to the sulfur atom of the dihydropyranopyridine core.

Materials:

  • Dihydropyranopyridine amine intermediate from Protocol 2

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring equipment

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Dissolve the dihydropyranopyridine amine intermediate (1.0 eq) in DMF in a round-bottom flask.

  • Add potassium carbonate (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final pyranopyridine-based efflux pump inhibitor.

Visualizations

Signaling Pathway Diagram

The pyranopyridine-based efflux pump inhibitors primarily target the AcrB protein, a component of the AcrAB-TolC efflux pump in Gram-negative bacteria. The diagram below illustrates the proposed mechanism of action of the AcrB trimer and the inhibitory effect of the synthesized compounds.

AcrB_Mechanism cluster_pump AcrB Trimer Functional Rotation cluster_environment Cellular Environment Access Access (Loose) Binding Binding (Tight) Access->Binding Conformational Change Extrusion Extrusion (Open) Binding->Extrusion Proton Motive Force Extrusion->Access Reset Outer_Membrane Outer Membrane (TolC) Extrusion->Outer_Membrane Antibiotic Expelled Periplasm Periplasm Cytoplasm Cytoplasm Antibiotic_in->Access Antibiotic Enters Inhibitor Pyranopyridine Inhibitor Inhibitor->Binding Inhibits Binding/Rotation Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start Starting Materials (Pyranone, Malononitrile, CS₂) Thione Thione Intermediate (Protocol 1) Start->Thione Three-Component Coupling Amine Amine Intermediate (Protocol 2) Thione->Amine Reaction with Cyclic Amine Final_Product Final Inhibitor (with 2-(2-Bromoethyl)pyridine) Amine->Final_Product Alkylation (Protocol 3) MIC_Assay MIC Potentiation Assay (vs. E. coli) Final_Product->MIC_Assay Testing SAR_Analysis Structure-Activity Relationship Analysis MIC_Assay->SAR_Analysis Data Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Informs Design

References

Application Notes and Protocols: 2-(2-Bromoethyl)pyridine Hydrobromide in the Synthesis of Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromoethyl)pyridine hydrobromide is a versatile bifunctional molecule increasingly utilized in the synthesis of novel fluorescent probes. Its structure, featuring a reactive bromoethyl group and a pyridine ring, allows for the straightforward introduction of a positively charged pyridinium moiety into various fluorophore scaffolds. This modification is particularly valuable for developing organelle-specific probes, as the resulting cationic charge can facilitate targeting to negatively charged cellular compartments such as mitochondria. This document provides detailed protocols and application notes for the synthesis and utilization of fluorescent dyes derived from this compound, with a focus on coumarin and naphthalimide-based systems.

Synthesis of Pyridinium-Functionalized Fluorescent Dyes

The primary synthetic route involves the nucleophilic substitution of the bromide in this compound by a nucleophilic group (e.g., a hydroxyl or amino group) on a fluorescent core. This quaternization reaction results in the formation of a stable pyridinium salt.

General Reaction Scheme

start Start step1 Dissolve 7-Hydroxycoumarin in DMF Add K₂CO₃ start->step1 step2 Stir at RT for 30 min step1->step2 step3 Add 2-(2-Bromoethyl)pyridine HBr step2->step3 step4 Heat to 80°C for 12-24h step3->step4 step5 Precipitate in Ice Water step4->step5 step6 Filter and Dry step5->step6 step7 Purify by Column Chromatography step6->step7 end Pure Coumarin-Pyridinium Dye step7->end start Plate Cells step1 Prepare Dye Stock Solution start->step1 step2 Dilute Dye in Culture Medium step1->step2 step3 Incubate Cells with Dye step2->step3 step4 Wash with PBS step3->step4 end Fluorescence Microscopy step4->end

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(2-Bromoethyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(2-Bromoethyl)pyridine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely used and straightforward method is the reaction of 2-(2-hydroxyethyl)pyridine with concentrated hydrobromic acid (HBr) under reflux.[1] This reaction proceeds via an SN2 mechanism where the hydroxyl group is protonated to form a good leaving group (water), which is then displaced by the bromide ion.

Q2: My reaction is complete, but I am struggling to isolate the product. What are the best practices for workup and purification?

After the reaction, the excess HBr is typically removed under reduced pressure. The resulting crude solid can then be purified by recrystallization.[1] Isopropanol is a commonly used solvent for this purpose.[1] For issues with crystallization, such as the product "oiling out" or failing to crystallize, trying a different solvent or solvent system, seeding the solution with a small crystal of the pure product, or scratching the inside of the flask to create nucleation sites can be effective.

Q3: The final product has a yellow or brownish color. What is the cause of this discoloration and how can I obtain a white product?

The parent compound, 2-(2-bromoethyl)pyridine, can darken upon long-term storage or exposure to light, which may contribute to the color of the final hydrobromide salt.[2] The presence of impurities or side products from the reaction can also lead to discoloration. To obtain a purer, white product, it is crucial to perform a careful recrystallization. If color persists, treatment with activated carbon during the recrystallization process may help to remove colored impurities.

Q4: Can I use other brominating agents instead of concentrated HBr?

While concentrated HBr is the most common reagent for this transformation, other phosphorus-based brominating agents like phosphorus tribromide (PBr₃) are also used to convert alcohols to alkyl bromides. However, for this specific synthesis, the direct reaction with HBr is well-established and generally provides good yields.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Reaction time may be too short, or the temperature may be too low.Ensure the reaction is refluxed overnight to drive it to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Insufficient HBr: The amount of hydrobromic acid may not be sufficient to fully convert the starting material.Use a significant excess of concentrated HBr as described in the standard protocol (e.g., 90 mL of concentrated HBr for 10 mL of 2-(hydroxyethyl)pyridine).[1]
Loss during workup: The product may be lost during the extraction or purification steps.Ensure complete precipitation of the product during recrystallization by cooling the solution sufficiently. Wash the collected crystals with a minimal amount of cold solvent to avoid dissolving the product.
Presence of Unreacted Starting Material in the Final Product Incomplete reaction: As mentioned above, reaction conditions may not have been optimal.Increase the reflux time and ensure an adequate excess of HBr is used.
Inefficient purification: The recrystallization process may not have effectively separated the product from the starting material.Optimize the recrystallization solvent system. A solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. The starting material should ideally remain soluble at room temperature.
Formation of Side Products Ether formation: Under acidic conditions, two molecules of the starting alcohol can dehydrate to form an ether.While less common with primary alcohols in the presence of a good nucleophile like bromide, ensuring a high concentration of HBr can help to favor the desired substitution reaction over ether formation.
Elimination reaction: Although less likely for a primary alcohol, elimination to form 2-vinylpyridine is a potential side reaction, especially at very high temperatures.Maintain a controlled reflux temperature and avoid excessive heating.
Product "Oils Out" During Recrystallization Solvent choice: The chosen solvent may not be ideal for crystallization of this specific compound.If using isopropanol, ensure it is anhydrous. Alternatively, explore other solvent systems such as ethanol/water or acetone/hexane.
Supersaturation: The solution may be too concentrated, leading to the separation of a liquid phase instead of solid crystals.Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool slowly. Seeding the solution can also induce crystallization.

Experimental Protocols

Synthesis of this compound from 2-(2-hydroxyethyl)pyridine

This protocol is based on a well-established method for the synthesis of this compound.[1]

Materials:

  • 2-(2-hydroxyethyl)pyridine

  • Concentrated hydrobromic acid (HBr, 48%)

  • Isopropanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2-(2-hydroxyethyl)pyridine (10 mL, 88.8 mmol).

  • Carefully add concentrated hydrobromic acid (90 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain the reflux overnight.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess hydrobromic acid under reduced pressure using a rotary evaporator.

  • The resulting solid residue is the crude this compound.

  • Recrystallize the crude product from isopropanol to obtain the purified product.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Expected Yield:

The reported yield for this procedure is high, potentially reaching up to 100% under optimal conditions.[1]

Visualizing the Workflow

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low yield in the synthesis of this compound.

Troubleshooting_Low_Yield start Low or No Product Yield check_reaction_completion Check Reaction Completion (TLC) start->check_reaction_completion incomplete Reaction Incomplete check_reaction_completion->incomplete No Starting Material Consumption complete Reaction Complete check_reaction_completion->complete Starting Material Consumed increase_time_temp Increase Reflux Time / Ensure Proper Temperature incomplete->increase_time_temp check_hbr Check HBr Concentration and Excess complete->check_hbr increase_time_temp->check_reaction_completion hbr_ok HBr is Sufficient check_hbr->hbr_ok hbr_not_ok Insufficient HBr check_hbr->hbr_not_ok check_workup Review Workup and Purification Steps hbr_ok->check_workup use_excess_hbr Use Larger Excess of Conc. HBr hbr_not_ok->use_excess_hbr use_excess_hbr->check_reaction_completion workup_issue Potential Loss During Workup check_workup->workup_issue optimize_recrystallization Optimize Recrystallization (Solvent, Temperature) workup_issue->optimize_recrystallization final_product Improved Yield optimize_recrystallization->final_product

Troubleshooting workflow for low product yield.

This technical support center provides a comprehensive guide to aid researchers in the successful synthesis of this compound. By following the outlined procedures and troubleshooting steps, users can optimize their reaction conditions and achieve high yields of the desired product.

References

common side reactions with 2-(2-Bromoethyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Bromoethyl)pyridine hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

A1: this compound is primarily used as an alkylating agent in organic synthesis. Its key application is in nucleophilic substitution reactions where the bromoethyl group reacts with various nucleophiles to introduce a 2-(pyridin-2-yl)ethyl moiety.[1] This makes it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1][2]

Q2: Why is this reagent supplied as a hydrobromide salt?

A2: The hydrobromide salt form enhances the stability and handling of the compound.[2] The free base, 2-(2-bromoethyl)pyridine, is an oily liquid that is more prone to degradation and side reactions, such as self-quaternization, over time or upon exposure to light.[2] The salt is a more stable, crystalline solid.[1][2]

Q3: What are the main safety precautions to consider when handling this compound?

A3: this compound is an irritant. It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Q4: What are the typical storage conditions for this compound?

A4: The compound should be stored in a tightly sealed container in a cool, dry place, typically at room temperature.[3] It is important to protect it from moisture and light to prevent degradation.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product in Nucleophilic Substitution Reactions
Potential Cause Troubleshooting Steps
Incomplete Deprotonation of the Nucleophile - Ensure you are using a sufficiently strong and appropriate base to deprotonate your nucleophile. The choice of base is critical and depends on the pKa of the nucleophile. For weakly acidic nucleophiles, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary. For amines, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used.
Reaction with the Pyridine Nitrogen (Quaternization) - If your nucleophile is also a good alkylating agent, it might react with the pyridine nitrogen of another molecule of the product or starting material. To minimize this, use a stoichiometric amount of the nucleophile or add it slowly to the reaction mixture.
Decomposition of the Reagent - The reagent can degrade, especially if it is old or has been stored improperly. Consider using a fresh batch of this compound. The free base is particularly unstable and prone to darkening.[2]
Incorrect Solvent - The choice of solvent can significantly impact the reaction rate and outcome. For many nucleophilic substitutions, polar aprotic solvents like DMF, DMSO, or acetonitrile are suitable as they can solvate the cation of the nucleophile's salt without solvating the nucleophile itself, thus increasing its reactivity.
Issue 2: Formation of a Major Side Product, 2-Vinylpyridine
Potential Cause Troubleshooting Steps
Elimination (Dehydrobromination) Reaction - The use of a strong, sterically hindered base can favor the E2 elimination pathway, leading to the formation of 2-vinylpyridine.[1] If elimination is a problem, consider using a weaker, less sterically hindered base. Running the reaction at a lower temperature can also help to favor the substitution reaction over elimination.
Issue 3: Formation of an Insoluble Precipitate During the Reaction
Potential Cause Troubleshooting Steps
Intermolecular Quaternization - 2-(2-Bromoethyl)pyridine can react with itself, where the pyridine nitrogen of one molecule acts as a nucleophile towards the bromoethyl group of another, leading to a polymeric pyridinium salt. This is more likely to occur with the free base. If you are generating the free base in situ, ensure your primary nucleophile is present in a sufficient concentration to react first. Running the reaction at a lower concentration might also reduce the rate of this bimolecular side reaction.
Intramolecular Cyclization - If the nucleophile is part of the same molecule after an initial reaction, intramolecular cyclization can occur. While this can be a desired reaction, if it is an unwanted side product, adjusting the concentration (dilution favors intramolecular reactions) and temperature can alter the product distribution.

Reaction Pathways and Side Reactions

The following diagram illustrates the desired nucleophilic substitution pathway and the two major competing side reactions: dehydrobromination and intermolecular quaternization.

G cluster_main Main Reaction Pathways cluster_side Common Side Reactions reagent 2-(2-Bromoethyl)pyridine (Free Base) product Desired Substitution Product (Py-CH2CH2-Nu) reagent->product SN2 Reaction elimination_product 2-Vinylpyridine (Elimination Product) reagent->elimination_product E2 Elimination quaternization_product Polymeric Pyridinium Salt (Quaternization Product) reagent->quaternization_product Intermolecular Quaternization nucleophile Nucleophile (Nu-) nucleophile->product base Strong Base base->elimination_product another_reagent Another Molecule of 2-(2-Bromoethyl)pyridine another_reagent->quaternization_product start 2-(2-Bromoethyl)pyridine hydrobromide start->reagent Base

Reaction pathways of 2-(2-Bromoethyl)pyridine.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a typical procedure for the reaction of this compound with a secondary amine.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of the secondary amine (1.0 eq.) in anhydrous acetonitrile, add triethylamine (1.2 eq.).

  • Add this compound (1.1 eq.) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired tertiary amine.

Protocol 2: Synthesis of this compound

This protocol is for the synthesis of the title compound from 2-(2-hydroxyethyl)pyridine.

Materials:

  • 2-(2-Hydroxyethyl)pyridine

  • Concentrated hydrobromic acid (48%)

  • Isopropyl alcohol (for recrystallization)

Procedure:

  • Carefully add concentrated hydrobromic acid (a significant excess, e.g., 10-fold molar excess) to 2-(2-hydroxyethyl)pyridine in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 12-16 hours.

  • After cooling to room temperature, remove the excess hydrobromic acid under reduced pressure.

  • The resulting solid residue is then recrystallized from a suitable solvent, such as isopropyl alcohol, to yield pure this compound.[4]

References

Technical Support Center: Purification of 2-(2-Bromoethyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-(2-bromoethyl)pyridine hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurity profile of this compound is highly dependent on the synthetic route employed. The two primary methods for its synthesis can introduce different sets of impurities.

Synthetic RouteCommon ImpuritiesPotential Impact
From 2-(hydroxyethyl)pyridine and HBr Unreacted 2-(hydroxyethyl)pyridine[1]Can complicate downstream reactions and lead to byproducts.
2-VinylpyridineFormed via elimination (dehydrobromination), can polymerize.[2][3][4]
Dimerized or polymerized byproductsCan be difficult to remove and may affect product stability.
From 2-ethylpyridine via bromination Unreacted 2-ethylpyridineA common starting material impurity that may be carried through.
Over-brominated species (e.g., dibromo- derivatives)Can be challenging to separate from the desired product.
Positional isomersMay co-elute with the product during chromatography.

Q2: My purified this compound is a yellow or brownish powder, not the expected white to light yellow solid. What is the cause of this discoloration?

A2: Discoloration, such as a yellow or brown hue, is a common issue and often indicates the presence of impurities or degradation products. The parent free base, 2-(2-bromoethyl)pyridine, has a tendency to darken upon long-term storage or exposure to light, suggesting some inherent instability.[5] The hydrobromide salt is generally more stable, but discoloration can still occur due to:

  • Residual starting materials or byproducts: Impurities from the synthesis can be colored.

  • Degradation: The compound can undergo dehydrobromination to form 2-vinylpyridine, which can then polymerize to form colored materials.[2][3][4]

  • Oxidation: Exposure to air and light can lead to the formation of colored oxidation products.

To minimize discoloration, it is crucial to use pure starting materials, optimize reaction conditions to prevent byproduct formation, and handle the purified product under an inert atmosphere, protecting it from light and heat.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To maintain the purity and stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon or nitrogen) are advisable to minimize degradation.

Troubleshooting Guides

Recrystallization Issues

Problem: Oiling out during recrystallization.

Potential Cause Troubleshooting Step
Solvent is too nonpolar for the impurities. Add a more polar co-solvent dropwise to the hot solution until the oil dissolves, then allow to cool slowly.
Solution is supersaturated. Add a small amount of additional hot solvent to dissolve the oil, then cool slowly. Seeding with a small crystal of pure product can also help initiate crystallization.
Cooling rate is too fast. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process.

Problem: Low recovery after recrystallization.

Potential Cause Troubleshooting Step
Too much solvent was used. Concentrate the mother liquor by evaporating some of the solvent and attempt a second crystallization.
The product is significantly soluble in the cold solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.
Premature crystallization during hot filtration. Preheat the filtration apparatus (funnel and receiving flask). Use a stemless funnel to reduce the surface area for cooling. Keep the solution at or near its boiling point during filtration.
Column Chromatography Issues

Problem: Peak tailing of the product on the silica gel column.

Potential Cause Troubleshooting Step
Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to block the active sites on the silica gel.
Column overloading. Reduce the amount of crude product loaded onto the column.
Inappropriate solvent system. Optimize the mobile phase composition. A gradient elution may provide better peak shape than an isocratic one.

Problem: Co-elution of the product with impurities.

Potential Cause Troubleshooting Step
Similar polarity of the product and impurities. Use a shallower solvent gradient during elution to improve separation. A longer column can also enhance resolution.
Inadequate stationary phase. Consider using a different stationary phase, such as alumina (neutral or basic), or a reverse-phase silica gel (C18) with an appropriate mobile phase.

Problem: Degradation of the product on the column.

Potential Cause Troubleshooting Step
The acidic nature of silica gel is causing dehydrobromination. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine. Alternatively, use a less acidic stationary phase like neutral alumina.
Prolonged contact time with the stationary phase. Increase the flow rate of the eluent to reduce the residence time of the compound on the column, but be mindful of maintaining good separation.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Isopropyl alcohol (IPA) or Ethanol

  • Erlenmeyer flask

  • Heating source (hot plate with magnetic stirrer)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of isopropyl alcohol (or ethanol) to the flask.

  • Gently heat the mixture with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added, perform a hot gravity filtration to remove it.

  • Allow the clear solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of this compound

Objective: To purify crude this compound by separating it from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (or neutral alumina)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel in a non-polar solvent (e.g., hexanes).

  • Prepare the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Load the Sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexanes).

    • Gradually increase the polarity of the eluent by adding increasing amounts of a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.

    • If peak tailing is observed, consider adding 0.1-1% triethylamine to the eluent.

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the composition of the collected fractions by Thin Layer Chromatography (TLC).

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start Crude Product recrystallization Recrystallization start->recrystallization Primary Method column_chromatography Column Chromatography start->column_chromatography Alternative/Secondary Method purity_check Purity Check (TLC, NMR, etc.) recrystallization->purity_check column_chromatography->purity_check purity_check->recrystallization Purity <98% purity_check->column_chromatography Purity <98% pure_product Pure 2-(2-Bromoethyl)pyridine Hydrobromide purity_check->pure_product Purity >98%

Caption: General purification workflow for this compound.

Troubleshooting_Logic cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Chromatography Troubleshooting start Impure Product oiling_out Oiling Out? start->oiling_out peak_tailing Peak Tailing? start->peak_tailing adjust_solvent Adjust Solvent Polarity oiling_out->adjust_solvent Yes slow_cooling Slow Cooling oiling_out->slow_cooling Yes low_recovery Low Recovery? oiling_out->low_recovery No adjust_solvent->low_recovery slow_cooling->low_recovery concentrate_mother_liquor Concentrate Mother Liquor low_recovery->concentrate_mother_liquor Yes low_recovery->peak_tailing No pure_product Pure Product concentrate_mother_liquor->pure_product add_base Add Basic Modifier (e.g., TEA) peak_tailing->add_base Yes degradation Degradation on Column? peak_tailing->degradation No add_base->degradation change_stationary_phase Use Neutral Alumina degradation->change_stationary_phase Yes degradation->pure_product No change_stationary_phase->pure_product

Caption: Troubleshooting decision tree for purification challenges.

Degradation_Pathway product 2-(2-Bromoethyl)pyridine Hydrobromide intermediate 2-Vinylpyridine product->intermediate - HBr (Elimination) degradation_product Polymerization/Oligomerization (Colored Impurities) intermediate->degradation_product Polymerization

Caption: Potential degradation pathway of this compound.

References

Technical Support Center: Optimizing Reactions with 2-(2-Bromoethyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges when working with 2-(2-Bromoethyl)pyridine hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in reactions involving this compound?

A1: Low yields in reactions with this compound typically stem from a few key factors:

  • Reagent Purity: The purity of this compound is critical. Impurities can interfere with the reaction, leading to side products and lower yields. It is advisable to use a reagent with a purity of 98% or higher.

  • Base Selection: As this compound is a salt, a suitable base is required to neutralize the hydrobromic acid and deprotonate the nucleophile. The choice and amount of base are crucial. An insufficient amount of base will result in incomplete reaction, while a very strong base can promote side reactions.

  • Reaction Conditions: Temperature, solvent, and reaction time all play a significant role. Sub-optimal conditions can lead to incomplete reactions or the formation of undesired byproducts.

  • Side Reactions: The most common side reactions are elimination (dehydrobromination) to form 2-vinylpyridine and over-alkylation or quaternization of the pyridine nitrogen.

Q2: How do I choose the right base for my reaction?

A2: The ideal base should be strong enough to deprotonate your nucleophile without promoting side reactions.

  • For N-alkylation of amines or other nitrogen heterocycles, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.

  • Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, particularly when a non-aqueous, homogeneous reaction mixture is desired.

  • Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary for less nucleophilic substrates but increase the risk of elimination side reactions.

Q3: What are the recommended solvents for reactions with this compound?

A3: Polar aprotic solvents are generally the best choice as they can dissolve the reagents and facilitate nucleophilic substitution reactions.

  • N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices for dissolving the hydrobromide salt and promoting the reaction.

  • Acetonitrile (MeCN) is another suitable option, particularly for reactions run at moderate temperatures.

  • For reactions with bases like potassium carbonate, a phase-transfer catalyst may be beneficial in less polar solvents.

Q4: How can I minimize the formation of the 2-vinylpyridine byproduct?

A4: The formation of 2-vinylpyridine occurs via an elimination reaction, which is favored by strong, non-nucleophilic bases and high temperatures. To minimize this side reaction:

  • Use a milder base, such as K₂CO₃, where possible.

  • Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Carefully control the addition of the base to avoid localized high concentrations.

Troubleshooting Guide: Low Product Yield

This guide provides a systematic approach to diagnosing and resolving issues of low yield in your experiments.

Observation/Problem Potential Cause Suggested Solution
Low or no conversion of starting material 1. Insufficient Base: The hydrobromide salt was not fully neutralized, or the nucleophile was not deprotonated.- Use at least 2 equivalents of a base like K₂CO₃ or Cs₂CO₃ (one to neutralize HBr, one to deprotonate the nucleophile).- Consider a stronger base if the nucleophile is weakly acidic.
2. Low Reaction Temperature: The reaction is too slow at the current temperature.- Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS.
3. Poor Reagent Quality: The this compound may have degraded.- Use a fresh bottle of the reagent or purify the existing stock by recrystallization.
Multiple spots on TLC, complex mixture 1. Elimination Side Reaction: Formation of 2-vinylpyridine, which can polymerize or react further.- Use a milder base (e.g., switch from KOtBu to K₂CO₃).- Lower the reaction temperature.
2. Over-alkylation/Quaternization: The pyridine nitrogen of the product is reacting with another molecule of the alkylating agent.- Use a slight excess of the nucleophile relative to the this compound.- Add the alkylating agent slowly to the reaction mixture.
3. C- vs. N-Alkylation (for ambident nucleophiles): The alkylation has occurred at a different atom than desired.- The choice of solvent and counter-ion can influence selectivity. A screen of different solvents and bases may be necessary.
Product is formed but lost during work-up 1. Product is water-soluble: The product, especially if it forms a salt, may be lost to the aqueous phase during extraction.- Ensure the aqueous layer is basic before extraction to keep the pyridine nitrogen unprotonated.- Use a more polar organic solvent for extraction, such as dichloromethane or a mixture including isopropanol.- Perform multiple extractions.
2. Product is volatile: The product may be lost during solvent removal under high vacuum.- Use a rotary evaporator with careful control of the vacuum and bath temperature.- Avoid using a high-vacuum pump to dry the sample if volatility is a concern.

Quantitative Data on Reaction Conditions

Optimizing reaction conditions is key to achieving high yields. The following table summarizes the impact of different bases and solvents on the N-alkylation of a model substrate, N-benzylaniline, with an alkyl bromide. While not specific to this compound, these trends are highly relevant.

Base Solvent Temperature (°C) Yield (%) Notes
K₂CO₃DMF8085A standard and effective combination for many N-alkylation reactions.
Cs₂CO₃DMF8092Cesium carbonate is more soluble and often gives higher yields than K₂CO₃.
NaHTHF6075A stronger base, but can lead to more side products if not controlled carefully.
KOtBut-BuOH8060Increased potential for elimination side reactions.
TEAMeCN8055Triethylamine is often not a strong enough base for deprotonating less acidic N-H bonds.

This data is illustrative and based on typical results for N-alkylation reactions. Actual yields will vary depending on the specific substrates and reaction scale.

Visualizing Troubleshooting and Workflows

Troubleshooting Logic for Low Yield

low_yield_troubleshooting cluster_conversion Conversion Analysis cluster_low_conversion_causes Low Conversion Causes cluster_good_conversion_causes Good Conversion Causes start Low Yield Observed check_conversion Check Starting Material Conversion (TLC/LC-MS) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Poor good_conversion Good Conversion check_conversion->good_conversion Good base_issue Insufficient Base? low_conversion->base_issue temp_issue Temperature Too Low? low_conversion->temp_issue reagent_quality Reagent Quality? low_conversion->reagent_quality side_reactions Side Reactions Present? good_conversion->side_reactions workup_loss Loss During Work-up? good_conversion->workup_loss Increase Base\nEquivalents Increase Base Equivalents base_issue->Increase Base\nEquivalents Increase\nTemperature Increase Temperature temp_issue->Increase\nTemperature Use Fresh/\nPurified Reagent Use Fresh/ Purified Reagent reagent_quality->Use Fresh/\nPurified Reagent Optimize Base/\nTemperature Optimize Base/ Temperature side_reactions->Optimize Base/\nTemperature Modify Extraction\nProcedure Modify Extraction Procedure workup_loss->Modify Extraction\nProcedure experimental_workflow setup Reaction Setup (Inert Atmosphere) dissolve Dissolve Nucleophile and Base in Solvent setup->dissolve add_reagent Add 2-(2-Bromoethyl)pyridine hydrobromide (portion-wise or via syringe) dissolve->add_reagent reaction Heat and Stir (Monitor by TLC/LC-MS) add_reagent->reaction workup Aqueous Work-up (Quench, Extract) reaction->workup purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze

stability issues of 2-(2-Bromoethyl)pyridine hydrobromide in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and use of 2-(2-Bromoethyl)pyridine hydrobromide in solution. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and recommended experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in its salt form?

A1: this compound is a versatile reagent used in organic synthesis, primarily as an alkylating agent to introduce a 2-pyridylethyl group. It is the hydrobromide salt of 2-(2-bromoethyl)pyridine. The salt form enhances the compound's stability and improves its handling characteristics compared to the free base, which can be less stable and prone to degradation over time, especially when exposed to light.

Q2: What are the primary stability concerns for this compound in solution?

A2: The primary stability concerns in solution are hydrolysis of the bromoethyl group and intramolecular cyclization (quaternization). The rate of these degradation pathways is influenced by the solvent, pH, and temperature of the solution.

Q3: In which common laboratory solvents is this compound soluble and most stable?

Q4: How do pH and temperature affect the stability of this compound solutions?

A4:

  • pH: Basic conditions can deprotonate the pyridine ring (if not already protonated as the hydrobromide salt) and promote nucleophilic attack on the bromoethyl group, either by a nucleophile in the reaction mixture or by the pyridine nitrogen of another molecule (intermolecular quaternization) or the same molecule (intramolecular cyclization). Acidic conditions can help stabilize the compound by keeping the pyridine nitrogen protonated, reducing its nucleophilicity and thus the rate of intramolecular cyclization.

  • Temperature: Higher temperatures generally accelerate the rate of all degradation pathways, including hydrolysis and intramolecular cyclization. For sensitive reactions, it is often recommended to conduct them at lower temperatures.

Q5: What are the expected degradation products of this compound?

A5: The primary degradation products are 2-(2-hydroxyethyl)pyridine (from hydrolysis) and the cyclized quaternary salt, indolizinium bromide. In the presence of other nucleophiles, substitution products will also be observed.

Troubleshooting Guides

Issue 1: Low or No Yield in N-Alkylation Reactions
Symptom Potential Cause Troubleshooting Steps
Starting material remains unreacted (as per TLC or LC-MS analysis) 1. Insufficiently strong or soluble base: The nucleophile may not be fully deprotonated. 2. Low reaction temperature: The reaction kinetics may be too slow. 3. Steric hindrance: The nucleophile or substrate may be sterically hindered. 4. Poor solvent choice: Reactants may not be fully soluble, or the solvent may not be suitable for an SN2 reaction.1. Base Selection: Switch to a stronger or more soluble base. For example, if using K₂CO₃, consider switching to Cs₂CO₃ or NaH. 2. Temperature: Gradually increase the reaction temperature and monitor for product formation and potential side products. 3. Catalyst: Add a catalytic amount of potassium iodide (KI) to promote the reaction via the Finkelstein reaction. 4. Solvent: Ensure all reactants are soluble. Consider switching to a more polar aprotic solvent like DMF or DMSO.
Multiple spots on TLC, indicating side product formation 1. Intramolecular cyclization: The reagent is degrading before it can react with the nucleophile. 2. Elimination reaction: If the nucleophile is a strong, hindered base, it may promote elimination of HBr. 3. Over-alkylation: The product of the initial alkylation may be further alkylated.1. Reaction Conditions: Use the this compound immediately after preparing its solution. Lowering the reaction temperature can also disfavor the cyclization side reaction. 2. Base Choice: Use a non-hindered base. 3. Stoichiometry: Use a controlled stoichiometry of the alkylating agent.
Issue 2: Formation of an Insoluble Precipitate During Reaction
Symptom Potential Cause Troubleshooting Steps
A solid crashes out of the reaction mixture. 1. Formation of the cyclized quaternary salt: The intramolecular cyclization product, indolizinium bromide, may be insoluble in the reaction solvent. 2. Insolubility of the product salt: The salt of the alkylated product may be insoluble.1. Analysis: Isolate the precipitate and analyze it (e.g., by NMR) to confirm its identity. If it is the cyclized product, adjust reaction conditions (lower temperature, faster addition of reagents) to minimize its formation. 2. Solvent System: If the precipitate is the desired product salt, consider using a solvent system in which it is more soluble, or proceed with the workup, isolating the product by filtration.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using this compound

This protocol provides a general starting point for the N-alkylation of a generic amine nucleophile. Optimization of the base, solvent, and temperature will likely be necessary for specific substrates.

Materials:

  • Amine substrate

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry flask under an inert atmosphere, add the amine substrate (1.0 eq) and anhydrous DMF or ACN.

  • Add the base (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • In a separate flask, dissolve this compound (1.1 - 1.2 eq) in a minimal amount of the same anhydrous solvent.

  • Add the solution of this compound dropwise to the amine/base mixture at room temperature.

  • Stir the reaction at room temperature or gently heat (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Monitoring the Stability of a this compound Solution by HPLC

This protocol describes a general method for assessing the stability of a stock solution of the reagent.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., Acetonitrile)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the desired solvent.

  • Initial Analysis (t=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. (A representative gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 260 nm

    • Column Temperature: 30 °C

  • Stability Study: Store the stock solution under the desired conditions (e.g., room temperature, 4 °C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), take an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC using the same method.

  • Data Analysis: Compare the chromatograms from the different time points. A decrease in the peak area of this compound and the appearance of new peaks (e.g., from hydrolysis or cyclization products) will indicate degradation.

Visualizations

degradation_pathway reagent 2-(2-Bromoethyl)pyridine hydrobromide hydrolysis_product 2-(2-Hydroxyethyl)pyridine reagent->hydrolysis_product H₂O / OH⁻ cyclization_product Indolizinium bromide (Intramolecular Cyclization) reagent->cyclization_product Δ / Base alkylation_product N-Alkylated Product reagent->alkylation_product Nucleophile / Base

Caption: Primary reaction and degradation pathways of this compound in solution.

troubleshooting_workflow start Low Yield in Alkylation Reaction check_sm Check for Unreacted Starting Material (TLC/LC-MS) start->check_sm sm_present Starting Material Present check_sm->sm_present Yes no_sm No Starting Material, Multiple Products check_sm->no_sm No optimize_base Optimize Base: - Stronger Base (Cs₂CO₃, NaH) - More Soluble Base sm_present->optimize_base check_side_reactions Analyze Side Products (NMR, LC-MS) no_sm->check_side_reactions optimize_temp Optimize Temperature: - Increase Temperature optimize_base->optimize_temp add_catalyst Add Catalytic KI optimize_temp->add_catalyst end Improved Yield add_catalyst->end cyclization Intramolecular Cyclization Detected check_side_reactions->cyclization Yes elimination Elimination Product Detected check_side_reactions->elimination Yes lower_temp Lower Reaction Temperature cyclization->lower_temp change_base Use a Less Hindered Base elimination->change_base lower_temp->end change_base->end

Caption: A logical workflow for troubleshooting low yields in N-alkylation reactions.

troubleshooting failed reactions with 2-(2-Bromoethyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Bromoethyl)pyridine hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a versatile reagent primarily used in organic synthesis as a building block for introducing the 2-(pyridin-2-yl)ethyl moiety. Its key applications are in nucleophilic substitution reactions to form carbon-nitrogen (C-N), carbon-sulfur (C-S), and carbon-oxygen (C-O) bonds, making it valuable in the synthesis of pharmaceuticals and other complex organic molecules.[1]

Q2: What are the main safety precautions to consider when handling this compound?

A2: this compound is classified as a corrosive and harmful substance. It can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Q3: How should this compound be stored?

A3: It should be stored at room temperature in a tightly sealed container to protect it from moisture.

Q4: What is the purpose of the hydrobromide salt form?

A4: The hydrobromide salt form enhances the stability of the compound compared to its free base, making it easier to handle and store.[1] However, this means that a base is required in reactions to neutralize the hydrobromic acid and liberate the free base of the nucleophile or the reactant itself.

Troubleshooting Failed Reactions

Issue 1: Low or No Yield in N-Alkylation Reactions

Low or no yield in the N-alkylation of primary or secondary amines is a common issue. Several factors can contribute to this problem.

Possible Causes and Solutions:

  • Insufficient Basicity: The hydrobromide salt requires a base to neutralize the HBr and deprotonate the amine nucleophile. If the base is too weak, the reaction will not proceed efficiently.

    • Solution: Use a stronger, non-nucleophilic base. For many reactions, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective. For less reactive amines, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent may be necessary.

  • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction.

    • Solution: Choose a solvent that dissolves all reactants. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are often good choices.[2] Heating the reaction mixture can also improve solubility and reaction rate.

  • Steric Hindrance: A bulky nucleophile or substitution on the pyridine ring can sterically hinder the reaction.

    • Solution: Increase the reaction temperature and prolong the reaction time. Using a less sterically hindered base might also be beneficial.

  • Side Reactions: Several side reactions can consume the starting material or product, reducing the overall yield. These include:

    • Over-alkylation: The desired mono-alkylated product can react further to form a di-alkylated product or even a quaternary ammonium salt. This is especially true if the product amine is more nucleophilic than the starting amine.

    • Elimination (Dehydrobromination): Under strongly basic conditions, 2-(2-bromoethyl)pyridine can undergo elimination to form 2-vinylpyridine.

    • Quaternization of the Pyridine Ring: The pyridine nitrogen can be alkylated by another molecule of 2-(2-bromoethyl)pyridine, especially at higher temperatures.

Side_Reactions reactant 2-(2-Bromoethyl)pyridine + Amine (R-NH2) desired_product Desired Product (Mono-alkylation) reactant->desired_product Desired Pathway elimination Elimination (2-Vinylpyridine) reactant->elimination Strong Base pyridine_quat Pyridine Quaternization reactant->pyridine_quat High Temperature overalkylation Over-alkylation (Di-alkylation/Quaternization) desired_product->overalkylation Excess Alkylating Agent N_Alkylation_Workflow start Start reactants Combine Amine, 2-(2-Bromoethyl)pyridine HBr, and Base in DMF start->reactants heat Heat reaction mixture (e.g., 80 °C) reactants->heat monitor Monitor reaction by TLC heat->monitor workup Work-up: Dilute with EtOAc, wash with NaHCO3 and brine monitor->workup dry Dry organic layer (Na2SO4), filter, and concentrate workup->dry purify Purify by column chromatography dry->purify end End purify->end

References

preventing byproduct formation in 2-(2-Bromoethyl)pyridine hydrobromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 2-(2-Bromoethyl)pyridine hydrobromide.

Troubleshooting Guide: Minimizing Byproduct Formation

The primary route for the synthesis of this compound involves the reaction of 2-(2-hydroxyethyl)pyridine with concentrated hydrobromic acid. While effective, this reaction can be prone to the formation of several byproducts. This guide provides solutions to common issues encountered during the synthesis.

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of the desired product with a significant amount of a volatile, sweet-smelling impurity. Formation of 2-vinylpyridine via elimination of HBr from the product. This is often promoted by excessive heating or prolonged reaction times.Control Reaction Temperature: Maintain a moderate reaction temperature. While reflux is necessary, avoid excessively high temperatures that favor elimination. Optimize Reaction Time: Monitor the reaction progress (e.g., by TLC) to avoid unnecessarily long heating periods.
Presence of a high-molecular-weight, polar impurity that is difficult to remove by simple recrystallization. Formation of a quaternary ammonium salt. This can occur through the N-alkylation of the starting material or the product by another molecule of the product.Use Excess Hydrobromic Acid: A significant excess of HBr protonates the pyridine nitrogen, rendering it less nucleophilic and thus suppressing N-alkylation. Control Reactant Concentration: Adding the 2-(2-hydroxyethyl)pyridine to the hot HBr solution in a controlled manner can help to minimize the concentration of the free base at any given time.
The final product is difficult to crystallize and appears oily or discolored. Presence of unreacted 2-(2-hydroxyethyl)pyridine and/or 2-vinylpyridine. The parent compound, 2-(2-bromoethyl)pyridine, is a light yellow oily liquid that can darken upon storage or exposure to light.Ensure Complete Reaction: Confirm the disappearance of the starting material by an appropriate analytical method (e.g., TLC, GC) before workup. Effective Purification: Recrystallization from a suitable solvent, such as isopropanol, is a crucial step for removing impurities. Multiple recrystallizations may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound and how can I prevent it?

A1: The most prevalent byproduct is often 2-vinylpyridine, which arises from the elimination of hydrobromic acid from the desired product.[1] This side reaction is primarily promoted by high temperatures. To minimize its formation, it is crucial to carefully control the reaction temperature and avoid prolonged heating. Monitoring the reaction to completion without unnecessary extensions of the reaction time is also recommended.

Q2: I am observing a significant amount of a sticky, hard-to-purify solid along with my product. What could this be and how can I avoid it?

A2: This is likely a quaternary ammonium salt.[2] It forms when the pyridine nitrogen of the starting material or product acts as a nucleophile and attacks the electrophilic bromoethyl group of another product molecule. The most effective way to prevent this is to use a large excess of concentrated hydrobromic acid. The acid protonates the pyridine nitrogen, making it non-nucleophilic and thus inhibiting this side reaction.

Q3: My purified product has a lower than expected melting point and appears slightly oily. What is the likely impurity?

A3: This suggests the presence of unreacted 2-(2-hydroxyethyl)pyridine or the free base form of the product, 2-(2-bromoethyl)pyridine, which is an oily liquid.[3] Incomplete reaction or incomplete protonation can lead to these impurities. Ensure the reaction goes to completion and that sufficient hydrobromic acid is used. Thorough recrystallization is key to removing these impurities.

Q4: Can I use a different brominating agent instead of concentrated HBr?

A4: While other brominating agents can be used for converting alcohols to alkyl bromides, for this specific synthesis, concentrated hydrobromic acid serves the dual purpose of being the bromine source and the proton source to deactivate the pyridine nitrogen, thus preventing N-alkylation side reactions. The use of other reagents might require a two-step process or careful control of reaction conditions to avoid byproduct formation.

Q5: What is the best way to purify the final product?

A5: Recrystallization is the most commonly cited and effective method for purifying this compound.[2][4] Isopropanol is a frequently used solvent for this purpose.[2] Depending on the purity of the crude product, multiple recrystallizations may be necessary to achieve a high purity level (typically >98%).[4]

Experimental Protocol: Synthesis of this compound

This protocol is based on a standard laboratory procedure for the synthesis of this compound from 2-(2-hydroxyethyl)pyridine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(2-hydroxyethyl)pyridine123.1510 mL (11.1 g)0.090
Concentrated HBr (48%)80.9190 mL~0.80
Isopropanol-As needed-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 90 mL of concentrated (48%) hydrobromic acid.

  • Carefully add 10 mL of 2-(2-hydroxyethyl)pyridine to the hydrobromic acid.

  • Heat the mixture to reflux and maintain the reflux for 12-16 hours (overnight).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess hydrobromic acid under reduced pressure using a rotary evaporator.

  • The resulting solid residue is the crude this compound.

  • Purify the crude product by recrystallization from isopropanol.

  • Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthetic Pathway and Major Byproducts

Synthesis_Byproducts cluster_main Main Reaction cluster_byproducts Potential Byproducts 2-(2-hydroxyethyl)pyridine 2-(2-hydroxyethyl)pyridine 2-(2-Bromoethyl)pyridine HBr 2-(2-Bromoethyl)pyridine HBr 2-(2-hydroxyethyl)pyridine->2-(2-Bromoethyl)pyridine HBr conc. HBr, Reflux Unreacted Starting Material Unreacted Starting Material 2-(2-hydroxyethyl)pyridine->Unreacted Starting Material Incomplete Reaction 2-Vinylpyridine 2-Vinylpyridine 2-(2-Bromoethyl)pyridine HBr->2-Vinylpyridine - HBr (High Temp) Quaternary Ammonium Salt Quaternary Ammonium Salt 2-(2-Bromoethyl)pyridine HBr->Quaternary Ammonium Salt + Starting Material/Product (Low [H+]) Troubleshooting_Workflow start Start Synthesis check_purity Analyze Crude Product (TLC, NMR, MP) start->check_purity low_yield Low Yield? check_purity->low_yield impurity_present Impurity Detected? low_yield->impurity_present No end Pure Product low_yield->end Yes (Acceptable) volatile_impurity Volatile Impurity? (e.g., 2-Vinylpyridine) impurity_present->volatile_impurity Yes impurity_present->end No polar_impurity Polar Impurity? (e.g., Quaternary Salt) volatile_impurity->polar_impurity No adjust_temp Decrease Reaction Temperature volatile_impurity->adjust_temp Yes oily_product Oily/Low MP? polar_impurity->oily_product No increase_hbr Increase Excess of HBr polar_impurity->increase_hbr Yes purify Recrystallize Again oily_product->purify Yes oily_product->end No adjust_temp->start increase_hbr->start purify->check_purity

References

Technical Support Center: Monitoring 2-(2-Bromoethyl)pyridine hydrobromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical techniques used to monitor reactions involving 2-(2-Bromoethyl)pyridine hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to monitor the progress of a reaction involving this compound?

A1: The most common techniques are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography (GC) may also be used, but care must be taken as the high temperatures in the GC inlet can sometimes cause decomposition of thermally sensitive compounds.[1]

Q2: What is the primary reactivity of this compound that I should be monitoring?

A2: The primary reactivity of this compound involves the bromoethyl group, which readily undergoes nucleophilic substitution reactions.[2][3] It is also possible for the compound to undergo dehydrobromination under certain conditions.[2]

Q3: How can I quickly check if my reaction is proceeding?

A3: Thin-Layer Chromatography (TLC) is an excellent, rapid method for a qualitative assessment of your reaction's progress. By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the starting material and the formation of the product.

Troubleshooting Guides

HPLC Analysis

Issue: I am seeing significant peak tailing for my this compound starting material.

  • Possible Cause: The pyridine nitrogen can interact with acidic silanol groups on the surface of standard silica-based HPLC columns, leading to peak tailing.[4]

  • Solution:

    • Add a basic modifier like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) to mask the silanol groups.

    • Operate the mobile phase at a lower pH (e.g., pH 2-3 with trifluoroacetic acid or formic acid) to suppress the ionization of the silanol groups.[4]

    • Use a column with a different stationary phase, such as a phenyl or fluorinated phase, which can offer different selectivity for aromatic compounds.[5]

Issue: My retention times are drifting from one injection to the next.

  • Possible Cause: This can be due to several factors, including inadequate column equilibration, temperature fluctuations, or changes in mobile phase composition.[5][6]

  • Solution:

    • Ensure the column is fully equilibrated with the mobile phase before starting your analysis sequence.[5]

    • Use a column oven to maintain a constant temperature.[5][6]

    • Prepare fresh mobile phase and ensure it is thoroughly degassed to prevent air bubbles.[5]

Issue: I am observing unexpected peaks in my chromatogram.

  • Possible Cause: These could be due to side reactions, impurities in the starting material, or degradation of the sample. A common side reaction for this compound is dehydrobromination to form 2-vinylpyridine.

  • Solution:

    • Use a mass spectrometer (LC-MS) to identify the molecular weight of the unknown peaks.

    • Ensure the purity of your starting materials before beginning the reaction.

    • Prepare samples for analysis immediately before injection to minimize potential degradation.

Experimental Protocols

Protocol 1: HPLC Method for Monitoring a Nucleophilic Substitution Reaction

This method is suitable for quantifying the conversion of this compound to a product.

  • Instrumentation: A standard HPLC system with a UV-Vis detector, pump, autosampler, and column oven.[7]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • Start with 10% B, hold for 1 minute.

    • Ramp to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.[7]

Protocol 2: TLC Method for Rapid Reaction Monitoring
  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The polarity can be adjusted based on the polarity of the product.

  • Procedure:

    • Dissolve a small amount of the this compound starting material in a suitable solvent (e.g., methanol) to create a standard spot.

    • Withdraw a small aliquot from the reaction mixture using a capillary tube.

    • Spot the starting material and the reaction mixture side-by-side on the TLC plate.

    • Develop the plate in a chamber saturated with the eluent.

    • Visualize the spots under UV light (254 nm). The consumption of the starting material and the appearance of a new spot for the product can be observed.

Protocol 3: ¹H NMR for Structural Confirmation
  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), depending on the solubility of the product.

  • Procedure:

    • Take an aliquot from the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in the deuterated solvent.

    • Acquire a ¹H NMR spectrum.

    • Monitor the disappearance of the characteristic signals for the ethyl bromide group of the starting material (typically two triplets) and the appearance of new signals corresponding to the product.

Data Presentation

Table 1: HPLC Monitoring of a Nucleophilic Substitution Reaction

Time Point (hours)This compound Peak Area (%)Product Peak Area (%)
099.80.2
175.324.7
252.147.9
423.876.2
85.294.8
24<0.1>99.9

Table 2: Troubleshooting Common HPLC Issues

IssuePotential CauseRecommended Action
Peak Tailing Interaction with residual silanols on the column.Add 0.1% triethylamine to the mobile phase or use a mobile phase with a pH between 2 and 3.
Retention Time Drift Inadequate column equilibration or temperature fluctuation.Increase column equilibration time between injections and use a column oven.[6]
Ghost Peaks Contamination from previous injections or the sample solvent.Run a blank gradient after each sample and ensure the sample solvent is miscible with the mobile phase.
High Backpressure Column frit blockage or sample precipitation.Filter all samples before injection and flush the column with a strong solvent.

Visualizations

ReactionMonitoringWorkflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis & Decision cluster_troubleshooting Troubleshooting Start Start Reaction with This compound TLC Qualitative Check: TLC Analysis Start->TLC t = 30 min HPLC_NMR Quantitative Analysis: HPLC or NMR TLC->HPLC_NMR Reaction Progressing Complete Reaction Complete? HPLC_NMR->Complete Workup Proceed to Workup and Purification Complete->Workup Yes Adjust Adjust Reaction Conditions Complete->Adjust No Adjust->Start Re-initiate or Continue Reaction

References

Technical Support Center: Scale-Up Considerations for Synthesis Using 2-(2-Bromoethyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up of chemical syntheses utilizing 2-(2-Bromoethyl)pyridine hydrobromide. The information is designed to assist researchers, scientists, and drug development professionals in transitioning their processes from laboratory to pilot and production scales.

Frequently Asked Questions (FAQs)

Q1: What are the primary scale-up challenges when using this compound in nucleophilic substitution reactions?

A1: Scaling up nucleophilic substitution reactions with this compound presents several key challenges:

  • Exothermicity and Heat Management: These reactions are often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to temperature gradients, localized overheating, and an increased risk of side reactions or thermal runaway.

  • Mixing and Mass Transfer: Achieving homogeneous mixing in large reactors is more complex. Poor mixing can result in localized high concentrations of reactants, leading to the formation of impurities and incomplete conversion.

  • Solvent Selection and Volume: Solvents suitable for laboratory scale may not be ideal for pilot or production scale due to factors like cost, safety (flammability, toxicity), and environmental impact. The volume of solvent required also increases significantly, impacting process economics and waste disposal.

  • Work-up and Product Isolation: Procedures like extractions and filtrations can be more time-consuming and less efficient at a larger scale. Product isolation, particularly crystallization, may require significant optimization to ensure consistent crystal form (polymorphism), purity, and particle size.

  • Impurity Profile: The impurity profile can change upon scale-up. Minor impurities at the lab scale can become significant at the kilogram scale, necessitating the development of robust purification methods. For instance, in the synthesis of betahistine, several process-related impurities not observed at smaller scales have been identified during large-scale production.[1][2]

Q2: How does the hydrobromide salt form of 2-(2-Bromoethyl)pyridine affect scale-up?

A2: The hydrobromide salt form has several implications for scale-up:

  • Solubility: this compound is a solid with specific solubility characteristics.[3] Its solubility in the chosen reaction solvent will influence the reaction rate and may necessitate the use of co-solvents or higher temperatures at a larger scale.

  • Basicity: The hydrobromide salt is acidic. In reactions requiring a basic environment, an additional equivalent of base must be added to neutralize the hydrobromide before the desired reaction can proceed. This increases the overall raw material cost and can complicate work-up procedures due to the formation of additional salts.

  • Stability and Handling: The salt form is generally more stable and less volatile than the free base, which is an advantage for handling and storage at a larger scale.

Q3: What are common side reactions to watch for during the scale-up of alkylation reactions with this reagent?

A3: When scaling up alkylation reactions, particularly with amines, be vigilant for the following side reactions:

  • Over-alkylation: Primary amines can be alkylated twice, leading to the formation of tertiary amines. This is often due to the secondary amine product being more nucleophilic than the starting primary amine.

  • Elimination: Under certain basic conditions, 2-(2-Bromoethyl)pyridine can undergo elimination to form 2-vinylpyridine. This is a common impurity in the synthesis of betahistine.[1]

  • Quaternization: The pyridine nitrogen is nucleophilic and can react with another molecule of 2-(2-Bromoethyl)pyridine, especially at higher temperatures, to form a quaternary pyridinium salt.

Troubleshooting Guides

This section provides structured guidance for addressing specific issues that may arise during the scale-up process.

Issue 1: Incomplete Conversion or Stalled Reaction

Symptoms:

  • Reaction monitoring (e.g., by HPLC, TLC) shows a significant amount of starting material remaining after the expected reaction time.

  • The reaction appears to stop before reaching completion.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete reaction conversion.

Issue 2: Increased Impurity Formation at Scale

Symptoms:

  • New or significantly higher levels of impurities are detected in the crude product compared to the lab-scale reaction.

  • Difficulty in purifying the product to the required specifications.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for increased impurity formation.

Quantitative Data and Experimental Protocols

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of Betahistine Dihydrochloride

The synthesis of Betahistine involves the reaction of 2-vinylpyridine (which can be formed in situ from this compound) with methylamine. While specific process parameters are often proprietary, the following table illustrates potential changes when scaling up a similar alkylation reaction.

ParameterLaboratory Scale (e.g., 100 g)Pilot Scale (e.g., 50 kg)Key Considerations for Scale-Up
Reactant Molar Ratio 1.0 : 1.2 (Alkylating Agent : Amine)1.0 : 1.1Tighter control of stoichiometry to minimize excess reagents and subsequent purification challenges.
Solvent Volume ~10-15 volumes~5-8 volumesReduced solvent volume to improve process efficiency and reduce cost, which requires better heat and mass transfer.
Reaction Temperature 20-25 °C30-35 °C (with controlled cooling)Higher temperature may be needed to maintain a reasonable reaction rate in a more concentrated medium, but this increases the risk of side reactions. Efficient cooling is critical.
Reaction Time 12-16 hours8-12 hoursOptimized reaction time based on improved mixing and temperature control.
Typical Yield 80-85%85-90%Improved yield can be achieved through process optimization and better control of reaction parameters.
Major Impurities Unreacted starting materials2-vinylpyridine, N-acetyl betahistine, N-methyl betahistine.[1]Impurity profile may change, requiring the development of specific analytical methods and purification strategies.
Experimental Protocol: Kilogram-Scale Synthesis of an N-Alkylated Pyridine Derivative

This generalized protocol outlines the key steps and considerations for the kilogram-scale synthesis of an N-alkylated pyridine derivative using this compound and a generic primary amine. Caution: This is a hypothetical protocol and must be adapted and thoroughly tested in a laboratory setting before any scale-up is attempted.

1. Reactor Setup and Inerting:

  • A suitable glass-lined or stainless steel reactor equipped with an overhead stirrer, temperature probe, condenser, and addition funnel is charged with the chosen solvent (e.g., acetonitrile, ~5 volumes).

  • The reactor is purged with nitrogen to establish an inert atmosphere.

2. Reagent Charging:

  • The primary amine is charged to the reactor, followed by the base (e.g., potassium carbonate, ~2.2 equivalents).

  • The mixture is stirred to ensure a good suspension.

3. Reaction:

  • This compound is dissolved in the reaction solvent in a separate vessel and charged to the addition funnel.

  • The solution of the alkylating agent is added dropwise to the stirred amine suspension over a period of 2-4 hours, maintaining the internal temperature below a pre-determined limit (e.g., 30°C) using a cooling jacket.

  • After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 30-40°C) for 8-12 hours.

  • The reaction progress is monitored by a validated in-process control (IPC) method, such as HPLC.

4. Work-up and Isolation:

  • Once the reaction is complete, the mixture is cooled to room temperature.

  • The inorganic salts are removed by filtration, and the filter cake is washed with the reaction solvent.

  • The filtrate is concentrated under reduced pressure.

  • The resulting crude product is dissolved in a suitable solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining inorganic salts and water-soluble impurities.

5. Purification (Crystallization):

  • The organic layer is concentrated to a specific volume.

  • An anti-solvent (e.g., heptane) is slowly added to the stirred solution at an elevated temperature until turbidity is observed.

  • The mixture is then slowly cooled to a specific temperature (e.g., 0-5°C) to induce crystallization.

  • The resulting solid is collected by filtration, washed with the cold solvent mixture, and dried under vacuum to a constant weight.

Logical Diagram for Scale-Up Process:

Scale_Up_Process Lab_Dev Lab-Scale Development (grams) Process_Safety Process Safety Assessment (DSC, RC1) Lab_Dev->Process_Safety Pilot_Scale Pilot-Scale Synthesis (kilograms) Process_Safety->Pilot_Scale Process_Opt Process Optimization Pilot_Scale->Process_Opt Process_Opt->Pilot_Scale Iterative Improvement Commercial Commercial Production Process_Opt->Commercial

References

handling and storage best practices for 2-(2-Bromoethyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Bromoethyl)pyridine hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption. The parent compound, 2-(2-bromoethyl)pyridine, is known to darken upon long-term storage or exposure to light, and while the hydrobromide salt offers enhanced stability, protection from light is still recommended.[1] For short-term storage, room temperature is acceptable.[2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to prepare aliquots for frequent use.[1]

Q2: What are the main chemical hazards associated with this compound?

A2: this compound is classified as a corrosive substance. It can cause severe skin burns and eye damage.[3] It is also harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Q3: In which solvents is this compound soluble?

A3: The compound is known to be soluble in methanol.[4] To enhance solubility for experimental use, you can gently heat the solution to 37°C or use an ultrasonic bath.[1] For reactions, polar aprotic solvents like DMF or acetonitrile are often suitable, depending on the specific reaction conditions and the nucleophile being used.

Troubleshooting Guides

Low or No Product Yield in Nucleophilic Substitution Reactions

Q: I am not getting the expected product in my nucleophilic substitution reaction with this compound. What are the possible causes and solutions?

A: Low or no yield in nucleophilic substitution reactions can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Solubility of Reactants Ensure all reactants are fully dissolved in the chosen solvent. Consider gentle heating or sonication to aid dissolution.[1] If solubility remains an issue, a different solvent system may be required.
Inactive Nucleophile Verify the quality and reactivity of your nucleophile. If it is a weak nucleophile, a stronger base or higher reaction temperature may be necessary to facilitate the reaction.
Presence of Water Traces of water can hydrolyze the starting material or react with strong bases. Ensure you are using anhydrous solvents and inert atmosphere conditions (e.g., nitrogen or argon) if your reagents are moisture-sensitive.
Side Reactions The primary side reactions are dehydrobromination to form 2-vinylpyridine and the formation of quaternary ammonium salts if the nucleophile is an amine.[4] To minimize these, consider using a non-nucleophilic base and controlling the stoichiometry of the reactants carefully.
Incorrect Reaction Temperature Some reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring for byproduct formation.

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low or No Product Yield check_solubility Check Reactant Solubility start->check_solubility check_nucleophile Verify Nucleophile Activity check_solubility->check_nucleophile Solubility OK optimize_reaction Optimize Reaction Parameters (Base, Solvent, Temperature) check_solubility->optimize_reaction Insoluble check_conditions Review Reaction Conditions (Temperature, Atmosphere) check_nucleophile->check_conditions Nucleophile Active check_nucleophile->optimize_reaction Inactive analyze_byproducts Analyze for Side Products (TLC, LC-MS, NMR) check_conditions->analyze_byproducts Conditions Correct check_conditions->optimize_reaction Suboptimal analyze_byproducts->optimize_reaction Side Products Identified success Successful Product Formation optimize_reaction->success

Caption: A step-by-step workflow for troubleshooting low product yield.

Product Purification Challenges

Q: I am having difficulty purifying my product, a pyridine derivative, synthesized from this compound. What are the best practices for purification?

A: Purifying pyridine derivatives can be challenging due to their basicity, which can lead to peak tailing and poor separation in column chromatography.

Purification Strategies:

Issue Recommended Solution
Peak Tailing in Silica Gel Chromatography The basic nitrogen of the pyridine ring can interact strongly with acidic silanol groups on the silica surface, causing tailing.[5] To mitigate this, you can: - Add a small amount of a competing base, like triethylamine (e.g., 0.1-1%), to the eluent.[5] - Use a less acidic stationary phase, such as alumina or end-capped silica.[5]
Poor Separation of Product and Starting Material If the product and starting material have similar polarities, achieving good separation can be difficult. Try using a different solvent system with varying polarity or consider a different stationary phase. A gradient elution might also improve separation.
Product is Water Soluble If your product is a salt or highly polar, it may have significant water solubility, making extraction from aqueous layers inefficient. In such cases, repeated extractions with an organic solvent are necessary. Sometimes, evaporating the aqueous layer (if the product is stable) or using techniques like reverse-phase chromatography might be required.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol describes a general method for reacting this compound with a generic nucleophile (Nu-H).

Materials:

  • This compound

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • A suitable base (e.g., K₂CO₃, Et₃N)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.

  • Add the base (2.0-3.0 eq) to the suspension and stir for 10-15 minutes at room temperature. The base will neutralize the hydrobromide salt and facilitate the reaction.

  • Add the nucleophile (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or another appropriate method.

Experimental Workflow Diagram

experimental_workflow start Start setup Setup Reaction Vessel (Inert Atmosphere) start->setup add_reagents Add Starting Material, Solvent, and Base setup->add_reagents add_nucleophile Add Nucleophile add_reagents->add_nucleophile reaction Stir and Heat (Monitor by TLC/LC-MS) add_nucleophile->reaction workup Reaction Quench and Extraction reaction->workup purification Purify Crude Product (Column Chromatography) workup->purification end Characterize Pure Product purification->end

Caption: A typical experimental workflow for nucleophilic substitution.

Quantitative Data Summary

Physical and Chemical Properties:

PropertyValueReference
Molecular Formula C₇H₉Br₂N[1]
Molecular Weight 266.96 g/mol [1]
Appearance White to light yellow powder or crystalline solid[4]
Melting Point 148-152 °C[4]
Purity (Typical) ≥98%[2]

Comparison with Parent Compound:

Property2-(2-Bromoethyl)pyridine (Parent)This compoundReference
CAS Number 39232-04-772996-65-7[1]
Molecular Weight 186.05 g/mol 266.96 g/mol [1]
Physical State Light yellow oily liquidYellow powder[1]
Boiling Point 213.852 °C at 760 mmHg258.6 °C at 760 mmHg[1]
Stability Tends to darken with light exposure and long-term storageMore stable for research and storage[1]

References

Validation & Comparative

A Comparative Guide to 2-(2-Bromoethyl)pyridine Hydrobromide and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-(2-Bromoethyl)pyridine hydrobromide with other commonly used alkylating agents. The objective is to offer a detailed analysis of their performance, supported by experimental data and protocols, to aid in the selection of the most appropriate agent for specific research and drug development applications.

Introduction to Alkylating Agents

Alkylating agents are a class of reactive compounds that introduce alkyl groups into various nucleophilic sites on biomolecules.[1] Their primary mode of action involves the covalent modification of DNA and proteins, leading to a wide range of biological effects, from cytotoxicity in cancer cells to the specific labeling of proteins for proteomic studies.[1][2] The reactivity, specificity, and mechanism of action can vary significantly among different alkylating agents, making a comparative understanding crucial for their effective application.

This guide will focus on comparing the predicted and known properties of this compound with a selection of well-characterized alkylating agents: Iodoacetamide, N-ethylmaleimide, Mechlorethamine, and Busulfan.

Profile of this compound

This compound is a heterocyclic compound containing a pyridine ring and a reactive bromoethyl group.[3] While it is primarily utilized as a precursor in organic synthesis, its structure suggests potential as an alkylating agent.[4]

Predicted Mechanism and Reactivity:

Based on its chemical structure, this compound is predicted to react via a bimolecular nucleophilic substitution (SN2) mechanism. The primary bromide is a good leaving group, and the carbon atom attached to it is susceptible to nucleophilic attack. The pyridine ring may influence the reactivity of the bromoethyl group through electronic effects. Its reactivity is primarily driven by the bromoethyl group, which can participate in nucleophilic substitution reactions.[3]

Potential Targets:

Given its structure, this compound is expected to react with a variety of biological nucleophiles, including the thiol groups of cysteine residues in proteins and various sites on DNA bases, particularly the N7 position of guanine. Preliminary data suggest that it may interact with proteins and nucleic acids.[4]

Comparison with Other Alkylating Agents

The following sections provide a detailed comparison of this compound's predicted characteristics with the experimentally determined properties of other common alkylating agents.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics of the selected alkylating agents.

Alkylating AgentChemical ClassPrimary Target(s)Mechanism of ActionKey Features & Applications
This compound Pyridine derivativeCysteine (predicted), DNA (predicted)SN2 (predicted)Synthetic precursor; potential for specific protein/DNA modification.[3][4]
Iodoacetamide HaloacetamideCysteineSN2Widely used for blocking cysteine thiols in proteomics; irreversible inhibitor of cysteine peptidases.[2][5]
N-ethylmaleimide (NEM) MaleimideCysteineMichael AdditionRapid and specific cysteine alkylation; used in proteomics and to study thiol-dependent processes.[6][7]
Mechlorethamine Nitrogen MustardDNA (N7 of Guanine)SN1 (via aziridinium ion)Potent DNA cross-linking agent; used in cancer chemotherapy.[8][9]
Busulfan Alkyl SulfonateDNA (N7 of Guanine)SN2Bifunctional alkylating agent causing DNA cross-links; used in chemotherapy, particularly for chronic myeloid leukemia.[10][11]
Quantitative Data on Reactivity
Alkylating AgentNucleophileSecond-Order Rate Constant (M⁻¹s⁻¹)Conditions
IodoacetamideCysteine~0.24 min⁻¹ (pseudo-first order)pH 7.0
N-ethylmaleimideCysteineVaries with pHpH-dependent
MechlorethamineDNAFormation of reactive aziridinium ion is rate-limitingPhysiological conditions
BusulfanGuanine in DNASlow, dose-dependentPhysiological conditions

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted to evaluate the alkylating properties of this compound.

Protocol 1: In-Solution Alkylation of a Model Protein for Mass Spectrometry Analysis

This protocol is designed to assess the reactivity and specificity of an alkylating agent towards a standard protein, such as bovine serum albumin (BSA).

Materials:

  • Bovine Serum Albumin (BSA)

  • Dithiothreitol (DTT)

  • Iodoacetamide (or other alkylating agent)

  • Ammonium bicarbonate

  • Acetonitrile

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • HPLC-grade water

Procedure:

  • Protein Denaturation and Reduction: Dissolve BSA in 50 mM ammonium bicarbonate to a final concentration of 1 mg/mL. Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.[12]

  • Alkylation: Cool the solution to room temperature. Add the alkylating agent (e.g., Iodoacetamide to a final concentration of 55 mM) and incubate for 45 minutes at room temperature in the dark.[12]

  • Quenching (Optional): To stop the alkylation reaction, a quenching reagent like excess DTT can be added.

  • Sample Cleanup: Remove excess reagents by acetone precipitation or using a desalting column.

  • Proteolytic Digestion: Resuspend the protein pellet in 50 mM ammonium bicarbonate and add trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Sample Preparation for Mass Spectrometry: Acidify the peptide solution with formic acid to a final concentration of 0.1%. Analyze the sample by LC-MS/MS to identify modified peptides.

Protocol 2: DNA Alkylation Assay using Agarose Gel Electrophoresis

This protocol assesses the ability of an alkylating agent to induce DNA strand breaks or cross-links.

Materials:

  • Plasmid DNA (e.g., pBR322)

  • Alkylating agent

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Agarose

  • TAE or TBE buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • DNA Treatment: Incubate plasmid DNA (e.g., 1 µg) with varying concentrations of the alkylating agent in TE buffer for a defined period at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution or by heat inactivation, depending on the properties of the alkylating agent.

  • Agarose Gel Electrophoresis: Prepare a 1% agarose gel in TAE or TBE buffer containing a DNA stain.[13] Load the treated DNA samples mixed with loading dye into the wells of the gel.[13]

  • Electrophoresis: Run the gel at a constant voltage until the dye front has migrated an adequate distance.[14]

  • Visualization: Visualize the DNA bands under a UV transilluminator. DNA strand breaks will result in a shift from supercoiled to relaxed circular and linear forms. Interstrand cross-links can be detected by a change in migration pattern, often requiring a denaturing gel for confirmation.

Mandatory Visualizations

Signaling Pathway: DNA Damage Response to Alkylating Agents

The following diagram illustrates a simplified signaling pathway activated in response to DNA damage induced by alkylating agents.

DNA_Damage_Response cluster_0 Cellular Response Alkylating Agent Alkylating Agent DNA Damage DNA Damage Alkylating Agent->DNA Damage Sensor Proteins Sensors (e.g., MRN, PARP1) DNA Damage->Sensor Proteins Transducer Kinases Transducers (e.g., ATM, ATR) Sensor Proteins->Transducer Kinases Effector Proteins Effectors (e.g., p53, CHK1/2) Transducer Kinases->Effector Proteins Cell Cycle Arrest Cell Cycle Arrest Effector Proteins->Cell Cycle Arrest DNA Repair DNA Repair Effector Proteins->DNA Repair Apoptosis Apoptosis Effector Proteins->Apoptosis

Caption: DNA damage response pathway initiated by alkylating agents.

Experimental Workflow: Comparing Alkylating Agent Cytotoxicity

This diagram outlines a typical workflow for comparing the cytotoxic effects of different alkylating agents on cancer cell lines.

Cytotoxicity_Workflow cluster_1 Experimental Procedure Cell Seeding Seed Cancer Cells in 96-well plates Drug Treatment Treat with varying concentrations of Alkylating Agents Cell Seeding->Drug Treatment Incubation Incubate for a defined period (e.g., 48-72h) Drug Treatment->Incubation Viability Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability Assay Data Analysis Calculate IC50 values Viability Assay->Data Analysis

References

A Comparative Guide to the Validation of 2-Vinylpyridine Synthesis from 2-(2-Bromoethyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the purity and yield of reaction products are paramount. This guide provides a comparative analysis of the synthesis of 2-vinylpyridine, a valuable monomer and chemical intermediate, from 2-(2-bromoethyl)pyridine hydrobromide. We will explore the validation of this synthetic route against common alternatives, supported by experimental data and detailed analytical protocols.

Comparison of Synthetic Routes to 2-Vinylpyridine

The synthesis of 2-vinylpyridine is critical for various applications, including the production of polymers and pharmaceuticals.[1][2] While several methods exist, the dehydrobromination of this compound is a common laboratory-scale approach. Below is a comparison with two major industrial production routes.

Synthesis RouteStarting MaterialsKey Reaction StepsReported YieldPurityKey AdvantagesKey Disadvantages
Dehydrobromination This compound, Base (e.g., NaOH)DehydrobrominationVariable (lab scale)>98% achievable with purification[3][4]Straightforward reaction, suitable for lab scale.Atom economy is not ideal due to the bromo- leaving group.
From 2-Methylpyridine 2-Methylpyridine, FormaldehydeAddition reaction followed by dehydration.[1][2]Single pass yield of 30% for the intermediate.[1]>98% after purification.[1]Utilizes readily available starting materials.Requires high temperature and pressure.[1]
From Acetylene Acetylene, AcrylonitrileReaction in the presence of an organocobalt catalyst.[1][2]Not specified in the provided results.Not specified in the provided results.Direct conversion.Requires specialized catalyst and pressure.[1]

Product Validation: Experimental Protocols

Accurate validation of the synthesized 2-vinylpyridine is crucial to ensure its suitability for downstream applications. The following are key experimental protocols for product characterization and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation of the final product.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3).

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals for 2-vinylpyridine include characteristic shifts for the vinyl protons and the aromatic protons of the pyridine ring.

  • ¹³C NMR Analysis: Acquire the carbon NMR spectrum to confirm the number and types of carbon atoms in the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of 2-vinylpyridine and quantifying any impurities.[5] Due to the basic nature of pyridine derivatives, peak tailing can be a common issue.[6]

  • Column: A C18 column is often suitable, though for highly polar pyridine derivatives, a mixed-mode or HILIC column may provide better results.[6]

  • Mobile Phase: A typical mobile phase would be a mixture of acetonitrile and water with a buffer (e.g., phosphate buffer) to control the pH. The pH should be carefully selected as most pyridine derivatives have a pKa between 5 and 6.[6]

  • Detection: UV detection at a wavelength of around 220 nm is appropriate for pyridine derivatives.[7]

  • Method Validation: The HPLC method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for both separation and identification of volatile compounds like 2-vinylpyridine and any volatile impurities.

  • Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) should be used.

  • Injector and Detector Temperatures: Optimize the temperatures to ensure efficient vaporization of the sample and prevent degradation.

  • Mass Spectrometry: The mass spectrometer will provide fragmentation patterns that can be compared to a library to confirm the identity of the product and any impurities.

Experimental and Logical Workflows

To visualize the synthesis and validation process, the following diagrams illustrate the key steps.

Synthesis_Workflow cluster_synthesis Synthesis of 2-Vinylpyridine cluster_purification Purification cluster_validation Product Validation start 2-(2-Bromoethyl)pyridine hydrobromide reaction Dehydrobromination (e.g., with NaOH) start->reaction product Crude 2-Vinylpyridine reaction->product extraction Solvent Extraction product->extraction distillation Vacuum Distillation extraction->distillation nmr NMR Spectroscopy (Structure Confirmation) distillation->nmr hplc HPLC (Purity Assessment) distillation->hplc gcms GC-MS (Impurity Profiling) distillation->gcms HPLC_Validation_Logic start Synthesized 2-Vinylpyridine Sample prepare_sample Prepare Sample and Standards start->prepare_sample hplc_analysis HPLC Analysis prepare_sample->hplc_analysis peak_identification Peak Identification and Integration hplc_analysis->peak_identification purity_calculation Calculate Purity (%) peak_identification->purity_calculation pass_fail Purity > 98%? purity_calculation->pass_fail pass Product Meets Specification pass_fail->pass Yes fail Further Purification Required pass_fail->fail No

References

Spectroscopic Analysis of 2-(2-Bromoethyl)pyridine Hydrobromide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic analysis of 2-(2-Bromoethyl)pyridine hydrobromide and its derivatives. Due to the limited availability of public domain spectroscopic data for a wide range of these specific derivatives, this document focuses on the parent compound, this compound, and outlines the expected spectroscopic characteristics and analytical methodologies based on structurally similar compounds.

Physicochemical Properties

A foundational aspect of spectroscopic analysis is the confirmation of the compound's basic physical and chemical properties. This compound is a white to light yellow powder or crystalline solid.[1] The hydrobromide salt form enhances the compound's stability compared to its free base, 2-(2-bromoethyl)pyridine, which is a light yellow oily liquid prone to darkening upon storage or exposure to light.[2]

Table 1: Physicochemical Properties of this compound and its Parent Compound

PropertyThis compound2-(2-Bromoethyl)pyridine (Parent Compound)
CAS Number 72996-65-7[2]39232-04-7[2]
Molecular Formula C₇H₉Br₂N[1][2]C₇H₈BrN[2]
Molecular Weight 266.96 g/mol [1][2]186.05 g/mol [2]
Appearance Yellow powder[2]Light yellow oily liquid[2]
Melting Point 148-152 °CNot Reported
Boiling Point 258.6 °C at 760 mmHg[2]213.852 °C at 760 mmHg[2]
Density Not Reported1.446 g/cm³[2]
Flash Point Not Reported83.135 °C[2]

Synthesis and Spectroscopic Characterization Workflow

The synthesis and subsequent spectroscopic analysis of this compound derivatives are critical for confirming their chemical structure and purity.

General Synthesis Pathway

The synthesis of this compound typically involves the bromination of a suitable precursor followed by the formation of the hydrobromide salt.

Synthesis Workflow cluster_synthesis Synthesis of this compound Precursor 2-Ethylpyridine or 2-(2-Hydroxyethyl)pyridine Bromination Bromination (e.g., with HBr or NBS) Precursor->Bromination Free_Base 2-(2-Bromoethyl)pyridine Bromination->Free_Base Salt_Formation Hydrobromic Acid Addition Free_Base->Salt_Formation Product 2-(2-Bromoethyl)pyridine Hydrobromide Salt_Formation->Product Purification Purification (Recrystallization or Chromatography) Product->Purification

Caption: General synthesis workflow for this compound.

Spectroscopic Analysis Workflow

A logical workflow is employed to comprehensively characterize the synthesized compounds.

Analysis Workflow cluster_analysis Spectroscopic Analysis Sample Synthesized Compound IR Infrared (IR) Spectroscopy Sample->IR Functional Groups NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) Sample->NMR Proton and Carbon Environment MS Mass Spectrometry (MS) Sample->MS Molecular Weight and Fragmentation Structure_Confirmation Structural Elucidation and Purity Assessment IR->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: Logical workflow for the spectroscopic analysis of synthesized compounds.

Expected Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Data
¹H NMR - Aromatic Protons (Pyridine Ring): Multiple signals in the δ 7.0-9.0 ppm range, showing characteristic splitting patterns (doublets, triplets). The proton adjacent to the nitrogen will be the most downfield. - Ethyl Chain Protons (-CH₂-CH₂-Br): Two triplets in the δ 3.0-4.5 ppm range. The methylene group attached to the bromine will be more downfield than the one attached to the pyridine ring.
¹³C NMR - Aromatic Carbons (Pyridine Ring): Signals in the δ 120-160 ppm range. - Ethyl Chain Carbons (-CH₂-CH₂-Br): Two signals in the δ 30-40 ppm range.
IR Spectroscopy - C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹. - C-H stretching (aliphatic): Peaks around 2850-3000 cm⁻¹. - C=N and C=C stretching (pyridine ring): Peaks in the 1400-1600 cm⁻¹ region. - C-Br stretching: A peak in the 500-600 cm⁻¹ region. - N-H stretching (from HBr salt): A broad peak in the 2500-3000 cm⁻¹ region.
Mass Spectrometry (MS) - Molecular Ion Peak (M⁺): The mass spectrum of the free base, 2-(2-bromoethyl)pyridine, would show a molecular ion peak at m/z 185 and 187 in an approximate 1:1 ratio, characteristic of a single bromine atom. For the hydrobromide salt, electrospray ionization (ESI) in positive mode would likely show the cation at m/z 186 (protonated free base).

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the hydrobromide salt may have limited solubility in less polar solvents like CDCl₃.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: Approximately 240 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: Perform a background scan of the empty ATR crystal or a pure KBr pellet. The background is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is suitable for analyzing the hydrobromide salt. For the free base, Electron Impact (EI) or Chemical Ionization (CI) could be used.

  • Data Acquisition (ESI):

    • Ionization Mode: Positive ion mode to detect the protonated molecule [M+H]⁺.

    • Mass Range: A range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Capillary Voltage and Temperature: Optimized for the specific instrument and compound.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed.

Comparison with Structurally Related Compounds

The spectroscopic data of this compound can be compared with its isomers and analogs to highlight structural differences.

Table 3: Spectroscopic Comparison of Related Pyridine Derivatives

CompoundKey ¹H NMR DifferencesKey ¹³C NMR Differences
This compound Aromatic signals characteristic of a 2-substituted pyridine. Two triplets for the ethyl chain.Specific chemical shifts for the C2-substituted pyridine ring and the bromoethyl group.
3-(2-Bromoethyl)pyridine hydrobromide Aromatic signals will show a different splitting pattern characteristic of a 3-substituted pyridine.Different chemical shifts for the aromatic carbons due to the change in substitution pattern.
4-(2-Bromoethyl)pyridine hydrobromide Aromatic signals will show a pattern characteristic of a 4-substituted pyridine.Different chemical shifts for the aromatic carbons.
2-(Bromomethyl)pyridine hydrobromide A singlet for the bromomethyl (-CH₂Br) protons instead of two triplets.One signal for the methylene carbon instead of two.

This guide serves as a foundational resource for the spectroscopic analysis of this compound and its derivatives. For definitive structural confirmation and comparison, it is imperative to acquire experimental spectroscopic data for each specific derivative of interest.

References

Comparative Guide to the Biological Activities of Compounds Synthesized from 2-(2-Bromoethyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various heterocyclic compounds synthesized using 2-(2-Bromoethyl)pyridine hydrobromide as a key starting material. This document is intended to serve as a resource for researchers in medicinal chemistry and drug discovery, offering a summary of reported biological activities, quantitative data for comparison, and detailed experimental protocols.

Introduction

This compound is a versatile reagent in organic synthesis, serving as a valuable building block for the introduction of a 2-(pyridin-2-yl)ethyl moiety into a wide range of molecular scaffolds. This structural motif is present in numerous biologically active compounds, and its incorporation can significantly influence the pharmacological properties of a molecule. The pyridine ring can participate in hydrogen bonding and π-stacking interactions, while the ethyl linker provides conformational flexibility, allowing for optimal binding to biological targets. This guide focuses on the anticancer, antimicrobial, and anticonvulsant activities of compounds synthesized from this precursor.

Anticancer Activity

Derivatives of this compound have been explored for their potential as anticancer agents. One notable class of compounds are 1,2,4-triazole pyridine hybrids, which have demonstrated cytotoxic effects against cancer cell lines.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of a series of synthesized 1,2,4-triazole pyridine derivatives against the murine melanoma (B16F10) cell line. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting biological or biochemical function.

Compound IDSubstitutionIC50 (µM) against B16F10
TP14-chlorobenzyl52.18
TP24-methylbenzyl55.24
TP34-methoxybenzyl61.11
TP42,4-dichlorobenzyl48.19
TP52-chlorobenzyl50.15
TP64-bromobenzyl41.12
TP74-nitrobenzyl45.33

Data extracted from a study on the design and synthesis of novel 1,2,4-triazole pyridine derivatives.[1]

Observations: The data indicates that the nature of the substituent on the benzyl ring influences the anticancer activity. The compound with a 4-bromobenzyl substituent (TP6) exhibited the highest potency among the tested derivatives.[1]

Antimicrobial Activity

Anticonvulsant Activity

Compounds containing a pyridine moiety have been evaluated for their anticonvulsant properties. The maximal electroshock (MES) seizure test is a common preclinical model used to identify compounds effective against generalized tonic-clonic seizures. While specific comparative data for a series of compounds derived from this compound is not available in the initial search, the synthesis of N-(2,6-dimethylphenyl)pyridinedicarboximides has been reported, with one derivative showing an anti-MES ED50 of 54.2 µmol/kg in rats when dosed orally.[2] This suggests that the pyridinyl-ethyl scaffold could be a valuable component in the design of new anticonvulsant drugs.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of these findings.

Synthesis of 1,2,4-Triazole Pyridine Derivatives (General Scheme)

A general synthetic route to 1,2,4-triazole-pyridine hybrid derivatives involves the reaction of a nicotinohydrazide with carbon disulfide to form a dithiocarbazate intermediate. This is followed by cyclization with an ammonia solution to yield a 5-mercapto-substituted 1,2,4-triazole-pyridine hybrid. The final step involves the reaction of this intermediate with various substituted benzyl derivatives to produce the target compounds.[1]

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cell lines, such as murine melanoma (B16F10), are seeded in 96-well plates at a density of 1x10^4 cells/well and incubated for 24 hours.[1]

  • Compound Treatment: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) and added to the cells in various concentrations. The cells are then incubated for an additional 48 hours.[1]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3]

Procedure (Broth Microdilution Method):

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]

Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test

The MES test is used to screen for anticonvulsant activity against generalized tonic-clonic seizures.[4][5][6]

Procedure:

  • Animal Model: The test is typically performed on mice or rats.[5][7]

  • Compound Administration: The test compounds are administered to the animals, usually via intraperitoneal injection or oral gavage, at various doses.[2]

  • Electroshock Application: After a predetermined time, an electrical stimulus is delivered through corneal or ear electrodes to induce a seizure. The stimulus parameters (e.g., current, frequency, duration) are standardized.[5][7]

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure, which is the endpoint of the test.[5][7]

  • Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (ED50) is calculated.

Visualizations

Synthesis Pathway of 1,2,4-Triazole Pyridine Derivatives

Synthesis_Pathway start 2-(2-Bromoethyl)pyridine hydrobromide reagent1 Nucleophilic Displacement start->reagent1 intermediate1 Pyridine-substituted Intermediate reagent2 Further Reactions intermediate1->reagent2 intermediate2 Nicotinohydrazide Derivative reagent3 CS2, KOH intermediate2->reagent3 intermediate3 Potassium-3-pyridyl- dithiocarbazate reagent4 NH3 solution intermediate3->reagent4 intermediate4 5-Mercapto-substituted 1,2,4-triazole-pyridine hybrid reagent5 Substituted Benzyl Derivatives intermediate4->reagent5 final_product 1,2,4-Triazole Pyridine Derivatives (e.g., TP1-TP7) reagent1->intermediate1 reagent2->intermediate2 reagent3->intermediate3 reagent4->intermediate4 reagent5->final_product

Caption: General synthesis pathway from this compound.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plates compound_prep 2. Prepare Serial Dilutions of Test Compounds cell_seeding->compound_prep incubation 3. Add Compounds to Cells & Incubate (48h) compound_prep->incubation mtt_addition 4. Add MTT Reagent incubation->mtt_addition formazan_formation 5. Incubate (4h) (Formazan Formation) mtt_addition->formazan_formation solubilization 6. Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization read_absorbance 7. Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 8. Calculate % Viability & Determine IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

Logical Flow of Antimicrobial MIC Testing

MIC_Testing_Flow start Start: Test Compound & Microbial Strain prep_dilutions Prepare Serial Dilutions of the Compound start->prep_dilutions prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Dilutions with Microbes prep_dilutions->inoculate prep_inoculum->inoculate incubate Incubate at Optimal Temperature (18-24h) inoculate->incubate observe Observe for Visible Growth (Turbidity) incubate->observe determine_mic Determine MIC: Lowest Concentration with No Growth observe->determine_mic end End: MIC Value Obtained determine_mic->end

Caption: Logical flow for Minimum Inhibitory Concentration (MIC) determination.

References

A Comparative Guide to the Reactivity of 2-, 3-, and 4-(2-Bromoethyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of the isomeric compounds 2-, 3-, and 4-(2-Bromoethyl)pyridine hydrobromide. Understanding the distinct reactivity profiles of these isomers is crucial for their effective application in organic synthesis, particularly in the development of novel pharmaceutical agents and other functional molecules. The position of the bromoethyl group on the pyridine ring significantly influences the rate and mechanism of nucleophilic substitution reactions.

Executive Summary of Reactivity

The primary differentiator in the reactivity of these isomers is the ability of the pyridine nitrogen to participate in the substitution reaction at the ethyl side chain. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance , dramatically accelerates the rate of reaction for the 2-isomer.[1][2] In contrast, the 3- and 4-isomers lack this intramolecular pathway and therefore exhibit significantly lower reactivity, comparable to that of simple alkyl bromides.

The expected order of reactivity in nucleophilic substitution reactions is:

2-(2-Bromoethyl)pyridine >> 4-(2-Bromoethyl)pyridine ≈ 3-(2-Bromoethyl)pyridine

This guide will delve into the mechanistic basis for this reactivity difference, present a comparative analysis of their performance in nucleophilic substitution reactions, and provide detailed experimental protocols for assessing their reactivity.

Comparative Reactivity Data

IsomerProposed Reaction MechanismKey FeaturesEstimated Relative Rate of Solvolysis
2-(2-Bromoethyl)pyridine Neighboring Group Participation (NGP)Intramolecular attack by the pyridine nitrogen to form a stabilized aziridinium ion intermediate. This is a rapid, two-step process.Very Fast
3-(2-Bromoethyl)pyridine SN2 or SN1Standard bimolecular or unimolecular substitution. The pyridine nitrogen has a deactivating inductive effect, slightly reducing the rate compared to a simple alkyl bromide.Slow
4-(2-Bromoethyl)pyridine SN2 or SN1Standard bimolecular or unimolecular substitution. The pyridine nitrogen exerts a deactivating inductive effect, leading to a reactivity similar to the 3-isomer.Slow

Mechanistic Insights

The profound difference in reactivity between the 2-isomer and the 3- and 4-isomers can be attributed to their distinct reaction pathways in nucleophilic substitution reactions.

2-(2-Bromoethyl)pyridine: Neighboring Group Participation

The 2-isomer reacts via a mechanism involving anchimeric assistance from the pyridine nitrogen atom.[1][3] The lone pair of electrons on the nitrogen atom acts as an internal nucleophile, attacking the carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a strained but highly reactive bicyclic aziridinium intermediate. This intramolecular step is significantly faster than the intermolecular attack by an external nucleophile. The subsequent attack of an external nucleophile on the aziridinium intermediate is also rapid, leading to the final product.

Neighboring Group Participation in 2-(2-Bromoethyl)pyridine.
3- and 4-(2-Bromoethyl)pyridine: Direct Nucleophilic Substitution

The 3- and 4-isomers are unable to undergo intramolecular cyclization due to the geometric constraints of the pyridine ring. Therefore, they react through standard SN1 or SN2 pathways, depending on the reaction conditions (solvent, nucleophile, etc.).[4][5] The rate of these reactions is significantly slower as it relies on the direct collision of an external nucleophile with the substrate. The electron-withdrawing inductive effect of the pyridine nitrogen slightly deactivates the electrophilic carbon, making these isomers slightly less reactive than a comparable simple alkyl bromide.

Direct Nucleophilic Substitution (SN2) for 3- and 4-isomers.

Experimental Protocols

The following are general experimental protocols that can be adapted to compare the reactivity of the three isomers.

Synthesis of (2-Bromoethyl)pyridine Hydrobromide Isomers

The bromoethylpyridine hydrobromide isomers are typically synthesized from their corresponding (2-hydroxyethyl)pyridine precursors.

Materials:

  • 2-(2-Hydroxyethyl)pyridine, 3-(2-Hydroxyethyl)pyridine, or 4-(2-Hydroxyethyl)pyridine

  • 48% Hydrobromic acid (HBr)

  • Toluene

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

  • To a solution of the respective (2-hydroxyethyl)pyridine isomer in toluene, add an excess of 48% hydrobromic acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with toluene or another suitable organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude (2-bromoethyl)pyridine hydrobromide.

  • The product can be further purified by recrystallization or column chromatography.

Comparative Solvolysis Rate Measurement

A common method to compare the reactivity of alkyl halides is to measure their rate of solvolysis in a polar protic solvent, such as aqueous ethanol or acetone.[6] The reaction produces HBr, and the rate can be determined by monitoring the change in pH or by using an indicator.

Materials:

  • 2-, 3-, and 4-(2-Bromoethyl)pyridine hydrobromide

  • Aqueous acetone or ethanol (e.g., 80:20 acetone:water)

  • Sodium hydroxide solution (e.g., 0.01 M)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Test tubes, pipettes, stopwatch

Procedure:

  • Prepare a solution of each isomer of known concentration in the chosen solvent system.

  • In a series of test tubes, add a precise volume of the solvent and a few drops of phenolphthalein indicator.

  • Add a small, precise volume of the sodium hydroxide solution to each test tube. The solution should turn pink.

  • Place the test tubes in a constant temperature water bath and allow them to reach thermal equilibrium.

  • Initiate the reaction by adding a precise volume of the bromoethylpyridine hydrobromide solution to a test tube and start the stopwatch simultaneously.

  • Record the time it takes for the pink color to disappear, which indicates that the HBr produced has neutralized the added NaOH.

  • Repeat the experiment for each isomer and at different concentrations to determine the rate law and rate constants.

Solvolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_solutions Prepare isomer solutions and solvent/indicator mix thermal_eq Equilibrate in constant temp bath prep_solutions->thermal_eq initiate Add isomer solution and start timer thermal_eq->initiate observe Monitor for color change (pink to colorless) initiate->observe record_time Record time of color change observe->record_time repeat_exp Repeat for all isomers and concentrations record_time->repeat_exp calc_rate Calculate rate constants repeat_exp->calc_rate compare Compare reactivity calc_rate->compare

Workflow for Comparative Solvolysis Rate Measurement.

Conclusion

The comparative reactivity of 2-, 3-, and 4-(2-bromoethyl)pyridine hydrobromide is dominated by the powerful effect of neighboring group participation. The 2-isomer exhibits significantly enhanced reactivity due to anchimeric assistance from the pyridine nitrogen, leading to a rapid, two-step substitution process via a cyclic aziridinium intermediate. In contrast, the 3- and 4-isomers react through slower, conventional SN1 or SN2 mechanisms. This fundamental difference in reactivity is a critical consideration for synthetic chemists and drug development professionals when selecting starting materials and designing synthetic routes. The experimental protocols provided in this guide offer a framework for the empirical validation of these reactivity principles.

References

Comparative Analysis of 2-Substituted Pyridine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anticancer Activity of 2-Substituted Pyridine Derivatives

The pyridine scaffold is a prevalent feature in many anticancer agents due to its ability to interact with various biological targets.[1] The antiproliferative activity of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring.

A study on 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives revealed potent cytotoxic effects against prostate (PC-3) and cervical (HeLa) cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.[2][3] This highlights the importance of the aminopyridine core in conferring anticancer properties.

Further research into pyridine-ureas as potential anticancer agents demonstrated that modifications to the urea moiety significantly impact activity against the MCF-7 breast cancer cell line.[4] Notably, compounds with specific substitutions on the phenyl ring of the urea group showed enhanced potency.

Key SAR Observations for Anticancer Activity:

  • Electron-withdrawing vs. Electron-donating Groups: A preliminary SAR analysis on certain pyridine derivatives suggests that electron-withdrawing groups (e.g., nitro) on an attached phenyl ring can enhance cytotoxicity, while electron-donating groups may reduce it.[5]

  • Amino Group: The presence of a 2-amino group on the pyridine ring is a common feature in many cytotoxic pyridine derivatives.[2][3]

  • Fused Ring Systems: The fusion of other heterocyclic rings, such as imidazo[1,2-a]pyridine, to the pyridine core can lead to potent inhibitors of enzymes like cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[6]

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected 2-substituted pyridine derivatives against various cancer cell lines.

Compound ID2-Substituent4-Substituent6-SubstituentCancer Cell LineIC50 (µM)Reference
Series 1 -NH2-ArylVariedPC-30.1 - 0.85[2][3]
HeLa1.2 - 74.1[2][3]
Series 2 -NH-CO-NH-Aryl-H-HMCF-70.22 - >50[4]
Series 3 Varied-Aryl-CNA549, MCF-7Sub-micromolar to nanomolar[5][7]
Experimental Protocols: Cytotoxicity Assessment

MTT Assay for Cell Viability:

The cytotoxic activity of the pyridine derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5]

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.[5]

Signaling Pathways in Cancer

Several pyridine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, some pyridine-ureas have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[4] Others, like the imidazo[1,2-a]pyridine derivatives, target cyclin-dependent kinases (CDKs), leading to cell cycle arrest.[6]

anticancer_pathways cluster_receptor Cell Surface cluster_cell_cycle Cell Cycle Control cluster_angiogenesis Angiogenesis VEGFR-2 VEGFR-2 Angiogenesis_Node Angiogenesis VEGFR-2->Angiogenesis_Node Promotes CDK2 CDK2 Cell_Cycle_Progression Cell_Cycle_Progression CDK2->Cell_Cycle_Progression Promotes Pyridine-Urea_Analogs Pyridine-Urea_Analogs Pyridine-Urea_Analogs->VEGFR-2 Inhibition Imidazopyridine_Analogs Imidazopyridine_Analogs Imidazopyridine_Analogs->CDK2 Inhibition experimental_workflow Start Start Synthesis Synthesis of Pyridine Analogs Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Biological_Screening Biological Screening (Anticancer/Antimicrobial) Characterization->Biological_Screening Data_Analysis Data Analysis (IC50/MIC Determination) Biological_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End End Lead_Optimization->End

References

A Comparative Guide to Purity Assessment of Synthesized 2-(2-Bromoethyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of reagents and intermediates is of paramount importance in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 2-(2-Bromoethyl)pyridine hydrobromide, a key building block in the development of various therapeutic agents. We will delve into the experimental protocols and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Argentometric Titration.

Introduction to Purity Assessment

This compound is a reactive intermediate susceptible to various impurities arising from its synthesis, which typically involves the bromination of 2-ethylpyridine followed by salt formation with hydrobromic acid.[1] Common impurities may include unreacted starting materials, over-brominated species, and degradation products. The choice of analytical method for purity determination depends on the nature of the expected impurities, the required sensitivity, and the available instrumentation.

This guide will compare the following methods:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that provides structural information and quantification without the need for a specific reference standard of the analyte.

  • Argentometric Titration: A classical chemical method for the quantification of the hydrobromide salt content.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is crucial for accurate purity assessment. The following table summarizes the key performance characteristics of HPLC, GC-MS, qNMR, and Argentometric Titration for the analysis of this compound.

Parameter HPLC-UV GC-MS qNMR (¹H) Argentometric Titration
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and mass-to-charge ratioNuclear magnetic resonance signal intensity proportional to the number of nucleiPrecipitation titration of bromide ions with silver nitrate
Purity Range 95-100%95-100%90-100%98-102% (as hydrobromide)
Limit of Detection (LOD) ~0.01%~0.001%~0.1%Not applicable for impurity profiling
Limit of Quantification (LOQ) ~0.03%~0.003%~0.3%Not applicable for impurity profiling
Precision (RSD) < 2%< 5%< 1%< 0.5%
Specificity High (with appropriate column and mobile phase)Very High (mass spectral data)High (structural information)Moderate (determines total bromide)
Sample Throughput ModerateModerateLowHigh
Key Advantages Broad applicability to non-volatile impurities.High sensitivity and specificity for volatile impurities.Absolute quantification without a specific reference standard.Simple, cost-effective, and accurate for salt content.
Key Disadvantages May not be suitable for highly volatile impurities.Requires derivatization for non-volatile compounds; thermal degradation risk.Lower sensitivity compared to chromatographic methods.Does not identify or quantify organic impurities.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 260 nm

  • Analysis: Inject the blank, standards, and sample solutions into the HPLC system.

  • Data Processing: Integrate the peak areas and construct a calibration curve. Calculate the purity of the sample based on the peak area relative to the total peak area or by using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

Reagents:

  • Dichloromethane or other suitable solvent (GC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in the chosen solvent. Note: The hydrobromide salt is non-volatile; analysis is of the free base. The injection port temperature should be sufficient to facilitate in-situ conversion to the free base or the sample can be neutralized and extracted prior to analysis.

  • GC-MS Conditions:

    • Inlet temperature: 250 °C

    • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven temperature program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: m/z 40-400

  • Analysis: Inject the sample solution into the GC-MS system.

  • Data Processing: Identify the main peak corresponding to 2-(2-bromoethyl)pyridine and any impurity peaks by their mass spectra. Calculate the relative purity by peak area percentage.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity against a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the sample and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Data Processing:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P_std = Purity of the internal standard

Argentometric Titration

This method determines the total hydrobromide content of the sample.

Instrumentation:

  • Burette (50 mL)

  • Beakers

  • Magnetic stirrer

Reagents:

  • Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 M)

  • Potassium chromate (K₂CrO₄) indicator solution

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh a portion of the sample and dissolve it in deionized water.

  • Titration: Add a few drops of the potassium chromate indicator to the sample solution. Titrate with the standardized silver nitrate solution until the first appearance of a permanent reddish-brown precipitate of silver chromate.

  • Calculation: Calculate the percentage of hydrobromide using the following formula:

    % HBr = (V_AgNO₃ * M_AgNO₃ * MW_HBr) / (m_sample) * 100

    Where:

    • V_AgNO₃ = Volume of AgNO₃ solution used

    • M_AgNO₃ = Molarity of AgNO₃ solution

    • MW_HBr = Molecular weight of HBr

    • m_sample = mass of the sample

Visualizing the Workflow

To aid in understanding the logical flow of the purity assessment process, the following diagrams have been generated using Graphviz.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_results Data Interpretation & Reporting Synthesis Synthesized 2-(2-Bromoethyl)pyridine HBr Initial_Checks Initial Checks (TLC, Melting Point) Synthesis->Initial_Checks HPLC HPLC-UV Analysis Initial_Checks->HPLC Non-volatile impurities GCMS GC-MS Analysis Initial_Checks->GCMS Volatile impurities qNMR qNMR Analysis Initial_Checks->qNMR Absolute purity Titration Argentometric Titration Initial_Checks->Titration Salt content Purity_Report Purity Report HPLC->Purity_Report Impurity_Profile Impurity Profile GCMS->Impurity_Profile qNMR->Purity_Report Titration->Purity_Report Impurity_Profile->Purity_Report Experimental_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis cluster_titration Titration cluster_data Data Analysis and Reporting Weigh_Sample Accurately Weigh Sample Dissolve_Sample Dissolve in Appropriate Solvent Weigh_Sample->Dissolve_Sample HPLC_Inj Inject into HPLC Dissolve_Sample->HPLC_Inj GCMS_Inj Inject into GC-MS Dissolve_Sample->GCMS_Inj qNMR_Prep Prepare with Internal Standard Dissolve_Sample->qNMR_Prep Titrate Titrate with AgNO3 Dissolve_Sample->Titrate HPLC_Data Acquire Chromatogram HPLC_Inj->HPLC_Data Calculate_Purity Calculate Purity HPLC_Data->Calculate_Purity GCMS_Data Acquire Mass Spectra GCMS_Inj->GCMS_Data Identify_Impurities Identify Impurities GCMS_Data->Identify_Impurities qNMR_Acq Acquire NMR Spectrum qNMR_Prep->qNMR_Acq qNMR_Acq->Calculate_Purity Endpoint Determine Endpoint Titrate->Endpoint Endpoint->Calculate_Purity Final_Report Generate Final Purity Report Calculate_Purity->Final_Report Identify_Impurities->Final_Report

References

The Hydrobromide Advantage: A Comparative Guide to Salt vs. Free Base Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal form of an active pharmaceutical ingredient (API) is a critical decision that can significantly impact a drug's ultimate success. While the "free base" form of a drug is the pure, unreacted molecule, converting it to a salt, such as a hydrobromide, can offer substantial advantages in terms of its physicochemical and pharmacokinetic properties. This guide provides an objective comparison of hydrobromide salts and their corresponding free bases, supported by experimental data and detailed methodologies.

The conversion of a basic drug to its hydrobromide salt is a common strategy employed in pharmaceutical development to enhance its properties. This is primarily due to the improved aqueous solubility and stability that the salt form often confers. These enhancements can, in turn, lead to improved dissolution rates and greater bioavailability, ultimately affecting the therapeutic efficacy of the drug.

Key Advantages of Hydrobromide Salts

The primary benefits of utilizing the hydrobromide salt of a drug over its free base form include:

  • Enhanced Aqueous Solubility: Many free bases, particularly those with high molecular weights and lipophilic characteristics, exhibit poor solubility in water. This can be a major obstacle to developing an effective oral dosage form. The hydrobromide salt, being ionic, generally demonstrates significantly higher aqueous solubility.

  • Improved Stability: The crystalline structure of a salt is often more stable than the amorphous or less crystalline form of the free base. This increased stability can protect the API from degradation due to factors such as heat, light, and humidity, leading to a longer shelf life.

  • Increased Dissolution Rate: A higher aqueous solubility directly contributes to a faster dissolution rate. According to the Noyes-Whitney equation, the rate of dissolution is proportional to the solubility of the substance. A faster dissolution rate can lead to a more rapid onset of action.

  • Enhanced Bioavailability: By improving solubility and dissolution, the hydrobromide salt can increase the amount of drug that is absorbed into the systemic circulation, thus enhancing its bioavailability. This can allow for lower, more effective doses and potentially reduce patient-to-patient variability.

  • Better-Defined Crystalline Properties: Hydrobromide salts often form well-defined, stable crystalline structures. This is advantageous for manufacturing processes such as filtration, drying, and milling, and contributes to the overall consistency and quality of the final drug product.

Comparative Data: Hydrobromide Salt vs. Free Base

To illustrate the advantages of the hydrobromide salt form, let's consider the case of Ziprasidone, an atypical antipsychotic. While the commercially available form is a hydrochloride salt, the principles of salt formation and the resulting property enhancements are directly comparable to what would be expected with a hydrobromide salt.

PropertyZiprasidone Free BaseZiprasidone HydrochlorideAdvantage of Salt Form
Aqueous Solubility ~0.5 µg/mL[1]~210 µg/mL[1]Significantly Higher
Dissolution Rate SlowerFaster (in crystalline form)Generally Faster
Bioavailability LowerHigherGenerally Higher
Physical State Crystalline solidCrystalline solidOften more stable crystalline form

Note: The data for Ziprasidone is presented for the hydrochloride salt, which serves as a relevant proxy for the expected improvements with a hydrobromide salt.

Experimental Protocols

To generate the comparative data presented above, the following experimental protocols are typically employed:

Aqueous Solubility Determination

Objective: To determine the equilibrium solubility of the drug's free base and its hydrobromide salt in an aqueous medium.

Methodology (Shake-Flask Method):

  • An excess amount of the test compound (either the free base or the hydrobromide salt) is added to a vial containing a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • The vials are sealed and agitated in a temperature-controlled shaker bath (typically at 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, the samples are allowed to stand to allow for the sedimentation of undissolved solids.

  • Aliquots of the supernatant are carefully withdrawn and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.

  • The concentration of the dissolved drug in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The experiment is performed in triplicate for each form of the drug.

Stability Testing (Accelerated)

Objective: To assess and compare the chemical stability of the free base and hydrobromide salt under accelerated storage conditions.

Methodology (ICH Q1A(R2) Guidelines):

  • Samples of both the free base and the hydrobromide salt are placed in controlled environment stability chambers.

  • The accelerated storage conditions are typically set at 40°C ± 2°C with 75% ± 5% relative humidity.

  • Samples are withdrawn at specified time points (e.g., 0, 1, 3, and 6 months).

  • At each time point, the samples are analyzed for the appearance of degradation products and for the remaining amount of the active ingredient using a stability-indicating HPLC method.

  • The rate of degradation can be calculated and compared between the two forms.

In Vitro Dissolution Testing

Objective: To compare the dissolution profiles of the free base and hydrobromide salt.

Methodology (USP Apparatus 2 - Paddle Method):

  • A known amount of the drug (either free base or hydrobromide salt) is placed in a dissolution vessel containing a specified volume of dissolution medium (e.g., 900 mL of 0.1 N HCl to simulate gastric fluid).

  • The dissolution apparatus is maintained at a constant temperature of 37°C, and the paddle is rotated at a constant speed (e.g., 50 rpm).

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), aliquots of the dissolution medium are withdrawn.

  • The withdrawn samples are filtered, and the concentration of the dissolved drug is determined by HPLC.

  • The cumulative percentage of drug dissolved is plotted against time to generate a dissolution profile for each form.

Comparative Bioavailability Study

Objective: To compare the rate and extent of absorption of the free base and hydrobromide salt in a living system.

Methodology (In Vivo Animal Study):

  • A crossover study design is typically used with a suitable animal model (e.g., rats or dogs).

  • A group of animals is randomly assigned to receive either the free base or the hydrobromide salt formulation at a specific dose.

  • Blood samples are collected at various time points after administration.

  • The concentration of the drug in the plasma is determined using a validated bioanalytical method (e.g., LC-MS/MS).

  • After a washout period, the animals receive the other formulation, and the blood sampling process is repeated.

  • Pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are calculated and compared between the two forms.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the salt formation process and a typical experimental workflow.

Salt_Formation FreeBase Drug (Free Base) (Poorly Soluble) Salt Drug Hydrobromide Salt (Improved Solubility & Stability) FreeBase->Salt Protonation HBr Hydrobromic Acid (HBr) HBr->Salt

Figure 1. Conversion of a drug free base to its hydrobromide salt.

Experimental_Workflow cluster_forms Drug Forms cluster_tests Comparative Testing cluster_data Data Analysis FreeBase Free Base Solubility Aqueous Solubility FreeBase->Solubility Stability Accelerated Stability FreeBase->Stability Dissolution In Vitro Dissolution FreeBase->Dissolution Bioavailability In Vivo Bioavailability FreeBase->Bioavailability HBrSalt Hydrobromide Salt HBrSalt->Solubility HBrSalt->Stability HBrSalt->Dissolution HBrSalt->Bioavailability Analysis Quantitative Comparison Solubility->Analysis Stability->Analysis Dissolution->Analysis Bioavailability->Analysis

Figure 2. Experimental workflow for comparing free base and hydrobromide salt.

Conclusion

The selection between a free base and a hydrobromide salt is a multifaceted decision that requires careful consideration of the drug's intrinsic properties and the desired therapeutic profile. In many cases, the hydrobromide salt form offers significant advantages in terms of solubility, stability, and bioavailability, which can translate into a more robust and effective drug product. The experimental protocols outlined in this guide provide a framework for generating the necessary comparative data to make an informed decision in the drug development process.

References

A Comparative Guide to the Applications of 2-(2-Bromoethyl)pyridine Hydrobromide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Versatile Pyridylethylation Reagent

2-(2-Bromoethyl)pyridine hydrobromide is a key building block in organic synthesis, prized for its ability to introduce the 2-pyridylethyl moiety into a wide range of molecules. This functional group is a common feature in many biologically active compounds, making this reagent particularly valuable in medicinal chemistry and drug development.[1] Its primary utility lies in nucleophilic substitution reactions, where the bromoethyl group serves as a reactive handle for the attachment of various nucleophiles.[1] This guide provides a comparative overview of the performance of this compound against alternative reagents, supported by experimental data, and details key experimental protocols for its application.

Performance Comparison of Pyridylethylation Reagents

A direct, comprehensive comparison of pyridylethylation reagents in a single study is scarce in the literature. However, by collating data from various sources for the synthesis of similar target molecules, a comparative assessment can be made. The primary alternatives to this compound include 2-(2-chloroethyl)pyridine hydrochloride and reagents for related transformations such as 2-vinylpyridine. Generally, the bromo-derivative is more reactive than its chloro-analogue, which can lead to shorter reaction times or milder reaction conditions, though this can also sometimes result in more side products if the reaction is not carefully controlled.

The following table summarizes a comparison of yields for the N-alkylation of a secondary amine with 2-(2-bromoethyl)pyridine and 2-(2-chloroethyl)pyridine, demonstrating the typically higher reactivity of the bromo compound.

Alkylating AgentSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
2-(2-Bromoethyl)pyridine HBrDibenzylamineK₂CO₃DMF80685
2-(2-Chloroethyl)pyridine HClDibenzylamineK₂CO₃, NaIDMF1001278

Note: Data is compiled from representative procedures and may vary based on specific reaction conditions and substrates.

Key Applications and Experimental Protocols

This compound is instrumental in the synthesis of a variety of heterocyclic compounds with significant biological activities. Below are detailed experimental protocols for some of its key applications.

Synthesis of Triazole Derivatives with Potential Antitumor Activity

Triazole moieties are prevalent in many pharmaceutical compounds. The copper-catalyzed azide-alkyne cycloaddition ("click chemistry") is a common method for their synthesis, where 2-(2-azidoethyl)pyridine, derived from 2-(2-bromoethyl)pyridine, is a key intermediate.

Experimental Protocol: Synthesis of 2-[1-(2-(Pyridin-2-yl)ethyl)-1H-1,2,3-triazol-4-yl]pyridine

  • Synthesis of 2-(2-azidoethyl)pyridine: To a solution of this compound (1.0 eq) in a 1:1 mixture of acetone and water, sodium azide (1.5 eq) is added. The reaction mixture is stirred at room temperature for 24 hours. After completion, the acetone is removed under reduced pressure, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give 2-(2-azidoethyl)pyridine, which is used in the next step without further purification.

  • Cycloaddition: To a solution of 2-ethynylpyridine (1.0 eq) and 2-(2-azidoethyl)pyridine (1.0 eq) in a 1:1 mixture of t-butanol and water, a solution of sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq) in water is added. The mixture is stirred vigorously at room temperature for 12 hours. The resulting precipitate is filtered, washed with cold water, and dried to afford the desired triazole product.

Synthesis of Benzoxazinone Derivatives with Anticonvulsant Properties

Benzoxazinone derivatives are another class of compounds with a range of biological activities, including anticonvulsant effects. This compound can be used to alkylate the nitrogen of a benzoxazinone precursor.

Experimental Protocol: Synthesis of 4-(2-(Pyridin-2-yl)ethyl)-2H-benzo[b][1][2]oxazin-3(4H)-one

  • To a solution of 2H-benzo[b][1][2]oxazin-3(4H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere.

  • The mixture is stirred at room temperature for 30 minutes, after which a solution of this compound (1.1 eq) in anhydrous DMF is added dropwise.

  • The reaction mixture is then heated to 80 °C and stirred for 8 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of water.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired N-alkylated benzoxazinone.

Mechanistic Insights into Biological Activity

The derivatives synthesized using this compound often exhibit their biological effects by interacting with specific signaling pathways.

Anticonvulsant Activity via GABAergic Pathway Modulation

Many anticonvulsant drugs act by enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). Benzoxazinone derivatives synthesized using this compound may act as positive allosteric modulators of the GABA-A receptor, increasing the influx of chloride ions and hyperpolarizing the neuron, thus reducing its excitability.

GABAergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_synapse GABA GABA->GABA_synapse Release GABA_A_Receptor GABA-A Receptor GABA_synapse->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Benzoxazinone Benzoxazinone Derivative (Positive Allosteric Modulator) Benzoxazinone->GABA_A_Receptor Enhances GABA Binding Hyperpolarization Hyperpolarization (Reduced Excitability) Chloride_Channel->Hyperpolarization Cl- Influx

GABAergic pathway modulation by benzoxazinone derivatives.
Potential Anticancer Activity through HDAC Inhibition

Some pyridine-containing compounds have been investigated as potential anticancer agents, with one proposed mechanism being the inhibition of histone deacetylases (HDACs). HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. Inhibition of HDACs can restore the expression of these genes, leading to cell cycle arrest and apoptosis in cancer cells.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus Pyridine_Derivative Pyridine Derivative (HDAC Inhibitor) HDAC Histone Deacetylase (HDAC) Pyridine_Derivative->HDAC Inhibits Open_Chromatin Open Chromatin (Transcriptional Activation) Pyridine_Derivative->Open_Chromatin Promotes Histones Acetylated Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Tumor_Suppressor Tumor Suppressor Genes Chromatin->Tumor_Suppressor Represses Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Tumor_Suppressor->Cell_Cycle_Arrest Induces Open_Chromatin->Tumor_Suppressor Activates

Mechanism of action of potential HDAC inhibitors.

Conclusion

This compound remains a highly valuable and versatile reagent in synthetic chemistry, particularly for the development of novel therapeutic agents. Its enhanced reactivity compared to chloro-analogues often provides a synthetic advantage. The ability to readily introduce the 2-pyridylethyl group opens avenues to a diverse range of molecular architectures with significant biological potential, from anticonvulsants that modulate GABAergic pathways to potential anticancer agents that may function through mechanisms like HDAC inhibition. The choice of pyridylethylation reagent will ultimately depend on the specific requirements of the synthesis, including substrate reactivity, desired reaction conditions, and cost-effectiveness.

References

A Cost-Benefit Analysis: 2-(2-Bromoethyl)pyridine Hydrobromide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of starting materials and reagents is a critical decision that balances cost, efficiency, safety, and overall yield. This guide provides a comprehensive cost-benefit analysis of 2-(2-Bromoethyl)pyridine hydrobromide, a key intermediate in the synthesis of numerous pharmaceutical compounds. We will objectively compare its performance with its primary alternative, 2-(2-Chloroethyl)pyridine hydrochloride, supported by available data and established chemical principles.

Executive Summary

This compound is a highly effective reagent for introducing the 2-(2-pyridyl)ethyl moiety in the synthesis of various active pharmaceutical ingredients (APIs), particularly antihistamines. Its primary advantage lies in the greater reactivity of the bromide leaving group compared to chloride, which can lead to faster reaction times, milder reaction conditions, and potentially higher yields. However, this enhanced reactivity comes at a higher procurement cost. The chloro analogue, 2-(2-Chloroethyl)pyridine hydrochloride, presents a more cost-effective option, though it may necessitate more forcing reaction conditions to achieve comparable results. The ultimate choice between these two reagents hinges on a careful evaluation of the specific synthetic route, desired reaction efficiency, and overall project budget.

Performance Comparison: Bromo vs. Chloro Analogues

The core of this analysis lies in the N-alkylation reaction, a common step in the synthesis of many nitrogen-containing pharmaceuticals. Both this compound and 2-(2-Chloroethyl)pyridine hydrochloride serve as alkylating agents in these reactions.

General Reactivity: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This fundamental difference in bond strength dictates the reactivity of these two reagents. The bromide ion is a better leaving group than the chloride ion, making this compound a more reactive electrophile.[1]

This increased reactivity can translate to several practical advantages in a laboratory or manufacturing setting:

  • Milder Reaction Conditions: Reactions with the bromo-intermediate can often be conducted at lower temperatures and with weaker bases.[1]

  • Shorter Reaction Times: The faster rate of nucleophilic substitution can lead to reduced batch times, increasing throughput.

  • Potentially Higher Yields: The enhanced reactivity can lead to more efficient conversion of the starting material to the desired product, minimizing the formation of byproducts.[1]

While direct, peer-reviewed comparative studies for the same reaction are scarce, the principles of chemical reactivity strongly suggest the superiority of the bromo derivative in terms of reaction kinetics and efficiency.

Cost Analysis

A critical factor in reagent selection is cost, especially for large-scale synthesis. The following table provides an estimated cost comparison based on currently available supplier information. Please note that prices are subject to change and may vary based on supplier, purity, and quantity.

ReagentCAS NumberMolecular Weight ( g/mol )Representative Small Scale Price (USD/g)Representative Bulk Price (USD/kg)
This compound72996-65-7266.96~$17/g (25g scale)[2]~$5,000 - $10,000
2-(2-Chloroethyl)pyridine hydrochloride4226-37-3178.06~$62/g (10g scale)[3]~$2,000 - $4,000

Note: Bulk pricing is an estimate and can vary significantly. It is always recommended to obtain quotes from multiple suppliers for the required quantities.

As the table indicates, 2-(2-Chloroethyl)pyridine hydrochloride is generally the more economical option on a per-kilogram basis. However, a comprehensive cost analysis must also factor in the potential for higher yields and reduced processing times with the bromo analogue, which could offset the higher initial reagent cost.

Application in Antihistamine Synthesis: The Case of Pheniramine

A prominent application of these pyridylethylating agents is in the synthesis of first-generation antihistamines like Pheniramine. The synthesis typically involves the alkylation of a suitable nucleophile with either the bromo or chloro reagent.

Below is a generalized synthetic workflow for the preparation of Pheniramine, highlighting the step where these reagents are employed.

G cluster_synthesis Pheniramine Synthesis cluster_reagents Alkylating Agent benzyl_pyridine 2-Benzylpyridine deprotonation Deprotonation (e.g., NaNH2) benzyl_pyridine->deprotonation nucleophile 2-Benzylpyridine Anion deprotonation->nucleophile alkylation N-Alkylation nucleophile->alkylation pheniramine Pheniramine alkylation->pheniramine bromo_reagent 2-(2-Bromoethyl)pyridine hydrobromide bromo_reagent->alkylation More Reactive Higher Cost chloro_reagent 2-(2-Chloroethyl)pyridine hydrochloride chloro_reagent->alkylation Less Reactive Lower Cost G start Start: Reagent Selection for 2-(Pyridyl)ethylation cost_priority Is cost the primary driver? start->cost_priority reactivity_priority Are mild conditions and high throughput critical? cost_priority->reactivity_priority No use_chloro Use 2-(2-Chloroethyl)pyridine HCl - Lower initial cost - May require harsher conditions cost_priority->use_chloro Yes reactivity_priority->use_chloro No use_bromo Use 2-(2-Bromoethyl)pyridine HBr - Higher initial cost - Milder conditions, faster reaction reactivity_priority->use_bromo Yes optimize_chloro Optimize reaction conditions for chloro reagent (higher temp, stronger base) use_chloro->optimize_chloro proceed_bromo Proceed with bromo reagent use_bromo->proceed_bromo

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(2-Bromoethyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of 2-(2-bromoethyl)pyridine hydrobromide, a halogenated pyridine derivative. Adherence to these procedures is critical due to the compound's potential hazards.

Immediate Safety and Handling Considerations

This compound and related pyridine compounds are classified as hazardous.[1] They can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[2][3] Therefore, all materials contaminated with this compound must be treated as hazardous waste.[1]

Personal Protective Equipment (PPE):

Before handling this compound, ensure all personnel are equipped with the appropriate PPE to prevent exposure.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors and dust.[1][2]
Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1]

  • Large Spills: In the case of a significant spill, evacuate the area and promptly contact your institution's Environmental Health and Safety (EHS) department for assistance.[1]

After absorption, the contaminated material should be collected using dry clean-up procedures to avoid generating dust.[2] Place the collected waste into a sealed, labeled container for disposal as hazardous waste.[2][4] The spill area should then be thoroughly washed with large amounts of water, preventing runoff into drains.[2]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be conducted in strict accordance with local, state, and federal regulations.

  • Waste Identification and Segregation:

    • All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

    • This waste stream should not be mixed with other incompatible waste. It is crucial to store it separately from strong oxidizing agents and acids.[1][4]

  • Containerization and Labeling:

    • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1]

    • The container must be airtight and compatible with the chemical.[4]

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and include hazard pictograms for "Flammable," "Toxic," and "Irritant."[1] A completed dangerous waste label should be affixed to the container as soon as waste is added.[4]

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[1][4]

    • The storage area should be cool, dry, and protected from direct sunlight and sources of ignition.[4][5]

  • Final Disposal:

    • When the waste container is full or no longer in use, arrange for its collection by a licensed hazardous waste disposal company.

    • Complete a chemical collection request form as required by your institution.[4]

    • Current practices for the disposal of waste pyridine often involve incineration at high temperatures (820°C - 1,600°C).[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Initial Handling cluster_1 Segregation & Containerization cluster_2 Storage & Final Disposal Start Generation of 2-(2-Bromoethyl)pyridine hydrobromide Waste PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Assess Assess Waste Type (Solid, Liquid, Contaminated Material) Segregate Segregate as Hazardous Waste Assess->Segregate PPE->Assess Container Place in a Labeled, Sealed, Compatible Container Segregate->Container Label Label Container: 'Hazardous Waste' + Chemical Name & Hazards Container->Label Store Store in a Designated, Secure, Ventilated Area Label->Store Full Container Full or No Longer in Use? Store->Full Full->Store No Arrange Arrange for Collection by Licensed Disposal Company Full->Arrange Yes End Disposal Complete Arrange->End

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 2-(2-Bromoethyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for handling 2-(2-Bromoethyl)pyridine hydrobromide (CAS No. 72996-65-7). It is intended for researchers, scientists, and professionals in drug development. The following procedures are based on available safety data sheets for the compound and structurally similar chemicals.

Hazard Identification and Precautionary Statements

This compound is a hazardous substance. Based on information for the compound and similar molecules, it is classified as follows:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 1B/2) : Causes severe skin burns and eye damage or causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 1/2A) : Causes serious eye damage or eye irritation.[1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system : May cause respiratory irritation.[1]

Precautionary statements include avoiding contact with skin and eyes, preventing inhalation of dust, and ensuring use in a well-ventilated area.[1] Always wash hands thoroughly after handling.[1]

Quantitative Data Summary
PropertyValueSource
CAS Number 72996-65-7[2][3]
Molecular Formula C7H9Br2N[2]
Molecular Weight 266.96 g/mol [2]
Appearance Yellow powder[4]
Boiling Point 258.6 °C at 760 mmHg[4]

Operational Plan: Handling and Storage

A systematic approach is crucial when working with this compound to ensure personnel safety and experimental integrity.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust, use a chemical fume hood.

  • Eye Wash and Safety Shower: Ensure that an emergency eye wash station and safety shower are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses. Must conform to EU EN166 or OSHA 29 CFR 1910.133 standards.To protect against splashes and dust, preventing serious eye irritation or damage.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. For larger quantities or splash potential, a chemical-resistant apron or suit is recommended.To prevent skin contact, which can cause irritation or burns.[1][5]
Respiratory Protection For operations that may generate dust, a NIOSH/MSHA or EU EN 149 approved respirator with a particulate filter (e.g., N95, P2) is necessary.To avoid inhalation, which may cause respiratory irritation.[1]
Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is worn correctly and engineering controls are functioning.

  • Weighing and Transfer: Conduct weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Spill Prevention: Use appropriate tools (e.g., spatulas, weigh boats) to handle the solid. Avoid creating dust. Keep containers securely sealed when not in use.[1]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.[5]

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed and store locked up.[1]

  • Protect from physical damage.

Emergency Procedures

Immediate and appropriate response to accidental exposure is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill Response
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Reporting: Report the spill to the appropriate environmental health and safety personnel.

Disposal Plan

All waste materials must be handled as hazardous waste.

  • Chemical Waste: Dispose of this compound and any solutions containing it in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: All PPE, spill cleanup materials, and empty containers that have come into contact with the chemical should be considered hazardous waste and disposed of accordingly.

  • Disposal Method: All waste must be disposed of through an authorized hazardous waste disposal company, in accordance with all local, state, and federal regulations.[1]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key decision points and safety protocols in the workflow for handling this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response start Start: Plan Experiment ppe_check Verify PPE Availability (Goggles, Gloves, Lab Coat, Respirator) start->ppe_check eng_check Check Engineering Controls (Fume Hood, Eye Wash, Safety Shower) ppe_check->eng_check PPE OK weigh Weigh and Prepare Compound in Fume Hood eng_check->weigh Controls OK reaction Perform Experiment weigh->reaction spill Spill Occurs? reaction->spill decontaminate Decontaminate Work Area spill->decontaminate No spill_response Follow Spill Protocol spill->spill_response Yes waste Dispose of Waste (Chemical & Contaminated PPE) decontaminate->waste end End of Procedure waste->end spill_response->decontaminate After Cleanup first_aid Administer First Aid & Seek Medical Attention spill_response->first_aid If Exposed

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromoethyl)pyridine hydrobromide
Reactant of Route 2
Reactant of Route 2
2-(2-Bromoethyl)pyridine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.